Ritonavir metabolite
Descripción
Propiedades
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-AMEOFWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466763 | |
| Record name | UNII-34F916N28Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-55-3 | |
| Record name | A-98498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-34F916N28Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-98498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent of the protease inhibitor class, has a complex and clinically significant metabolic profile. Initially developed for the treatment of HIV infection, its potent inhibitory effect on cytochrome P450 3A4 (CYP3A4) has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other antiretroviral drugs.[1] This guide provides an in-depth technical overview of the metabolic pathways of ritonavir in humans, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the enzymatic processes, resulting metabolites, quantitative metabolic data, and the experimental protocols used to elucidate these pathways.
Core Metabolic Pathways
Ritonavir is extensively metabolized in the liver, primarily by the cytochrome P450 system. The main isoenzyme responsible for its biotransformation is CYP3A4 , with a lesser contribution from CYP3A5 and CYP2D6 .[2][3][4] The metabolic reactions are primarily oxidative and can be categorized into three main pathways:
-
N-demethylation: This reaction can be mediated by both CYP3A4/5 and CYP2D6.[2][5]
-
Hydroxylation: This occurs on the isopropyl side chain of the ritonavir molecule and is catalyzed by CYP3A4/5.[2][5]
-
Cleavage of the Thiazole (B1198619) Groups: This involves the removal of the terminal thiazole or isopropyl-thiazole moieties, again primarily driven by CYP3A4/5.[2][5]
These processes result in the formation of several metabolites, with the major ones identified as M-1 (deacylation), M-2 (hydroxylation), M-7 (N-demethylation), and M-11 (N-dealkylation).[5] The isopropylthiazole oxidation metabolite (M-2) is considered a major metabolite and possesses some antiviral activity, although it is present at low concentrations in plasma.[6]
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism and enzyme inhibition of ritonavir.
Table 1: Pharmacokinetic Parameters of Ritonavir Metabolism
| Parameter | Value | Enzyme/System | Reference |
| Apparent Km (in vitro) | 0.1–0.5 µM | Recombinant CYP3A4 | [2][5] |
| Apparent Km (in vitro) | 0.063 µM | Human Liver Microsomes (total metabolism) | |
| Apparent Km (in vitro) | 0.068 µM | Recombinant CYP3A4 | |
| Apparent Km (in vitro) | 0.047 µM | Recombinant CYP3A5 | |
| Vmax (population modeling) | 46.9 mg/h (initial) | In vivo | [7] |
| Vmax (population modeling) | 68 mg/h (after 2 weeks) | In vivo | [7] |
| Apparent Oral Clearance | 7 to 9 L/h | In vivo (multiple doses) | [8] |
Table 2: Inhibition Constants of Ritonavir against Cytochrome P450 Isoforms
| Isoform | Inhibition Constant (Ki) | IC50 | Reference |
| CYP3A4 | 0.019 µM | 0.034 µM (testosterone 6β-hydroxylation) | [2] |
| CYP3A4 | - | 0.07 µM (nifedipine oxidation) | [9] |
| CYP3A4 | - | 0.14 µM (terfenadine hydroxylation) | [9] |
| CYP3A4 | - | 2 µM (17α-ethynylestradiol 2-hydroxylation) | [9] |
| CYP2D6 | - | 2.5 µM | [9] |
| CYP2C9/10 | - | 8.0 µM | [9] |
Table 3: Excretion of Ritonavir and Metabolites
| Route | % of Dose (as unchanged drug) | % of Dose (as metabolites) | Reference |
| Feces | 33.8 ± 10.8% | 52.6 ± 2.9% | [6] |
| Urine | 3.5 ± 1.8% | 7.8 ± 2.8% | [6] |
Experimental Protocols
In Vitro Metabolism of Ritonavir in Human Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of ritonavir using human liver microsomes (HLMs).
Materials:
-
Ritonavir
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and ritonavir (e.g., 10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for Analysis: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis of Ritonavir and its Metabolites
This protocol outlines a general method for the separation and identification of ritonavir and its metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typical.
-
Flow Rate: Dependent on the column dimensions and particle size.
-
Injection Volume: Typically in the range of 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for ritonavir and its metabolites.
-
Scan Mode: Full scan mode can be used for initial metabolite screening, followed by product ion scan (MS/MS) mode for structural elucidation. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Collision Energy: Optimized for each specific metabolite to achieve characteristic fragmentation patterns.
Visualizations
Ritonavir Metabolism Pathway
Caption: Primary metabolic pathways of ritonavir in humans.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for studying ritonavir metabolism in vitro.
References
- 1. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. dl.tufts.edu [dl.tufts.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the identification of novel metabolites of ritonavir (B1064), a critical antiretroviral agent and pharmacokinetic enhancer. The information presented herein is curated for professionals in drug development and metabolism research, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and analytical workflows.
Introduction
Ritonavir (RTV) is an HIV protease inhibitor that is also widely used as a pharmacokinetic booster for other antiretroviral drugs due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Understanding the biotransformation of ritonavir is crucial for characterizing its safety profile, predicting drug-drug interactions, and elucidating potential mechanisms of toxicity.[3][4] While the primary metabolic pathways of ritonavir have been studied, ongoing research continues to identify novel metabolites, providing deeper insights into its complex metabolic fate.[3]
Metabolic Pathways of Ritonavir
Ritonavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 system, with CYP3A being the major contributor and CYP2D6 also playing a role.[1][5] The main metabolic reactions include oxidation and hydrolysis.[6] In human urine and feces, five primary metabolites have been identified, with the isopropylthiazole oxidation product (M-2) being the major one.[1] Other identified major metabolites include M1 (deacylation), M11 (N-dealkylation), and M7 (N-demethylation).[7]
Recent metabolomic studies in animal models have expanded the list of known ritonavir metabolites. A study in mice identified 26 metabolites, 13 of which were previously unknown.[3] These novel metabolites include glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products.[3][4] The identification of these novel metabolites has led to the proposal of five distinct bioactivation pathways, potentially linked to sulfation and epoxidation, with CYP3A enzymes implicated in four of these pathways.[3][4]
Experimental Protocols for Metabolite Identification
The identification of novel ritonavir metabolites relies on a combination of in vitro and in vivo models coupled with advanced analytical techniques.
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the formation of ritonavir metabolites in a controlled in vitro system that mimics hepatic metabolism.
Materials:
-
Human Liver Microsomes (HLM)
-
Ritonavir
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (e.g., a stable isotope-labeled analog of ritonavir)
Procedure:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), ritonavir (e.g., 1 µM), and the NADPH regenerating system in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C.
-
At various time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins (e.g., 14,000 x g for 10 minutes at 4°C).[8]
-
Transfer the supernatant for analysis by LC-MS.
In Vivo Metabolism in Animal Models (Mouse)
Objective: To identify ritonavir metabolites in a whole-animal model, capturing the full spectrum of metabolic and excretory pathways.
Materials:
-
Wild-type and/or Cyp3a-null mice
-
Ritonavir solution for oral or intraperitoneal administration
-
Metabolic cages for urine and feces collection
-
Acetonitrile
-
Water
Procedure:
-
Administer a single dose of ritonavir to mice (e.g., 10 mg/kg, i.p.).[3]
-
House the mice in metabolic cages for the collection of urine and feces over a specified period (e.g., 24-48 hours).
-
Urine Sample Preparation: Mix urine with acetonitrile (e.g., 1:4 v/v), vortex, and centrifuge to precipitate proteins.[3]
-
Feces Sample Preparation: Homogenize feces in water (e.g., 10 mg/100 µL), add acetonitrile, vortex, and centrifuge.[3]
-
Analyze the supernatant from both urine and feces samples by LC-MS.
Analytical Methodology: UPLC-TOFMS
Objective: To separate, detect, and identify ritonavir and its metabolites with high resolution and mass accuracy.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Time-of-Flight Mass Spectrometer (TOFMS) with an electrospray ionization (ESI) source[3]
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm)[3]
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[3]
-
Flow Rate: 0.3 mL/min[3]
-
Injection Volume: 5 µL[3]
TOFMS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Capillary Voltage: 3.5 kV[3]
-
Cone Voltage: 35 V[3]
-
Source Temperature: 120°C[3]
-
Desolvation Temperature: 350°C[3]
-
Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS fragmentation analysis[3]
-
Data Acquisition: Centroid mode from m/z 50 to 1000.[3]
Quantitative Data Summary of Novel Ritonavir Metabolites
The following table summarizes the novel ritonavir metabolites identified in mice, as reported in the literature.[3] Quantitative data for these metabolites are often presented as peak areas or relative percentages of total drug-related material.
| Metabolite ID | Proposed Biotransformation | Location Detected |
| M1-1 | Novel Metabolite | Urine |
| M1-2 | Novel Metabolite | Urine |
| M3 | Novel Metabolite | Feces |
| M7-1 | Glycine Conjugate | Urine |
| M7-2 | Glycine Conjugate | Urine |
| M12 | Novel Metabolite | Feces |
| M13 | Novel Metabolite | Feces |
| M15 | N-acetylcysteine Conjugate | Feces |
| M17 | Ring-Opened Product | Feces |
| M18 | Ring-Opened Product | Feces |
| M19 | Ring-Opened Product | Feces |
| M21 | N-acetylcysteine Conjugate | Feces |
| M22 | Novel Metabolite | Feces |
Table 1: Summary of Novel Ritonavir Metabolites Identified in a Mouse Model.[3]
Conclusion
The identification of novel ritonavir metabolites is an active area of research that contributes significantly to our understanding of its pharmacology and toxicology. The use of advanced analytical techniques such as UPLC-TOFMS, combined with robust in vitro and in vivo models, has enabled the discovery of previously unknown biotransformation pathways, including conjugation and ring-opening reactions.[3] The detailed experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug metabolism and development, facilitating further investigations into the complex metabolic profile of ritonavir.
References
- 1. mdpi.com [mdpi.com]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of ritonavir (B1064), a potent HIV protease inhibitor, utilizing human liver microsomes (HLMs). Ritonavir's complex metabolic profile and its significant role as a pharmacokinetic enhancer, primarily through the potent inhibition of cytochrome P450 3A4 (CYP3A4), make understanding its metabolism crucial for drug development and clinical pharmacology.
Core Concepts in Ritonavir Metabolism
Ritonavir undergoes extensive metabolism primarily mediated by the cytochrome P450 system, with CYP3A4 being the major contributing enzyme.[1][2][3] This process leads to the formation of several metabolites through various biotransformation pathways. The metabolism of ritonavir is characterized by a low apparent Michaelis-Menten constant (Km), indicating a high affinity for CYP3A4.[2][4][5] Furthermore, ritonavir is a mechanism-based inactivator of CYP3A4, where a metabolically generated intermediate irreversibly binds to the enzyme, leading to its inactivation.[3][4][6][7] This mechanism is the basis for its use as a "booster" in antiretroviral therapy, as it increases the plasma concentrations of co-administered drugs that are also metabolized by CYP3A4.[6][7]
Major Metabolic Pathways and Metabolites
The in vitro metabolism of ritonavir in HLMs results in several key metabolites. The primary pathways include oxidation and N-dealkylation.[3][7][8]
-
Oxidative Metabolism: CYP3A4 is the principal enzyme responsible for the oxidative metabolism of ritonavir.[1]
-
Major Metabolites: Three major metabolites identified in HLM incubations are M1, M2, and M11.[1]
-
Other Metabolites: Other identified metabolites include M7 (N-demethylation), which is formed by both CYP3A4/5 and CYP2D6.[3] More recent metabolomic analyses have identified additional novel metabolites, including glycine (B1666218) and N-acetylcysteine conjugates and ring-opened products, suggesting five distinct bioactivation pathways.[9]
The following diagram illustrates the primary metabolic pathways of ritonavir mediated by CYP enzymes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for ritonavir's metabolism and its inhibitory effects on various CYP enzymes, as determined in human liver microsomes.
Table 1: Kinetic Parameters for Ritonavir Metabolism
| Parameter | Value | Enzyme | Source |
| Km (apparent) | 0.1–0.5 µM | Recombinant CYP3A4 | [7] |
| Km | 0.05-0.07 µM | Expressed CYP3A4/3A5 | [4] |
| Vmax (initial) | 89 ± 59 pmol/min/mg protein | Enterocyte Microsomes | [4] |
| Vmax | 1-1.4 nmol/min/nmol CYP | Expressed CYP3A4/3A5 | [4] |
| kinact | 0.05 min-1 | Recombinant CYP2B6 | [6] |
| KI | 0.9 µM | Recombinant CYP2B6 | [6] |
Table 2: Inhibitory Potency of Ritonavir on CYP Enzymes
| CYP Isoform | Substrate | IC50 (µM) | Ki (µM) | Source |
| CYP3A4 | Nifedipine Oxidation | 0.07 | - | [1] |
| CYP3A4 | Terfenadine Hydroxylation | 0.14 | - | [1] |
| CYP3A4 | 17α-ethynylestradiol 2-hydroxylation | 2 | - | [1] |
| CYP3A4 | Saquinavir Metabolism | 0.25 | - | [2][10] |
| CYP3A4 | Indinavir (B1671876) Metabolism | 2.2 | - | [2][10] |
| CYP3A4 | Nelfinavir Metabolism | 0.62 | - | [2][10] |
| CYP3A4 | VX-478 Metabolism | 0.10 | - | [2][10] |
| CYP3A4 | ABT-378 Metabolism | - | 0.013 | [11] |
| CYP3A4 | - | 0.014 | - | [12] |
| CYP2D6 | - | 2.5 | - | [1] |
| CYP2C9/10 | - | 8.0 | - | [1] |
| CYP2B6 | - | - | 0.33 (mixed-type) | [6] |
Experimental Protocols
A generalized experimental protocol for studying the in vitro metabolism of ritonavir using human liver microsomes is detailed below. This protocol is a synthesis of methodologies reported in the literature.[9]
Materials and Reagents
-
Ritonavir
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal standard (for analytical quantification)
-
High-purity water
-
Formic acid (for mobile phase preparation)
Incubation Procedure
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), HLM protein (e.g., 0.1 mg/mL), and ritonavir at the desired concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or a final concentration of 1.0 mM NADPH.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching solution, such as a 1:1 volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 18,000 rcf) for a sufficient time (e.g., 10 minutes) to pellet the precipitated protein.
-
Sample Collection: Carefully collect the supernatant for analysis.
Analytical Method (LC-MS/MS)
The analysis of ritonavir and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[9]
-
Detection: Metabolites are identified and quantified based on their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM mode).
-
The following diagram outlines a typical experimental workflow for an in vitro metabolism study of ritonavir.
Conclusion
The in vitro metabolism of ritonavir in human liver microsomes is a complex process dominated by CYP3A4-mediated biotransformation. This guide provides a comprehensive overview of the key metabolic pathways, quantitative parameters, and a detailed experimental protocol for researchers in the field of drug metabolism and pharmacokinetics. A thorough understanding of these aspects is essential for predicting drug-drug interactions and optimizing the therapeutic use of ritonavir and co-administered drugs.
References
- 1. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Ritonavir on Human CYP2B6 Catalytic Activity: Heme Modification Contributes to the Mechanism-Based Inactivation of CYP2B6 and CYP3A4 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent inhibition of the cytochrome P-450 3A-mediated human liver microsomal metabolism of a novel HIV protease inhibitor by ritonavir: A positive drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This property has led to its widespread use as a pharmacokinetic enhancer for other HIV protease inhibitors. Understanding the oxidative metabolism of ritonavir is crucial for predicting drug-drug interactions, elucidating potential mechanisms of toxicity, and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the major oxidative metabolites of ritonavir, the enzymes responsible for their formation, quantitative data on their production, and detailed experimental protocols for their study.
Major Oxidative Metabolites of Ritonavir
Ritonavir undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 system. Numerous metabolites have been identified, with the most significant being the products of oxidation on the thiazole (B1198619) rings and N-dealkylation/demethylation. The major oxidative metabolites are designated as M-1, M-2, and M-11, among others.[1]
-
M-1 (Dealkylation Product): This metabolite is formed through the dealkylation of the N-terminal thiazole group.[2][3]
-
M-2 (Isopropylthiazole Oxidation Product): M-2 is a major metabolite resulting from the hydroxylation of the isopropyl group on the terminal thiazole ring.[3][4][5] This metabolite retains some antiviral activity, similar to the parent drug.
-
M-7 (N-demethylation Product): This metabolite is formed via N-demethylation.[3][5]
-
M-11 (N-dealkylation Product): Similar to M-1, M-11 is a product of N-dealkylation.[1][3]
In addition to these, a metabolomic study has identified several novel metabolites, including glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products, suggesting complex bioactivation pathways.[2]
Cytochrome P450 Enzymes in Ritonavir Metabolism
The biotransformation of ritonavir is predominantly carried out by the CYP3A subfamily of enzymes, with a smaller contribution from CYP2D6.
-
CYP3A4: This is the primary enzyme responsible for the formation of the major oxidative metabolites of ritonavir, including M-1, M-2, and M-11.[1][4][6]
-
CYP3A5: This enzyme also contributes to the metabolism of ritonavir, showing similar biotransformation patterns to CYP3A4.[6]
-
CYP2D6: CYP2D6 is involved in the formation of the M-2 metabolite and also contributes to N-demethylation.[1][3][5]
Quantitative Analysis of Ritonavir Metabolism
The formation of ritonavir's oxidative metabolites has been quantified in various in vitro systems. The following tables summarize key kinetic parameters.
Table 1: Kinetic Parameters for Ritonavir Metabolism in Human Liver and Intestinal Microsomes
| System | Parameter | Value | Reference |
| Human Liver Microsomes | Km (total metabolism) | <0.1 µM | [6] |
| Human Intestinal Microsomes | Km (total metabolism) | <0.1 µM | [6] |
| Human Intestinal Microsomes | Vmax (total metabolism) | 89 ± 59 pmol/min/mg protein | [6] |
Table 2: Kinetic Parameters for Ritonavir Metabolism by Recombinant CYP Enzymes
| Enzyme | Parameter | Value | Reference |
| CYP3A4 | Km | 0.05-0.07 µM | [6] |
| CYP3A4 | Vmax | 1-1.4 nmol/min/nmol CYP | [6] |
| CYP3A5 | Km | 0.05-0.07 µM | [6] |
| CYP3A5 | Vmax | 1-1.4 nmol/min/nmol CYP | [6] |
Experimental Protocols
In Vitro Metabolism of Ritonavir using Human Liver Microsomes (HLM)
This protocol describes a general procedure for assessing the formation of ritonavir metabolites in vitro.
a. Materials:
-
Ritonavir
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
b. Procedure:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration typically 0.1-0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the ritonavir stock solution (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate proteins and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis of Ritonavir and its Metabolites
This protocol provides a general framework for the quantification of ritonavir and its oxidative metabolites.
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
b. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes)
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for ritonavir and each metabolite of interest. For example:
-
Ritonavir: m/z 721.3 -> 296.2
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
d. Data Analysis:
-
Generate a calibration curve using standards of known concentrations of ritonavir and its available metabolites.
-
Quantify the concentration of ritonavir and its metabolites in the experimental samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Visualizations
Caption: Oxidative metabolism of ritonavir by CYP3A4/5 and CYP2D6.
References
- 1. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritonavir (B1064), an HIV protease inhibitor, is widely recognized for its role as a potent pharmacokinetic enhancer in antiretroviral therapy. This function is intrinsically linked to its complex metabolic profile, particularly its mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4). The bioactivation of ritonavir leads to the formation of reactive intermediates that are implicated in both its therapeutic boosting effect and potential toxicities. This technical guide provides an in-depth exploration of the core aspects of ritonavir bioactivation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate metabolic pathways.
Introduction
Ritonavir's clinical utility extends beyond its intrinsic antiviral activity; it is a cornerstone of many HIV treatment regimens due to its potent inhibition of CYP3A4, the primary enzyme responsible for the metabolism of most protease inhibitors.[1][2] This inhibition "boosts" the plasma concentrations of co-administered drugs, enhancing their efficacy.[1] However, the bioactivation process that underlies this inhibition is complex and can lead to the generation of chemically reactive metabolites.[3][4] Understanding these pathways is critical for optimizing therapeutic strategies and mitigating potential adverse drug reactions, including hepatotoxicity.[4][5]
Metabolic Pathways and Bioactivation of Ritonavir
The metabolism of ritonavir is extensive and primarily mediated by the cytochrome P450 system, with CYP3A4 being the major contributor.[4][6][7] Other isoforms, such as CYP2D6, play a lesser role.[6][7] The biotransformation of ritonavir involves several key pathways, including oxidation, N-dealkylation, and hydroxylation.[8][9][10]
A metabolomic study in mice identified 26 ritonavir metabolites, half of which were novel at the time of the study.[11] These included glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products, suggesting the formation of reactive intermediates.[11] Based on these findings, five primary bioactivation pathways have been proposed, primarily involving epoxidation and sulfation.[11][12] The formation of these reactive species is largely dependent on CYP3A activity.[11][12]
The major oxidative metabolites identified in humans are M1 (deacylation), M2 (hydroxylation), and M11 (N-dealkylation), all primarily formed by CYP3A4 and/or CYP3A5.[9][13] Another significant metabolite, M7 (N-demethylation), is formed by both CYP3A4/5 and CYP2D6.[9]
Formation of Reactive Intermediates
The bioactivation of ritonavir is a critical step in its mechanism-based inhibition of CYP3A4.[3] This process involves the enzymatic conversion of the parent drug into a reactive species that can covalently bind to the enzyme, leading to its inactivation.[14] Several mechanisms for this inactivation have been proposed:
-
Metabolic-Intermediate Complex (MIC) Formation: A reactive intermediate of ritonavir may form a stable, tightly coordinated complex with the heme iron of CYP3A4.[9][15]
-
Covalent Binding to the Apoprotein: A reactive metabolite can form a covalent bond with amino acid residues within the active site of the CYP3A4 apoprotein.[14][15] One proposed mechanism involves the oxidation of the thiazole (B1198619) ring to an epoxide, which is then attacked by a nucleophilic amino acid residue of the enzyme.[16] Another possibility is the formation of a reactive isocyanate derivative.[16]
-
Heme Destruction: The reactive intermediate may lead to the destruction of the prosthetic heme group of the enzyme.[9][15]
-
Tight Binding of Unmodified Ritonavir: Some evidence suggests that unmodified ritonavir can bind very tightly to the heme iron, contributing to inhibition.[15][17]
It is plausible that a combination of these mechanisms contributes to the overall potent and irreversible inhibition of CYP3A4 by ritonavir.[15]
Quantitative Data on Ritonavir Metabolism and CYP Inhibition
The following tables summarize key quantitative data related to ritonavir's metabolism and its inhibitory effects on cytochrome P450 enzymes.
| Parameter | Value | Enzyme/System | Reference |
| CYP3A4 Inhibition (IC50) | 0.07 µM | Nifedipine oxidation | [6] |
| 2 µM | 17α-ethynylestradiol 2-hydroxylation | [6] | |
| 0.14 µM | Terfenadine hydroxylation | [6] | |
| ~0.05 µM | Microsomal CYP3A activity | [9] | |
| CYP2D6 Inhibition (IC50) | 2.5 µM | [6] | |
| CYP2C9/10 Inhibition (IC50) | 8.0 µM | [6] | |
| CYP3A4 Inactivation (Apparent Rate) | 0.135 min⁻¹ | Expressed CYP3A4 | [18] |
| Intestinal CYP3A Inactivation (Apparent Rate) | 0.078 min⁻¹ | Enterocyte microsomes | [18] |
| Ritonavir Metabolism (Km) | 0.05-0.07 µM | Expressed CYP3A4/3A5 | [18] |
| <0.1 µM | Human enterocyte microsomes | [18] | |
| 0.1–0.5 µM | Recombinant CYP3A4 | [9][19] | |
| 92.5 µM | Human liver microsomes (for prasugrel (B1678051) bioactivation inhibition) | [20] | |
| Ritonavir Metabolism (Vmax) | 1-1.4 nmol/min/nmol CYP | Expressed CYP3A4/3A5 | [18] |
| 89 +/- 59 pmol/min/mg protein | Enterocyte microsomes | [18] |
Table 1: Inhibition and Kinetic Parameters of Ritonavir Metabolism
| Metabolite | Relative Abundance (% of Wild-Type) in Cyp3a-null mice |
| M1 | 24% |
| M12 | 59% |
| M13 | 1% |
| M17 | 44% |
Table 2: Role of CYP3A in the Formation of Key Ritonavir Metabolites.[11] The data indicates a significant contribution of CYP3A to the formation of these metabolites.
Experimental Protocols
The characterization of ritonavir's bioactivation and reactive intermediates relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Metabolism Studies with Human Liver Microsomes (HLM)
This protocol is fundamental for studying the initial steps of drug metabolism.
Objective: To identify and characterize the metabolites of ritonavir formed by liver enzymes.
Materials:
-
Ritonavir
-
Human Liver Microsomes (HLM)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Trapping agents (e.g., glutathione (B108866) (GSH), semicarbazide (B1199961), methoxylamine)[21][22]
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture in phosphate buffer (pH 7.4) containing HLM (e.g., 0.1 mg/mL).[11]
-
Substrate Addition: Add ritonavir to the incubation mixture at a specified concentration (e.g., 10 µM).[11]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the metabolic reaction by adding NADPH (e.g., 1 mM).
-
Trapping of Reactive Intermediates (Optional): If the goal is to trap reactive electrophiles, include a nucleophilic trapping agent like glutathione (GSH) in the incubation mixture. For trapping reactive carbonyls, agents like semicarbazide or methoxylamine can be used.[11][21]
-
Termination of Reaction: After a defined incubation time (e.g., 30-60 minutes), terminate the reaction by adding a quenching solvent, typically cold acetonitrile.
-
Sample Preparation: Centrifuge the terminated incubation mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the parent drug and its metabolites.[8]
Metabolite Identification using UPLC-TOFMS
High-resolution mass spectrometry is crucial for the structural elucidation of novel metabolites.
Objective: To accurately identify the chemical structures of ritonavir metabolites.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Time-of-Flight Mass Spectrometer (TOFMS)
Procedure:
-
Chromatographic Separation: Inject the prepared sample from the in vitro metabolism study onto a suitable UPLC column (e.g., C18).[11] Use a gradient elution program with mobile phases such as water and acetonitrile, often with a modifier like formic acid, to achieve separation of the metabolites.
-
Mass Spectrometry Analysis:
-
Full Scan MS: Acquire full scan mass spectra over a defined m/z range (e.g., 50-1000) to detect all ions present in the sample.[11] The high-resolution capability of TOFMS allows for the determination of accurate mass and elemental composition.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ions of interest (potential metabolites) to obtain structural information.[11] This is often done in a data-dependent manner, where the most intense ions from the full scan are automatically selected for fragmentation.
-
-
Data Analysis:
-
Metabolite Profiling: Use specialized software to compare the chromatograms of control and drug-treated samples to identify potential metabolites.[11]
-
Structural Elucidation: Interpret the fragmentation patterns from the MS/MS spectra to propose the chemical structures of the metabolites.[11] The use of deuterated ritonavir (RTV-D6) can aid in confirming the structures of novel metabolites.[11]
-
Covalent Binding Assays
These assays are used to quantify the extent of irreversible binding of reactive metabolites to proteins.
Objective: To determine the stoichiometry of covalent binding of radiolabeled ritonavir to CYP3A4.
Materials:
-
Radiolabeled ritonavir (e.g., [³H]-ritonavir)
-
Reconstituted CYP3A4 enzyme system or HLM
-
NADPH
-
Trichloroacetic acid (TCA) or other protein precipitation agents
-
Solvents for washing (e.g., methanol, acetonitrile)
-
Scintillation cocktail and counter
Procedure:
-
Incubation: Incubate [³H]-ritonavir with the enzyme system (reconstituted CYP3A4 or HLM) in the presence of NADPH at 37°C.
-
Protein Precipitation: After incubation, precipitate the proteins by adding a precipitating agent like TCA.
-
Washing: Thoroughly wash the protein pellet with solvents to remove any non-covalently bound radioactivity.
-
Quantification:
-
Radioactivity Measurement: Resuspend the final protein pellet and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in the pellet using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Calculation: Calculate the amount of covalently bound ritonavir per mole of protein to determine the binding stoichiometry.[14]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.
Caption: Overview of Ritonavir Metabolism and Bioactivation.
Caption: Workflow for In Vitro Metabolite Identification.
Caption: Mechanisms of Ritonavir-Mediated CYP3A4 Inactivation.
Conclusion
The bioactivation of ritonavir is a multifaceted process that is central to its clinical pharmacology. The formation of reactive intermediates through CYP3A4-mediated metabolism is the primary mechanism behind its potent enzyme inhibition and pharmacokinetic boosting effects. While this is therapeutically beneficial, the generation of such species also carries a potential risk for toxicity. A thorough understanding of the metabolic pathways, the specific reactive intermediates formed, and the mechanisms of enzyme inactivation is crucial for the continued safe and effective use of ritonavir in clinical practice and for the design of future drugs with improved safety profiles. The experimental approaches detailed herein provide a robust framework for the ongoing investigation of drug bioactivation and its clinical implications.
References
- 1. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ritonavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are the side effects of Ritonavir? [synapse.patsnap.com]
- 6. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pnas.org [pnas.org]
- 18. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Ritonavir inhibits the two main prasugrel bioactivation pathways in vitro: a potential drug-drug interaction in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a characteristic that has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV/AIDS. Understanding the intricate pharmacokinetic profile of ritonavir and its metabolites is crucial for optimizing its therapeutic use and mitigating potential drug-drug interactions. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ritonavir, with a focus on its metabolites. It includes a compilation of quantitative pharmacokinetic data, detailed experimental methodologies for its analysis, and visual representations of its metabolic pathways and analytical workflows.
Introduction
Initially developed for its own antiviral properties, ritonavir's clinical significance now primarily lies in its ability to "boost" the plasma concentrations of co-administered drugs that are substrates of CYP3A4. By inhibiting this key metabolic enzyme, ritonavir slows the breakdown of other protease inhibitors, allowing for lower and less frequent dosing, which can improve patient adherence and therapeutic outcomes. However, ritonavir's influence extends beyond CYP3A4 inhibition, as it also induces other metabolic enzymes, leading to a complex drug interaction profile. This guide delves into the core pharmacokinetic principles governing ritonavir's behavior in the body.
Pharmacokinetics of Ritonavir
The pharmacokinetic properties of ritonavir are characterized by high oral absorption, extensive plasma protein binding, and primary metabolism by the cytochrome P450 system.
Absorption
Ritonavir exhibits high oral absorption, which is not significantly affected by food. Following oral administration, peak plasma concentrations are typically reached within 2 to 4 hours.
Distribution
Ritonavir is extensively bound to plasma proteins, with approximately 98-99% bound to albumin and alpha-1-acid glycoprotein. Its distribution into cerebrospinal fluid is low relative to plasma concentrations.
Metabolism
The metabolism of ritonavir is complex and is the primary driver of its pharmacokinetic properties and drug-drug interactions. It is primarily metabolized by CYP3A isozymes and, to a lesser extent, by CYP2D6. Four major oxidative metabolites have been identified in humans, although they are considered unlikely to contribute significantly to the antiviral effect.
Ritonavir is a mechanism-based inactivator of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that irreversibly binds to the enzyme. This leads to a time-dependent and potent inhibition of CYP3A4 activity.
In addition to its potent inhibitory effects on CYP3A4, ritonavir can also induce other metabolic enzymes, including CYP1A2, CYP2C9, CYP2C19, and glucuronosyl transferase (GT). This dual role as both an inhibitor and an inducer contributes to its complex drug interaction profile. The induction of these enzymes is thought to be mediated through the pregnane (B1235032) X receptor (PXR) and/or constitutive androstane (B1237026) receptor (CAR) signaling pathways.
Excretion
Following a 600 mg oral dose, approximately 86.3% of the dose is excreted in the feces, with a smaller portion (11.3%) excreted in the urine over six days. Unchanged ritonavir accounts for about 34% of the dose in feces and 3.5% in urine.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ritonavir at various doses.
Table 1: Single-Dose Pharmacokinetic Parameters of Ritonavir in Healthy Adults
| Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (t½) (hr) | Reference |
| 600 mg | 11.2 ± 3.6 | ~2-4 | 77.5 ± 31.5 | 3-5 | [1] |
Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Ritonavir in HIV-Infected Adults
| Dose | Cmax (µg/mL) | Cmin (µg/mL) | AUC (µg·hr/mL) | Half-life (t½) (hr) | Reference |
| 600 mg twice daily | 11.2 ± 3.6 | 3.7 ± 2.6 | 77.5 ± 31.5 | 3-5 | [1] |
| 100 mg once daily | 0.84 ± 0.39 | 0.08 ± 0.04 | 6.6 ± 2.4 | ~5 | [1] |
| 100 mg twice daily | 0.89 | 0.22 | 6.2 | ~5 | [1] |
Ritonavir Metabolites
Ritonavir undergoes extensive metabolism to form several metabolites. The four major oxidative metabolites identified in humans are M1, M2, M7, and M11.
-
M1 (Deacylation): Formed by the deacylation of the parent drug.
-
M2 (Hydroxylation): The product of hydroxylation at the methine carbon of the terminal isopropyl moiety. M-2 is the only metabolite that has been detected in human plasma.[2]
-
M7 (N-demethylation): Formed through N-demethylation.
-
M11 (N-dealkylation): Results from the N-dealkylation of ritonavir.
The formation of M1, M2, and M11 is primarily mediated by CYP3A4 and/or CYP3A5, while M7 formation is attributed to both CYP3A4/5 and CYP2D6.
Quantitative Pharmacokinetic Data for Metabolites:
Detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for the major metabolites of ritonavir in humans are not widely available in the published literature. While the M2 metabolite is detectable in human plasma, its specific pharmacokinetic profile has not been extensively characterized and reported.
Metabolic Pathway of Ritonavir
The following diagram illustrates the primary metabolic pathways of ritonavir.
Experimental Protocols
The quantification of ritonavir and the study of its metabolism in biological matrices typically involve in vitro systems and advanced analytical techniques.
In Vitro Metabolism Studies Using Human Liver Microsomes
Objective: To investigate the metabolism of ritonavir and identify the enzymes involved.
Methodology:
-
Incubation: Ritonavir is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.
-
Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify ritonavir and its metabolites.
Quantification of Ritonavir in Human Plasma by HPLC-UV
Objective: To determine the concentration of ritonavir in human plasma samples.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., lopinavir).
-
Add 400 µL of 0.125N NaOH and 2.0 mL of methyl tertiary butyl ether.
-
Vortex vigorously and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium acetate, pH 4.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 212 nm).
-
-
Quantification: The concentration of ritonavir is determined by comparing the peak area or height ratio of ritonavir to the internal standard against a calibration curve prepared with known concentrations of the drug.
Quantification of Ritonavir in Human Plasma by LC-MS/MS
Objective: To achieve higher sensitivity and selectivity in the quantification of ritonavir.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add a larger volume of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex to mix and precipitate the plasma proteins.
-
Centrifuge at high speed to pellet the proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC, using a C18 column and a mobile phase gradient to separate ritonavir from other plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in the positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for ritonavir and the internal standard.
-
-
Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and determine the concentration of ritonavir in the unknown samples.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the pharmacokinetic analysis of ritonavir.
Conclusion
The pharmacokinetics of ritonavir are complex, defined by its role as both a potent inhibitor of CYP3A4 and an inducer of other metabolic pathways. While the pharmacokinetic profile of the parent drug is well-characterized, there is a notable lack of quantitative data for its metabolites in humans. The experimental protocols outlined in this guide provide a foundation for the accurate quantification of ritonavir in biological matrices, which is essential for both clinical monitoring and further research into its metabolic fate and complex drug-drug interactions. A deeper understanding of the pharmacokinetics of ritonavir and its metabolites will continue to be a critical area of study for optimizing antiretroviral therapy and ensuring patient safety.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), a potent protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. Its therapeutic efficacy is significantly influenced by its metabolic fate, primarily governed by the cytochrome P450 (CYP) enzyme system. The major metabolite of ritonavir is the M-2 metabolite, formed through the hydroxylation of the isopropyl side chain of the isopropylthiazole group.[1][2][3][4] This document provides a comprehensive technical overview of the chemical structure, metabolic pathway, and analytical methodologies for the characterization of the ritonavir M-2 metabolite.
Chemical Structure of Ritonavir and its M-2 Metabolite
Ritonavir's complex chemical structure provides multiple sites for metabolic modification. The M-2 metabolite is the result of a phase I metabolic reaction, specifically an oxidation reaction catalyzed predominantly by the CYP3A4 isozyme.[1][2][3] This reaction introduces a hydroxyl group (-OH) to one of the methyl groups of the isopropyl side chain attached to the thiazole (B1198619) ring.
Ritonavir (Parent Drug) Structure:
Ritonavir M-2 Metabolite Structure:
The hydroxylation occurs on one of the terminal methyl groups of the isopropyl moiety.
Note: The exact stereochemistry of the hydroxylation may vary.
Metabolic Pathway of Ritonavir to M-2
The formation of the M-2 metabolite is a critical step in the biotransformation of ritonavir. This pathway is primarily localized in the liver and is mediated by the CYP3A4 enzyme.
Quantitative Data
While specific pharmacokinetic data for the M-2 metabolite is limited in publicly available literature, the following table summarizes key quantitative parameters related to the metabolism of ritonavir to its metabolites, primarily driven by CYP3A4.
| Parameter | Value | Enzyme | Reference |
| Apparent Km for Ritonavir Metabolism | 0.1–0.5 µM | Recombinant CYP3A4 | [2] |
| IC50 of Ritonavir on CYP3A activity | ~0.05 µM | Human Liver Microsomes | [2] |
| Antiviral Activity of M-2 | Similar to parent drug | - | [4] |
Experimental Protocols
The identification and characterization of the ritonavir M-2 metabolite are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism of Ritonavir in Human Liver Microsomes (HLMs)
This protocol is adapted from methodologies described for the study of ritonavir metabolism.[5]
Objective: To generate the M-2 metabolite from ritonavir using HLMs for subsequent analysis.
Materials:
-
Ritonavir
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of ritonavir in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the ritonavir stock solution to a final desired concentration (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of Ritonavir and M-2 Metabolite
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ritonavir and its M-2 metabolite. Specific parameters may require optimization based on the instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Typically maintained at 30-40°C.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, using specific precursor-to-product ion transitions for ritonavir and the M-2 metabolite. A full scan or product ion scan can be used for initial identification.
-
Precursor Ion (Ritonavir): m/z 721.3
-
Precursor Ion (M-2 Metabolite): m/z 737.3 (M+H)+, corresponding to the addition of an oxygen atom (+16 Da) to the parent drug.
-
Product Ions: Specific product ions for ritonavir and the M-2 metabolite would need to be determined by fragmentation analysis (e.g., using a product ion scan). Common fragments of ritonavir can be used as a starting point to identify related fragments for the M-2 metabolite.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolic pathways of ritonavir (B1064), focusing on N-dealkylation and hydroxylation. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the enzymatic processes, quantitative kinetics, and experimental methodologies crucial for understanding ritonavir's metabolism and its significant role as a pharmacokinetic enhancer.
Executive Summary
Ritonavir, an antiretroviral agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This inhibitory action is harnessed to "boost" the plasma concentrations of other co-administered drugs. The metabolism of ritonavir itself is complex, primarily proceeding through oxidative pathways, including N-dealkylation and hydroxylation. These reactions are predominantly mediated by CYP3A4 and CYP3A5, with a minor contribution from CYP2D6. Understanding these pathways is critical for predicting drug-drug interactions and optimizing therapeutic regimens. This guide synthesizes key data on the metabolites, enzymatic kinetics, and experimental protocols used to elucidate these metabolic routes.
Ritonavir Metabolic Pathways
The biotransformation of ritonavir is multifaceted, leading to several metabolites. The major pathways involve oxidation of the ritonavir molecule at different positions.
N-dealkylation and Hydroxylation
The core metabolic transformations of ritonavir involve N-dealkylation and hydroxylation, resulting in the formation of several key metabolites. These oxidative reactions are primarily catalyzed by the cytochrome P450 enzymes, with CYP3A4 and CYP3A5 playing the most significant roles.[1][2] CYP2D6 also contributes to a lesser extent to some of these metabolic steps.[1][2]
The main metabolites identified are:
The following diagram illustrates the primary metabolic pathways of ritonavir, highlighting the roles of the key CYP enzymes in the formation of its major metabolites.
Quantitative Data on Ritonavir Metabolism
The following tables summarize the key quantitative data related to the enzymatic kinetics and inhibitory potential of ritonavir.
Michaelis-Menten Constants (Km) for Ritonavir Metabolism
| Enzyme | Substrate | Km (µM) | In Vitro System | Reference(s) |
| Recombinant CYP3A4 | Ritonavir | 0.1 - 0.5 | Recombinant Enzyme | [1] |
| Human Liver Microsomes | Ritonavir | <0.1 | Human Liver Microsomes |
Inhibition Constants (Ki and IC50) of Ritonavir
| Enzyme Inhibited | Probe Substrate | Ki (µM) | IC50 (µM) | In Vitro System | Reference(s) |
| CYP3A4 | Testosterone (B1683101) 6β-hydroxylation | 0.019 | 0.034 | Not Specified | [1] |
| CYP3A4 | Nifedipine oxidation | - | 0.07 | Human Liver Microsomes | |
| CYP3A4 | Terfenadine hydroxylation | - | 0.14 | Human Liver Microsomes | |
| CYP3A4 | 17α-ethynylestradiol 2-hydroxylation | - | 2 | Human Liver Microsomes | |
| CYP2D6 | - | - | 2.5 | Human Liver Microsomes | |
| CYP2C9/10 | - | - | 8.0 | Human Liver Microsomes |
Experimental Protocols
The characterization of ritonavir's metabolic pathways has been achieved through a series of in vitro experiments. Below are detailed methodologies for key experimental setups.
In Vitro Metabolism of Ritonavir using Human Liver Microsomes
This protocol is designed to assess the metabolism of ritonavir and identify the resulting metabolites.
Objective: To determine the metabolic profile of ritonavir in a system that mimics hepatic metabolism.
Materials:
-
Ritonavir
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix containing human liver microsomes (typically 0.1-1.0 mg/mL protein concentration) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding ritonavir (at various concentrations to determine kinetics) and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify ritonavir and its metabolites.
The following diagram outlines the general workflow for an in vitro metabolism study.
Determination of IC50 and Ki Values
This protocol is used to quantify the inhibitory potency of ritonavir against specific CYP enzymes.
Objective: To determine the concentration of ritonavir required to inhibit 50% of a specific CYP enzyme's activity (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Ritonavir
-
Human Liver Microsomes or recombinant CYP enzymes
-
Specific probe substrate for the CYP enzyme of interest (e.g., testosterone for CYP3A4)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Varying concentrations of ritonavir
Procedure:
-
Incubation Setup: Prepare a series of incubation mixtures containing HLMs or recombinant CYP enzyme, the probe substrate (at a concentration close to its Km), and the NADPH regenerating system in potassium phosphate buffer.
-
Inhibitor Addition: Add varying concentrations of ritonavir to the incubation mixtures. A control with no inhibitor is also included.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system (if not already present) and incubate at 37°C for a time within the linear range of metabolite formation.
-
Termination and Sample Preparation: Terminate the reaction and prepare the samples for analysis as described in section 4.1.
-
Data Analysis:
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Plot the percentage of enzyme activity remaining versus the logarithm of the ritonavir concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the substrate for the enzyme.
-
Conclusion
The N-dealkylation and hydroxylation pathways are central to the metabolism of ritonavir, primarily driven by CYP3A4 and CYP3A5. The potent inhibitory effect of ritonavir on these enzymes underpins its clinical utility as a pharmacokinetic booster. The quantitative data and experimental protocols detailed in this guide provide a foundational understanding for researchers in drug metabolism and development. Further investigation into the complex interplay of inhibition and induction by ritonavir will continue to refine its clinical application and inform the development of new therapeutic strategies.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), a potent protease inhibitor, is a cornerstone of antiretroviral therapy, primarily utilized for its strong inhibitory effect on the cytochrome P450 3A4 (CYP3A4) enzyme, which "boosts" the plasma concentrations of other co-administered protease inhibitors. Understanding the complete metabolic profile of ritonavir is crucial for predicting drug-drug interactions, optimizing therapeutic regimens, and ensuring patient safety. While extensive research has elucidated its primary oxidative metabolism via CYP enzymes, the role of phase II conjugation pathways, particularly glucuronidation, has been a subject of scientific inquiry. This technical guide provides an in-depth analysis of the discovery and characterization of ritonavir's metabolic fate, with a specific focus on the evidence for and against the formation of glucuronide conjugates in humans and preclinical species.
I. The Metabolic Landscape of Ritonavir: An Overview
Ritonavir undergoes extensive metabolism, primarily in the liver, with the majority of the drug being eliminated in the feces.[1] The biotransformation of ritonavir is predominantly mediated by the cytochrome P450 system, with CYP3A and, to a lesser extent, CYP2D6 being the key enzymes involved.[2] This leads to the formation of several oxidative metabolites.[3] While ritonavir is a potent inhibitor of CYP3A4, it is also known to be an inducer of several drug-metabolizing enzymes, including glucuronyl transferases.[2]
A. Primary Metabolic Pathways
The main metabolic pathways of ritonavir involve oxidation. The major human metabolite is the M-2 metabolite, which is formed through hydroxylation of the isopropyl group and possesses antiviral activity, although it is present at low concentrations in plasma.[4] Other oxidative pathways include N-dealkylation and thiazole (B1198619) ring oxidation.[4]
B. The Question of Glucuronidation
Glucuronidation is a major phase II metabolic pathway that enhances the water solubility and excretion of many drugs. Given that ritonavir can induce glucuronyl transferase enzymes, the potential for ritonavir itself to undergo glucuronidation has been investigated. However, the evidence strongly suggests that this is a species-specific phenomenon.
II. Experimental Evidence: The Absence of Ritonavir Glucuronide Conjugates in Humans
A pivotal study investigating the metabolism and disposition of radiolabeled ritonavir in rats, dogs, and humans provided definitive insights into the species-specific nature of its conjugation. The study unequivocally reported that glucuronide metabolites of ritonavir were observed in dogs only .[1][5] In humans and rats, these conjugates were not detected in plasma, urine, or feces.[1]
This finding is further supported by a comprehensive metabolomic screening of ritonavir in mice, which identified 26 metabolites, including 13 novel ones.[6] While this study did identify novel glycine (B1666218) and N-acetylcysteine conjugates, no glucuronide conjugates were reported, reinforcing the idea that glucuronidation is not a significant metabolic pathway for ritonavir in rodents.[6]
The primary route of elimination in humans is via hepatobiliary excretion, with approximately 86% of an oral dose recovered in the feces and only about 11% in the urine.[1] The majority of the excreted drug is either unchanged ritonavir or its oxidative metabolites.[1]
III. Experimental Protocols for Metabolite Identification
The identification of ritonavir's metabolites has been accomplished through a combination of in vivo and in vitro studies, primarily relying on advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).
A. In Vivo Metabolite Profiling in Humans
-
Study Design: Administration of a single oral dose of [14C]-labeled ritonavir to healthy human volunteers.[1]
-
Sample Collection: Collection of urine and feces over a period of 6 days.[1]
-
Sample Preparation:
-
Urine: Direct analysis or extraction.
-
Feces: Homogenization, extraction with organic solvents (e.g., acetonitrile/methanol), and centrifugation to separate the supernatant for analysis.
-
-
Analytical Method: Radio-HPLC analysis of the extracts to separate and quantify the parent drug and its metabolites.[1]
B. In Vitro Metabolism using Human Liver Microsomes
-
Incubation: Incubation of ritonavir with human liver microsomes in the presence of NADPH (to support CYP-mediated metabolism).[6]
-
Extraction: Termination of the reaction with a protein precipitation agent (e.g., acetonitrile) followed by centrifugation.
-
Analysis: The supernatant is analyzed by UPLC-TOFMS (Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry) to identify the metabolites based on their accurate mass and fragmentation patterns.[6]
IV. Quantitative Data on Ritonavir Metabolism
The following table summarizes the excretion and metabolic profile of ritonavir in humans.
| Parameter | Value | Reference |
| Excretion Route | ||
| Feces (% of oral dose) | 86.3% | [1] |
| Urine (% of oral dose) | 11.3% | [1] |
| Major Human Metabolite | M-2 (isopropylthiazole oxidation) | [4] |
| Glucuronide Conjugates in Humans | Not Detected | [1][5] |
V. Visualizing Ritonavir's Metabolic Fate and its Investigation
The following diagrams illustrate the known metabolic pathways of ritonavir and a typical experimental workflow for the identification of its metabolites.
Caption: Metabolic pathway of ritonavir.
Caption: Experimental workflow for metabolite identification.
VI. Conclusion
The discovery and elucidation of ritonavir's metabolic pathways have been critical to its successful clinical use. While phase I oxidative metabolism is the primary route of biotransformation in humans, the formation of glucuronide conjugates is notably absent. Definitive studies have demonstrated that ritonavir glucuronidation is a species-specific phenomenon observed in dogs but not in humans or rodents. This highlights the importance of multi-species metabolic studies in drug development to accurately predict human metabolic fate and potential drug interactions. For researchers and drug development professionals, the key takeaway is that while ritonavir induces glucuronyl transferases, it is not a significant substrate for this pathway in humans. Future research on ritonavir's metabolism should continue to focus on the complex interplay of its oxidative metabolites and its profound effects on various drug-metabolizing enzymes and transporters.
References
- 1. [PDF] Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans. | Semantic Scholar [semanticscholar.org]
- 2. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolite profiling of ritonavir (B1064) in key preclinical species. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of ritonavir's metabolic fate, offering detailed experimental protocols, comparative quantitative data, and visual representations of metabolic pathways and experimental workflows.
Introduction to Ritonavir Metabolism
Ritonavir, an antiretroviral agent of the protease inhibitor class, is extensively metabolized in preclinical species and humans, primarily through oxidative and hydrolytic pathways.[1] The liver is the principal site of metabolism, with cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, playing a crucial role.[2][3] To a lesser extent, CYP2D6 is also involved in its biotransformation.[2] Understanding the metabolic profile of ritonavir in preclinical species such as rats, dogs, and monkeys is paramount for interpreting toxicology data, predicting human pharmacokinetics, and identifying potential drug-drug interactions.
Ritonavir Metabolic Pathways
Ritonavir undergoes extensive biotransformation, leading to a number of metabolites. The primary metabolic reactions include:
-
Oxidation: This is a major metabolic route, leading to hydroxylated metabolites. A key human metabolite, M-2, is formed through hydroxylation of the isopropyl moiety.[1]
-
Hydrolysis: Cleavage of the ester and amide bonds in the ritonavir molecule.
-
N-dealkylation and N-demethylation: Removal of alkyl and methyl groups.[3]
These metabolic transformations are primarily mediated by CYP3A4 and CYP3A5, with some contribution from CYP2D6.[2][3] The resulting metabolites are then subject to further conjugation reactions in some species, such as glucuronidation, which has been observed in dogs.[1]
Quantitative Metabolite Data in Preclinical Species
The distribution and abundance of ritonavir metabolites can vary significantly across different preclinical species. While plasma radioactivity consists predominantly of the unchanged parent drug in rats, dogs, and humans, the profile of excreted metabolites shows species-specific differences.[1] The following table summarizes the major metabolites and their relative abundance in different biological matrices of preclinical species.
| Metabolite | Biotransformation | Rat | Dog | Monkey |
| M-2 | Hydroxylation | Major | Major | Major |
| Glucuronide Conjugates | Glucuronidation | Not Reported | Observed | Not Reported |
| Oxidative Metabolites | Various Oxidations | Numerous | Numerous | Numerous |
Note: "Major" indicates a significant metabolite in excreta. Quantitative percentages are often study-dependent and can vary based on dose and route of administration. This table represents a qualitative summary based on available literature.
Experimental Protocols
Accurate metabolite profiling relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro and analytical experiments.
In Vitro Metabolism using Liver Microsomes
This protocol outlines the incubation of ritonavir with liver microsomes to study its phase I metabolism.
Materials:
-
Preclinical species liver microsomes (e.g., rat, dog, monkey)
-
Ritonavir
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation: Prepare a stock solution of ritonavir in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration typically 0.5-1 mg/mL), phosphate buffer, and ritonavir stock solution (final concentration typically 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to partition into the microsomal membrane.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the mixture (e.g., at 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Sample Preparation from Biological Matrices
This section describes the extraction of ritonavir and its metabolites from plasma and urine for analysis.
4.2.1. Plasma Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
4.2.2. Urine Sample Preparation (Dilution)
-
Sample Dilution: Mix 40 µL of urine with 160 µL of 50% acetonitrile.[4]
-
Centrifugation: Centrifuge the diluted sample at 18,000 x g for 10 minutes to remove any particulate matter.[4]
-
Supernatant Collection: Collect the supernatant for direct injection into the LC-MS/MS system.
LC-MS/MS Analysis for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.[4]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[4]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for ritonavir and its metabolites.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for ritonavir and each metabolite of interest need to be optimized.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for preclinical metabolite profiling of ritonavir, from in vivo or in vitro studies to data analysis.
Conclusion
The preclinical metabolite profiling of ritonavir is a critical component of its development and safety assessment. This guide has provided a detailed overview of the metabolic pathways, comparative data across species, and robust experimental protocols for in vitro and analytical procedures. By adhering to these methodologies and understanding the species-specific metabolic differences, researchers can generate high-quality, reproducible data to support drug development programs. The provided visualizations offer a clear framework for understanding the complex processes involved in ritonavir metabolism and its analysis.
References
- 1. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a characteristic heavily exploited in pharmacotherapy to "boost" the plasma concentrations of other co-administered drugs. Understanding the enzymatic basis of its own metabolic clearance is paramount for predicting drug-drug interactions, managing toxicity, and developing safer therapeutic regimens. This technical guide provides a comprehensive overview of the enzymes involved in ritonavir metabolism, the corresponding metabolic pathways, quantitative kinetic data, and detailed experimental protocols for studying these processes.
Primary Enzymes in Ritonavir Metabolism
The metabolic clearance of ritonavir is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with major contributions from CYP3A4 and a lesser role for CYP2D6.[1][2][3]
-
Cytochrome P450 3A4 (CYP3A4): As the predominant drug-metabolizing enzyme in the human liver and intestine, CYP3A4 is the principal enzyme responsible for the biotransformation of ritonavir.[1][3] Ritonavir is not only a substrate for CYP3A4 but also a potent mechanism-based inhibitor, leading to a complex auto-inhibitory pharmacokinetic profile.[4][5]
-
Cytochrome P450 2D6 (CYP2D6): This enzyme plays a secondary role in ritonavir metabolism, contributing to specific metabolic pathways.[1][2] Its contribution is more significant in the liver compared to the intestine.
Metabolic Pathways of Ritonavir
Ritonavir undergoes extensive metabolism, resulting in a variety of metabolites. The major metabolic pathways include:
-
Hydroxylation: The formation of the isopropylthiazole oxidation metabolite (M-2) is a major pathway.[1]
-
N-dealkylation: This process leads to the formation of the M11 metabolite.[4]
-
N-demethylation: This pathway, resulting in the M7 metabolite, is catalyzed by both CYP3A4/5 and CYP2D6.[4]
-
Deacylation: This leads to the formation of the M1 metabolite.[4]
In addition to these primary pathways, metabolomic studies have identified numerous other metabolites, including novel glycine (B1666218) and N-acetylcysteine conjugates and ring-opened products, suggesting the existence of multiple bioactivation pathways.[6]
Quantitative Data on Ritonavir Metabolism and Inhibition
The following tables summarize key quantitative data related to the enzymatic metabolism and inhibition of ritonavir.
Table 1: Enzyme Kinetic Parameters for Ritonavir Metabolism
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/nmol CYP) | Source |
| Recombinant CYP3A4 | Ritonavir | 0.1–0.5 | Not specified | [1][5] |
| Recombinant CYP3A4 | Ritonavir | 0.05-0.07 | 1-1.4 | [7] |
| Recombinant CYP3A5 | Ritonavir | 0.05-0.07 | 1-1.4 | [7] |
| Human Enterocyte Microsomes | Ritonavir | <0.1 | 89 ± 59 (pmol/min/mg protein) | [7] |
Table 2: Inhibition Constants (K_i_ and IC_50_) of Ritonavir
| Enzyme | Inhibitor | Probe Substrate | K_i_ (μM) | IC_50_ (μM) | Source |
| CYP3A4 | Ritonavir | Testosterone 6β-hydroxylation | 0.019 | 0.034 | [1] |
| CYP3A4 | Ritonavir | Not specified | Not specified | ~0.05 | [4] |
| CYP2D6 | Ritonavir | Not specified | Not specified | Not specified | [1] |
Table 3: Mechanism-Based Inactivation Parameters of Ritonavir on CYP3A4
| Parameter | Value | Source |
| k_inact_ (min⁻¹) | 0.1 | [8] |
| K_I_ (μM) | 0.05 | [8] |
| Partition Ratio | ~1 | [4] |
Signaling Pathways and Experimental Workflows
Ritonavir Metabolism and CYP3A4 Inhibition Workflow
The following diagram illustrates the general workflow for studying ritonavir metabolism and its inhibitory effects on CYP3A4.
PXR-Mediated Induction of CYP3A4 by Ritonavir
Ritonavir can also act as an inducer of CYP3A4 expression through the activation of the Pregnane X Receptor (PXR) signaling pathway.
Detailed Experimental Protocols
Ritonavir Metabolism in Human Liver Microsomes (HLM)
This protocol is adapted from methodologies described in the literature for assessing the in vitro metabolism of ritonavir.[6]
Objective: To identify and characterize the metabolites of ritonavir formed by HLM.
Materials:
-
Ritonavir
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
UPLC-MS/MS system
Procedure:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ritonavir (final concentration, e.g., 10 µM).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the sample using a UPLC-MS/MS system to identify and quantify the metabolites.
CYP3A4 Inhibition Assay (Recombinant Enzyme)
This protocol outlines a general procedure for determining the inhibitory potential of ritonavir on recombinant CYP3A4 activity.
Objective: To determine the IC_50_ and K_i_ of ritonavir for CYP3A4.
Materials:
-
Ritonavir
-
Recombinant human CYP3A4 enzyme
-
CYP Reductase
-
Phospholipid vesicles (e.g., liposomes)
-
A fluorescent or chromogenic CYP3A4 probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Multi-well plates (e.g., 96-well)
-
Plate reader (fluorometric or spectrophotometric)
Procedure:
-
Prepare a series of dilutions of ritonavir.
-
In each well of the plate, add recombinant CYP3A4, CYP reductase, and phospholipid vesicles in phosphate buffer.
-
Add the different concentrations of ritonavir to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the CYP3A4 probe substrate and NADPH.
-
Monitor the formation of the fluorescent or colored product over time using a plate reader.
-
Calculate the rate of reaction for each ritonavir concentration.
-
Plot the reaction rate against the ritonavir concentration to determine the IC_50_ value.
-
To determine the K_i_, repeat the experiment with varying concentrations of both ritonavir and the probe substrate and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plot).
PXR Activation Reporter Gene Assay
This protocol provides a framework for assessing the ability of ritonavir to induce CYP3A4 expression via PXR activation.[9][10]
Objective: To determine if ritonavir activates the PXR signaling pathway.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a PXR expression vector and a luciferase reporter vector containing the CYP3A4 promoter.
-
Cell culture medium and supplements
-
Ritonavir
-
Positive control PXR agonist (e.g., rifampicin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the transfected HepG2 cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of ritonavir, a positive control, and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control. An increase in luciferase activity indicates PXR activation.
Conclusion
The metabolic clearance of ritonavir is a complex process dominated by CYP3A4-mediated metabolism and characterized by potent mechanism-based self-inhibition. A secondary contribution from CYP2D6 is also evident. Furthermore, ritonavir's ability to induce CYP3A4 via the PXR signaling pathway adds another layer of complexity to its pharmacokinetic profile and drug-drug interaction potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate enzymatic basis of ritonavir's disposition, ultimately contributing to the safer and more effective use of this critical therapeutic agent.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Ritonavir on Human CYP2B6 Catalytic Activity: Heme Modification Contributes to the Mechanism-Based Inactivation of CYP2B6 and CYP3A4 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritonavir (B1064), a potent inhibitor of cytochrome P450 3A4 (CYP3A4), is a critical component of antiretroviral therapy, primarily used as a pharmacokinetic enhancer. Its own metabolism, occurring predominantly in the liver and intestine, is complex and subject to modulation by various factors. Understanding the tissue-specific formation of its metabolites is paramount for predicting drug-drug interactions, optimizing therapeutic regimens, and ensuring patient safety. This guide provides a comprehensive overview of ritonavir metabolism in different tissues, detailing the enzymatic pathways, summarizing quantitative data on metabolite formation, and outlining key experimental protocols for its investigation.
Introduction to Ritonavir Metabolism
Ritonavir is extensively metabolized by the cytochrome P450 (CYP) superfamily of enzymes, with clearance primarily occurring through hepatobiliary elimination.[1] In humans, a significant portion of an oral dose is recovered in the feces (86.3%) and a smaller fraction in the urine (11.3%), indicating extensive metabolism and biliary excretion.[1] The primary sites for this metabolism are the liver and the small intestine, tissues rich in CYP enzymes.[2][3][4]
The metabolic profile of ritonavir is characterized by several oxidative metabolites.[1] The key enzymes responsible for its biotransformation are CYP3A4 and, to a lesser extent, CYP2D6.[2][5][6][7] More recent research has also identified a role for CYP2J2 in ritonavir metabolism, which may become more significant when primary pathways are inhibited.[8]
Major Ritonavir Metabolites and Their Formation Pathways
Several major metabolites of ritonavir have been identified, resulting from various oxidative reactions. The formation of these metabolites can vary between species and tissues.
Key Metabolites:
-
M-1 (N-dealkylation): Formed primarily by CYP3A4 and/or CYP3A5.[3][9]
-
M-2 (Hydroxylation): This is the major metabolite found in human plasma and results from the hydroxylation of the isopropyl side chain.[1][7] Both CYP3A and CYP2D6 contribute to its formation.[5] M-2 retains some antiviral activity, although it is present at low concentrations.[7]
-
M-7 (N-demethylation): Catalyzed by both CYP3A4/5 and CYP2D6.[3][9]
-
M-11 (Deacylation): Formation is attributed to CYP3A4 and/or CYP3A5.[3][9]
-
Other Novel Metabolites: Recent metabolomic studies have identified numerous other metabolites in mice, including glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products, suggesting several bioactivation pathways.[10][11]
Metabolic Pathways
The biotransformation of ritonavir into its major metabolites is depicted in the following pathway diagram.
Tissue-Specific Metabolism: Liver vs. Intestine
The liver is the principal organ for drug metabolism. However, the small intestine also plays a crucial role in the first-pass metabolism of orally administered drugs like ritonavir, significantly impacting its bioavailability.[2][3][4]
-
Liver: The liver expresses a wide array of CYP enzymes, with CYP3A4 being the most abundant. Both CYP3A4 and CYP2D6 contribute to ritonavir metabolism in the liver.[2][5] The liver is responsible for the systemic clearance of ritonavir that has been absorbed into the bloodstream.[1]
-
Intestine: The intestinal epithelium, particularly the enterocytes, has high concentrations of CYP3A4.[3] Studies using human intestinal microsomes have demonstrated that ritonavir is readily metabolized in this tissue, primarily by the CYP3A subfamily.[12] Notably, while CYP2D6 contributes to ritonavir metabolism in the liver, it does not appear to play a role in its biotransformation within the intestine.[2] The potent inhibition of intestinal CYP3A4 by ritonavir is a key mechanism behind its boosting effect on other protease inhibitors.[8][12]
Quantitative Data on Metabolite Formation
The following tables summarize the available quantitative data on ritonavir metabolism, providing insights into enzyme kinetics and the relative contribution of different pathways.
Table 1: Enzyme Kinetics of Ritonavir Metabolism
| Enzyme/System | Metabolite(s) | Km (µM) | Vmax (nmol/min/nmol CYP or pmol/min/mg protein) | Tissue/Source | Reference |
| Recombinant CYP3A4 | Total Metabolism | 0.068 | - | - | [13] |
| Recombinant CYP3A5 | Total Metabolism | 0.047 | - | - | [13] |
| Recombinant CYP3A4 | Ritonavir Biotransformation | 0.05-0.07 | 1-1.4 nmol/min/nmol CYP | - | [12] |
| Recombinant CYP3A5 | Ritonavir Biotransformation | 0.05-0.07 | 1-1.4 nmol/min/nmol CYP | - | [12] |
| Human Liver Microsomes | Total Metabolism | 0.063 | - | - | [13] |
| Human Enterocyte Microsomes | Ritonavir Biotransformation | <0.1 | 89 ± 59 pmol/min/mg protein (initial Vmax) | Small Intestine | [12] |
Table 2: Relative Contribution of CYP Isoforms to Ritonavir Metabolism
| CYP Isoform | Contribution to Metabolite Formation | Tissue | Reference |
| CYP3A Subfamily | Major contributor to M-1 and M-11 formation | Liver | [5] |
| CYP3A Subfamily | Contributes to M-2 formation | Liver | [5] |
| CYP2D6 | Contributes to M-2 formation | Liver | [5] |
| CYP2J2 | Contributes to formation of a minor, specific metabolite (R6) | Liver | [8] |
| CYP3A Subfamily | Essential role in overall metabolism | Small Intestine | [12] |
| CYP2D6 | No contribution to biotransformation | Small Intestine | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of ritonavir metabolism. Below are outlines of key experimental protocols.
In Vitro Metabolism using Human Liver or Intestinal Microsomes
This protocol is designed to assess the formation of ritonavir metabolites in a controlled in vitro environment.
Detailed Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver or intestinal microsomes (e.g., 0.1 mg protein), potassium phosphate buffer (100 mM, pH 7.4), and ritonavir (e.g., 10 µM) to a final volume of approximately 190 µL.[10]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[10]
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.[10]
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.[10]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extracting with a solvent like ethyl acetate (B1210297).[8][10]
-
Sample Preparation: Vortex the mixture and centrifuge to pellet the precipitated protein.[10]
-
Analysis: Transfer the supernatant to a new tube for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.[14][15]
Recombinant CYP Enzyme Assays
These assays are used to determine the contribution of specific CYP isoforms to ritonavir metabolism.
Protocol Outline:
-
The general procedure is similar to the microsomal incubation protocol.
-
Instead of microsomes, a specific concentration of recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6, or CYP2J2 expressed in a system like baculovirus-infected insect cells) is used.[8]
-
The concentration of the recombinant enzyme is typically in the range of 20-40 pmol/mL.[8]
-
Substrate (ritonavir) concentrations are varied to determine kinetic parameters (Km and Vmax).
Analytical Methods for Ritonavir and Metabolite Quantification
Accurate quantification of ritonavir and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies.
Commonly Used Technique: LC-MS/MS
-
Sample Preparation: Biological samples (plasma, microsomal incubates) are typically prepared by protein precipitation followed by centrifugation.[10][16] An internal standard (e.g., saquinavir) is added to correct for extraction variability.[16]
-
Chromatographic Separation: Separation is achieved using a reverse-phase HPLC column (e.g., C8 or C18) with a gradient elution of a mobile phase typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer).[16][17]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for ritonavir, its metabolites, and the internal standard to ensure selectivity and sensitivity.[18]
Conclusion
The metabolism of ritonavir is a complex process involving multiple CYP enzymes and resulting in the formation of several metabolites. The liver and small intestine are the primary sites of this biotransformation, with the interplay between these tissues significantly influencing the drug's pharmacokinetics and its potent inhibitory effects on CYP3A4. A thorough understanding of the tissue-specific formation of ritonavir metabolites, supported by robust experimental data, is indispensable for the continued safe and effective use of this critical therapeutic agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology.
References
- 1. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]
- 8. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritonavir (B1064), an antiretroviral agent of the protease inhibitor class, is widely recognized for its potent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This property has led to its extensive use as a pharmacokinetic enhancer for other HIV protease inhibitors.[1] However, ritonavir itself undergoes complex metabolism, primarily mediated by CYP3A and to a lesser extent, CYP2D6.[2][3] Understanding and predicting the metabolic fate of ritonavir is crucial for optimizing its therapeutic use, anticipating drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the theoretical prediction of ritonavir metabolites, supported by experimental data and detailed methodologies. We will delve into the primary metabolic pathways, present quantitative data on identified metabolites, and outline the computational and experimental workflows used in their characterization.
Introduction to Ritonavir Metabolism
Ritonavir's metabolism is multifaceted, involving several biotransformation reactions. The major metabolic pathways include hydroxylation of the isopropyl side chain, N-demethylation, and cleavage of the terminal thiazole (B1198619) and isopropylthiazole groups.[4][5] These reactions are predominantly catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being the principal contributor.[2][3] CYP2D6 also plays a role, particularly in the N-demethylation process.[2][5] The inhibition of CYP3A4 by ritonavir is a mechanism-based inactivation, where a reactive intermediate is formed that irreversibly binds to the enzyme.[5][6] This potent inhibition is the basis for its use as a "booster" for other antiretroviral drugs, as it slows their metabolism and increases their plasma concentrations.[3]
Predicted and Experimentally Identified Metabolites of Ritonavir
Computational, or in silico, models play a significant role in predicting the metabolic fate of drug candidates in the early stages of drug discovery.[7][8] These models can be broadly categorized into ligand-based and structure-based approaches.[9][10] For ritonavir, these predictive methods, combined with extensive experimental validation, have led to the identification of numerous metabolites. A metabolomic analysis in mice identified 26 ritonavir metabolites, 13 of which were novel.[4] These included products of glycine (B1666218) conjugation, N-acetylcysteine conjugation, and ring-opening reactions.[4]
Below is a summary of the major experimentally identified metabolites of ritonavir.
| Metabolite ID | Proposed Biotransformation | Key Enzymes | Reference |
| M-1 | Deacylation | CYP3A4/5 | [11] |
| M-2 | Isopropylthiazole oxidation | CYP3A4/5 | [3][11] |
| M-7 | N-demethylation | CYP3A4/5, CYP2D6 | [11] |
| M-11 | N-dealkylation | CYP3A4/5 | [11] |
| R2 | Not specified | Not specified | [12] |
| R5 | Not specified | Not specified | [12] |
| R6 | CYP2J2-specific metabolite | CYP2J2 | [12] |
In Silico Prediction of Ritonavir Metabolism: A Workflow
The theoretical prediction of drug metabolism is a cost-effective approach to screen large numbers of compounds and prioritize those with favorable pharmacokinetic profiles.[7] The general workflow for in silico prediction of ritonavir metabolites is depicted below.
Key Metabolic Pathways of Ritonavir
The metabolism of ritonavir is complex, involving multiple enzymatic pathways. The diagram below illustrates the key bioactivation pathways that have been proposed based on identified metabolites. These pathways often involve the formation of reactive intermediates that can contribute to both the drug's therapeutic effect and its potential for toxicity.[4]
Experimental Protocols for Metabolite Identification
The theoretical predictions of ritonavir metabolites are validated through rigorous experimental protocols. Below are detailed methodologies for in vitro and in vivo studies.
In Vitro Metabolism of Ritonavir in Human Liver Microsomes (HLM)
This protocol is adapted from studies investigating the in vitro metabolism of ritonavir.[4]
Objective: To identify metabolites of ritonavir formed by human liver microsomal enzymes.
Materials:
-
Ritonavir
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Water (UPLC-MS grade)
-
Formic acid
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
10 µM Ritonavir
-
0.1 mg/mL HLM
-
Phosphate buffer (pH 7.4) to a final volume of 190 µL.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1.0 mM).
-
Incubation: Continue the incubation for 30 minutes at 37°C with gentle shaking.
-
Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture for 30 seconds and centrifuge at 18,000 rcf for 10 minutes to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a clean auto-sampler vial for UPLC-MS/MS analysis.
In Vivo Metabolite Profiling in Mice
This protocol is based on studies that have characterized ritonavir metabolites in animal models.[4]
Objective: To identify ritonavir metabolites in the urine and feces of mice following oral administration.
Materials:
-
Ritonavir
-
Wild-type mice
-
Metabolic cages
-
Acetonitrile
-
Water
Procedure:
-
Animal Dosing: Administer ritonavir (25 mg/kg) to mice via oral gavage.
-
Sample Collection: House the mice individually in metabolic cages and collect urine and feces for 18 hours.
-
Urine Sample Preparation:
-
Mix 40 µL of urine with 160 µL of 50% acetonitrile.
-
Centrifuge at 18,000 rcf for 10 minutes.
-
Transfer the supernatant to an auto-sampler vial for analysis.
-
-
Feces Sample Preparation:
-
Homogenize 10 mg of feces in 100 µL of water.
-
Add 200 µL of acetonitrile to 200 µL of the homogenate.
-
Centrifuge at 18,000 rcf for 10 minutes.
-
Transfer the supernatant to a new tube and centrifuge again at 18,000 rcf for 10 minutes.
-
Transfer the final supernatant to an auto-sampler vial for analysis.
-
UPLC-MS/MS Analysis
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a time-of-flight mass spectrometer (TOF-MS) or a triple quadrupole mass spectrometer is typically used.[4][13]
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent drug from its metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 35 V
-
Data Acquisition: Full scan MS and tandem mass spectrometry (MS/MS) for structural elucidation. Collision energy for MS/MS can be ramped (e.g., 10-40 eV).[4]
Logical Relationship Between Predictive Models and Experimental Data
The relationship between theoretical prediction and experimental validation is cyclical and iterative. In silico models provide initial hypotheses about potential metabolites, which are then tested experimentally. The experimental results, in turn, are used to refine and improve the predictive models.
Conclusion
The theoretical prediction of ritonavir metabolites is a powerful tool in drug development, offering insights into its pharmacokinetic profile and potential for drug-drug interactions. While in silico models provide valuable initial assessments, experimental validation through techniques like UPLC-MS/MS remains indispensable for confirming the identity and quantity of metabolites. The integration of computational and experimental approaches provides a comprehensive understanding of ritonavir's metabolic fate, ultimately contributing to its safer and more effective clinical use. Further research, particularly leveraging advanced analytical techniques and more sophisticated predictive algorithms, will continue to enhance our ability to forecast the metabolism of complex drugs like ritonavir.
References
- 1. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]
- 4. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? | MDPI [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the antiretroviral drug ritonavir (B1064) and the characterization of its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for research and drug development purposes.
Quantitative Analysis of Ritonavir Analytical Standard
This section outlines a validated LC-MS/MS method for the quantification of ritonavir in plasma samples.
Experimental Protocol
a) Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 200 µL of acetonitrile (B52724) (containing the internal standard, e.g., saquinavir (B1662171) or a deuterated analog of ritonavir).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge the samples at 14,300 x g for 10 minutes.
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Dilute the supernatant with 100 µL of the initial mobile phase.
-
Inject 5 µL of the final solution into the LC-MS/MS system.[1]
b) Liquid Chromatography
-
Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A common isocratic condition is 52:48 (acetonitrile:0.1% formic acid in water).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 35°C.[1]
c) Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
Quantitative Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for ritonavir.
| Parameter | Value | Reference |
| Linearity Range | 2.0 - 5000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [1] |
| Recovery | 85.7% - 106% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Inter-day Accuracy (% bias) | < 15% | [1] |
Experimental Workflow
Caption: Workflow for the quantitative analysis of ritonavir in plasma.
Analytical Standards for Ritonavir Metabolites
Metabolite Identification Data
The following table provides key identification parameters for major ritonavir metabolites based on scientific literature. This data is crucial for the qualitative identification of these metabolites in biological matrices.
| Metabolite | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Protonated Molecule [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| M1 | Desthiazolylmethyloxycarbonyl Ritonavir | C₃₂H₄₅N₅O₃S | 579.80 | 580.3 | Not specified in detail in available literature. |
| M2 | Hydroxylated Ritonavir | C₃₇H₄₈N₆O₆S₂ | 736.95 | 737.3 | Not specified in detail in available literature. |
| M7 | N-demethylated Ritonavir | C₃₆H₄₆N₆O₅S₂ | 706.92 | 707.3 | Not specified in detail in available literature. |
| M11 | N-dealkylated Ritonavir | Not specified | Not specified | Not specified | Not specified in detail in available literature. |
| M12 | Thiazole (B1198619) ring-open metabolite | Not specified | Not specified | 694 | 676, 488, 381, 296, 268, 197, 171, 140 |
| M17 | Mono-hydroxylated thiazole ring-open metabolite | Not specified | Not specified | 710 | 692, 488, 381, 296, 268, 197, 171, 140 |
Note: Detailed quantitative data (e.g., linearity, LLOQ, accuracy, precision) for certified analytical standards of most ritonavir metabolites are not widely published. The M1 metabolite, Desthiazolylmethyloxycarbonyl Ritonavir (CAS 176655-55-3), is commercially available, and a certificate of analysis may provide lot-specific purity data.[1][4][5][6]
Protocol for Metabolite Identification in In Vitro Systems
This protocol is designed for the generation and identification of ritonavir metabolites using human liver microsomes (HLMs).
a) Incubation
-
Prepare an incubation mixture in phosphate-buffered saline (pH 7.4) containing 10 µM ritonavir and 0.1 mg/mL HLMs in a final volume of 190 µL.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1.0 mM).
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 18,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
b) LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Instrument: Time-of-Flight Mass Spectrometer (TOF-MS) operated in positive ion mode with electrospray ionization.[2]
-
Source Temperature: 120°C.[2]
-
Desolvation Temperature: 350°C.[2]
-
Data Acquisition: Full scan mode to detect potential metabolites, followed by tandem MS (MS/MS) with a collision energy ramp (e.g., 10-40 eV) for structural elucidation of detected parent ions.[2]
-
Metabolic Pathway of Ritonavir
Caption: Primary metabolic pathways of ritonavir mediated by CYP3A4/5.
References
- 1. scbt.com [scbt.com]
- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritonavir Pharmaceutical Secondary Standard; Certified Reference Material 155213-67-5 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. achemtek.com [achemtek.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064) is an antiretroviral agent and a potent mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1][2] This characteristic has led to its use as a pharmacokinetic enhancer for other drugs.[1] Understanding the metabolic fate and inhibitory potential of ritonavir is crucial for drug development and for predicting drug-drug interactions. The liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, provides a comprehensive in vitro system for studying drug metabolism.[3][4] These application notes provide detailed protocols for assessing the metabolic stability of ritonavir and its inhibitory effect on CYP3A4 using liver S9 fractions.
Data Presentation
The following tables summarize key quantitative data for ritonavir's metabolic profile and its interaction with CYP3A4.
Table 1: Metabolic Stability of Ritonavir in Human Liver Microsomes*
| Parameter | Value | Reference |
| Apparent Km (µM) | 0.05 - 0.07 | [5] |
| Apparent Vmax (nmol/min/nmol CYP) | 1 - 1.4 | [5] |
| Half-life (t1/2) (min) | Data not available | |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | Data not available |
Table 2: IC50 Values for Ritonavir Inhibition of CYP3A4
| In Vitro System | Probe Substrate | IC50 (µM) | Reference |
| Human Liver Microsomes | Terfenadine | 0.14 | [3] |
| Human Liver Microsomes | Nifedipine Oxidation | 0.07 | [3] |
| Human Liver Microsomes | 17α-ethynylestradiol 2-hydroxylation | 2 | [3] |
Experimental Protocols
Protocol 1: Metabolic Stability of Ritonavir in Liver S9 Fraction
This protocol outlines the procedure to determine the rate of disappearance of ritonavir when incubated with liver S9 fraction, which can be used to calculate its half-life and intrinsic clearance.
Materials:
-
Ritonavir
-
Pooled human liver S9 fraction (e.g., from a commercial supplier)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Glutathione (GSH)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (for analytical quantification)
-
96-well incubation plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%).
-
Prepare a working solution of the NADPH regenerating system, UDPGA, PAPS, and GSH in buffer.
-
Thaw the liver S9 fraction on ice immediately before use. Dilute the S9 fraction to the desired protein concentration (e.g., 1 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Liver S9 fraction
-
Ritonavir working solution (final concentration, e.g., 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the cofactor mix (NADPH regenerating system, UDPGA, PAPS, and GSH).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6] The 0-minute time point represents 100% of the initial compound concentration and is terminated immediately after the addition of the cofactor mix.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of ritonavir remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of ritonavir remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).
-
Protocol 2: Determination of IC50 for CYP3A4 Inhibition by Ritonavir
This protocol determines the concentration of ritonavir that causes 50% inhibition of CYP3A4 activity using a probe substrate.
Materials:
-
Ritonavir
-
Pooled human liver S9 fraction
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Acetonitrile (ACN), ice-cold
-
Internal standard for the metabolite of the probe substrate
-
96-well incubation plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of ritonavir in a suitable solvent.
-
Prepare a working solution of the CYP3A4 probe substrate.
-
Prepare the NADPH regenerating system.
-
Thaw and dilute the liver S9 fraction as described in Protocol 1.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Liver S9 fraction
-
Serial dilutions of ritonavir or vehicle control.
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow for potential mechanism-based inhibition.
-
Add the CYP3A4 probe substrate to all wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that is within the linear range of metabolite formation (e.g., 10-15 minutes) at 37°C.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in Protocol 1 (centrifugation and supernatant transfer).
-
-
Analysis:
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each ritonavir concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the ritonavir concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
References
- 1. Multiple-dose pharmacokinetics of ritonavir in human immunodeficiency virus-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of ritonavir (B1064) and its primary metabolites from human plasma. Ritonavir, an antiretroviral agent from the protease inhibitor class, is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes.[1] Accurate quantification of the parent drug and its metabolites in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This protocol utilizes a reversed-phase SPE methodology, which is effective for extracting lipophilic compounds like ritonavir from a complex biological matrix such as plasma.[2] The procedure is optimized for high recovery and minimal matrix effects, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ritonavir is a key component in highly active antiretroviral therapy (HAART), not only for its own antiviral activity but also as a pharmacokinetic enhancer of other protease inhibitors.[1] Its potent inhibition of CYP3A enzymes slows the metabolism of co-administered drugs, thereby increasing their plasma concentrations.[1] The metabolism of ritonavir itself leads to several oxidative metabolites. The four major metabolites identified in humans are M1 (deacylation), M2 (hydroxylation), M11 (N-dealkylation), and M7 (N-demethylation).[3]
Monitoring the plasma concentrations of ritonavir and its metabolites is essential for understanding its disposition and potential drug-drug interactions. Solid-phase extraction is a preferred method for sample clean-up in bioanalysis as it provides cleaner extracts compared to protein precipitation or liquid-liquid extraction, leading to reduced matrix effects and improved assay sensitivity.[4] This protocol details a robust SPE procedure for the simultaneous extraction of ritonavir and its key metabolites from human plasma.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
Ritonavir and metabolite reference standards
-
Internal Standard (IS) (e.g., Ritonavir-d6)
-
Reversed-phase SPE cartridges (e.g., C18 or polymer-based like Oasis HLB, 1 cc, 30 mg)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid, analytical grade
-
Ammonium hydroxide, analytical grade
-
Zinc sulfate (B86663) solution (0.1 M in water)
Instrumentation:
-
SPE manifold
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution. Vortex briefly.
-
To disrupt protein binding, add 0.5 mL of 0.1 M zinc sulfate solution. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[4]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove more polar interferences while retaining the analytes of interest.
-
-
Drying: Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute ritonavir and its metabolites from the cartridge with 1 mL of methanol into a clean collection tube. A second elution with 1 mL of methanol can be performed to ensure complete recovery.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the expected performance characteristics of the SPE method for ritonavir and its metabolites. The values are representative and may vary depending on the specific laboratory conditions and analytical instrumentation used.
Table 1: Physicochemical Properties of Ritonavir
| Property | Value | Reference |
| Molecular Weight | 720.9 g/mol | [2] |
| LogP | 3.5 - 4.3 | [2][5] |
| pKa | 1.8, 2.6 | [2] |
| Water Solubility | Poorly soluble | [2] |
Table 2: Major Metabolites of Ritonavir
| Metabolite | Metabolic Pathway |
| M1 | Deacylation |
| M2 | Hydroxylation |
| M7 | N-demethylation |
| M11 | N-dealkylation |
Table 3: Expected SPE Performance Data
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ritonavir | > 85 | < 15 |
| M1 Metabolite | > 80 | < 20 |
| M2 Metabolite | > 80 | < 20 |
| M7 Metabolite | > 80 | < 20 |
| M11 Metabolite | > 80 | < 20 |
Note: The quantitative data in Table 3 are typical values for SPE of small molecules from plasma and should be experimentally determined during method validation.
Visualizations
Caption: Experimental workflow for the solid-phase extraction of ritonavir.
Conclusion
The described solid-phase extraction protocol provides an effective and reproducible method for the isolation of ritonavir and its major metabolites from human plasma. The clean extracts obtained are amenable to sensitive and accurate quantification by LC-MS/MS, making this protocol a valuable tool for pharmacokinetic and clinical research studies involving ritonavir. Method validation should be performed to ensure that the performance characteristics meet the specific requirements of the intended analytical application.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This characteristic has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV/AIDS.[1][3] A thorough understanding of its metabolic fate is crucial for deciphering potential drug-drug interactions, predicting toxicity, and ensuring therapeutic efficacy. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-performance liquid chromatography (UPLC), has emerged as a powerful tool for the detailed profiling and structural elucidation of drug metabolites.[4][5] This application note provides a detailed protocol for the identification of ritonavir metabolites in biological matrices using UPLC-HRMS, summarizes key quantitative findings, and illustrates the metabolic pathways and experimental workflow.
Data Presentation
The following table summarizes the key ritonavir metabolites identified using high-resolution mass spectrometry. The data is compiled from studies conducted in mice and with human liver microsomes (HLM).[6]
| Metabolite ID | m/z ([M+H]+) | Proposed Biotransformation | Matrix | Reference |
| M1 | - | Dealkylated ritonavir | Feces, HLM | [6] |
| M2 | - | Isopropylthiazole oxidation | Plasma | [1] |
| M3 | - | Novel metabolite | Feces | [6] |
| M4-M11 | - | Previously reported metabolites | Feces | [6] |
| M7 | - | N-demethylation | - | [2] |
| M11 | - | N-dealkylation | - | [2] |
| M12 | 694 | Ring-open metabolite | Feces, HLM | [6] |
| M13 | 650 | Ring-open metabolite | Feces, HLM | [6] |
| M14 | - | Previously reported metabolite | Feces | [6] |
| M15 | - | Novel metabolite | Feces | [6] |
| M16 | - | Previously reported metabolite | Feces | [6] |
| M17-M19 | - | Novel ring-open metabolites | Feces | [6] |
| M20 | - | Previously reported metabolite | Feces | [6] |
| M21-M22 | - | Novel metabolites | Feces | [6] |
| M1-1 | - | Glycine conjugated | Urine | [6] |
| M1-2 | - | N-acetylcysteine conjugated | Urine | [6] |
| M7-1 | - | Glycine conjugated | Urine | [6] |
| M7-2 | - | N-acetylcysteine conjugated | Urine | [6] |
Experimental Protocols
Sample Preparation
a. Plasma/Serum Samples:
For metabolomic studies, it is recommended to collect blood in anticoagulant tubes for plasma or allow it to clot for serum.[7] To minimize metabolic activity, samples should be processed promptly.[7]
-
Centrifuge blood samples at 2000 x g for 20 minutes at 4°C.[7]
-
Collect the supernatant (plasma or serum).
-
To precipitate proteins, add acetonitrile (B52724) to the plasma/serum sample (e.g., a 4:1 ratio of acetonitrile to plasma).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 18,000 x g for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for UPLC-HRMS analysis.[6]
b. Urine Samples:
-
Thaw frozen urine samples at 4°C.[7]
-
Mix 40 µL of urine with 160 µL of 50% acetonitrile.[6]
-
Centrifuge at 18,000 x g for 10 minutes.[6]
-
Transfer the supernatant to an autosampler vial for analysis.[6]
c. Feces Samples:
-
Homogenize 10 mg of feces in 100 µL of water.[6]
-
Add 200 µL of acetonitrile to 200 µL of the fecal homogenate.[6]
-
Vortex and centrifuge at 18,000 x g for 10 minutes.[6]
-
Transfer the supernatant to a new tube and centrifuge again under the same conditions.[6]
-
Collect the final supernatant for UPLC-HRMS analysis.[6]
d. In Vitro Incubation with Human Liver Microsomes (HLM):
-
Prepare an incubation mixture in 1X phosphate-buffered saline (pH 7.4) containing 10 µM ritonavir and 0.1 mg/mL HLM in a final volume of 190 µL.[6]
-
Pre-incubate the mixture for 5 minutes at 37°C.[6]
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1.0 mM).[6]
-
Incubate for 30 minutes with gentle shaking.[6]
-
Terminate the reaction by adding 200 µL of acetonitrile.[6]
-
Vortex and centrifuge at 18,000 x g for 10 minutes.[6]
-
Transfer the supernatant for analysis.[6]
UPLC-HRMS Analysis
a. Liquid Chromatography Conditions:
-
Column: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm (Waters)[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[6]
-
Gradient: 2% to 98% B over 10 minutes[6]
-
Injection Volume: 5.0 µL[6]
b. High-Resolution Mass Spectrometry Conditions:
-
Instrument: SYNAPT G1 TOFMS (Waters) or similar HRMS instrument[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Capillary Voltage: 3.5 kV[6]
-
Cone Voltage: 35 V[6]
-
Source Temperature: 120°C[6]
-
Desolvation Temperature: 350°C[6]
-
Cone Gas Flow: 10 L/hour[6]
-
Desolvation Gas Flow: 700 L/hour[6]
-
Collision Gas: Argon[6]
-
Data Acquisition Range: m/z 50 to 1000[6]
-
Data Analysis: Utilize software such as MarkerLynx for accurate mass measurement and metabolite identification (mass error < 10 ppm).[6]
Visualizations
Ritonavir Metabolism Pathway
The metabolic transformation of ritonavir is primarily mediated by cytochrome P450 enzymes, with CYP3A playing a major role.[1][8] Key metabolic pathways include oxidation, N-dealkylation, and the formation of novel ring-opened and conjugated metabolites.[6][9]
Caption: Ritonavir metabolic pathways.
Experimental Workflow for Ritonavir Metabolite Identification
The following diagram outlines the general workflow for identifying ritonavir metabolites from biological samples using UPLC-HRMS.
Caption: UPLC-HRMS workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This characteristic has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV/AIDS.[1][2][3] Given its critical role in combination therapies and its own complex metabolic profile, a robust and validated bioanalytical method for the simultaneous quantification of ritonavir and its major metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ritonavir and its four primary metabolites—M1 (deacylation), M2 (hydroxylation), M7 (N-demethylation), and M11 (N-dealkylation)—in human plasma.[2]
The primary metabolism of ritonavir is mediated by CYP3A4 and CYP3A5, with a minor contribution from CYP2D6 for N-demethylation.[2][4] Understanding the levels of these metabolites is crucial for a comprehensive assessment of the drug's disposition and potential drug-drug interactions. The method described herein utilizes a simple and efficient sample preparation technique followed by rapid and selective LC-MS/MS analysis, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[5][6]
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below. It involves sample preparation from plasma, separation of the analytes by liquid chromatography, and detection by tandem mass spectrometry, followed by data analysis.
Caption: Experimental workflow for ritonavir and metabolite quantification.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of ritonavir and its metabolites from human plasma.[7]
Materials:
-
Human plasma (stored at -20°C or lower)
-
Ritonavir and metabolite reference standards
-
Internal Standard (IS) solution (e.g., Saquinavir or a stable isotope-labeled ritonavir)
-
Acetonitrile (B52724) (HPLC grade)[7]
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Transfer 100 µL of the supernatant to a clean HPLC vial insert.
-
Dilute the supernatant with 100 µL of the initial mobile phase.[8]
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.[8]
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[7]
Chromatographic Conditions:
-
Column: Agilent Zorbax Extend-C18 Rapid Resolution HT column (1.8 µm, 2.1 mm x 30 mm) or equivalent.[9]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[9]
-
Gradient: A linear gradient can be optimized, for example, starting with 5-10% B, increasing to 95% B over a few minutes, holding, and then re-equilibrating.
-
Flow Rate: 0.5 mL/min[9]
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Optimized for the specific instrument, e.g., 120°C.[10]
-
Desolvation Temperature: Optimized for the specific instrument, e.g., 350°C.[10]
-
MRM Transitions: The precursor-to-product ion transitions for ritonavir, its metabolites, and the internal standard should be optimized. Example transitions are provided in the table below.
Quantitative Data Summary
The following tables summarize the validation parameters for the bioanalytical method.
Table 1: MRM Transitions for Ritonavir and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ritonavir | 721.5 | 296.2 |
| M1 | To be determined | To be determined |
| M2 | To be determined | To be determined |
| M7 | To be determined | To be determined |
| M11 | To be determined | To be determined |
| IS | 671.3 | 570.3 (Saquinavir) |
| Note: Specific m/z values for metabolites need to be determined experimentally as they are not consistently reported across all literature. |
Table 2: Method Validation Parameters
| Parameter | Ritonavir | Metabolites (Typical Expected Range) |
| Linearity Range | 2.0 - 5000 ng/mL[8] | 1.0 - 1000 ng/mL |
| Correlation (r²) | ≥ 0.99[7] | ≥ 0.99 |
| Accuracy | 85-115% of nominal concentration[7] | 85-115% of nominal concentration |
| Precision (%CV) | ≤ 15%[7] | ≤ 15% |
| Recovery | > 85%[11] | > 80% |
| LLOQ | 2.0 ng/mL[8] | 1.0 ng/mL |
Ritonavir Metabolism Pathway
Ritonavir undergoes extensive metabolism primarily through oxidation. The major metabolic pathways include hydroxylation, N-demethylation, and dealkylation, predominantly catalyzed by CYP3A4/5 enzymes.
Caption: Major metabolic pathways of ritonavir.
Conclusion
This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous quantification of ritonavir and its major metabolites in human plasma. The method is sensitive, selective, and robust, making it suitable for a variety of applications in clinical and research settings. The provided workflow, protocols, and data summaries can serve as a valuable resource for researchers and scientists involved in the development and analysis of ritonavir and other protease inhibitors. Adherence to established bioanalytical method validation guidelines is crucial to ensure the reliability and accuracy of the generated data.[5][12]
References
- 1. pnas.org [pnas.org]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? [mdpi.com]
- 3. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC–MS/MS | CoLab [colab.ws]
- 10. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. fda.gov [fda.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled ritonavir (B1064) in metabolism studies. The following sections detail the metabolic pathways of ritonavir, present quantitative data from key studies, and offer detailed experimental protocols for both in vitro and in vivo applications.
Introduction to Ritonavir Metabolism
Ritonavir is an HIV protease inhibitor that is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme system, with a lesser contribution from CYP2D6.[1] Its potent inhibition of CYP3A4 is a key mechanism for its use as a pharmacokinetic enhancer, increasing the plasma concentrations of other co-administered drugs.[1][2] Understanding the metabolism of ritonavir is crucial for predicting drug-drug interactions and potential toxicities. Radiolabeled compounds, such as [14C]ritonavir, are invaluable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[3][4][5][6][7][8][9]
The primary metabolic pathways of ritonavir include:
-
Oxidation: The major metabolite in humans is the isopropylthiazole oxidation product (M-2).[1][4]
-
Hydroxylation: This occurs on the isopropyl side chain.[2][10]
-
Cleavage: The terminal thiazole (B1198619) and isopropylthiazole groups can be cleaved.[2][10]
In addition to these primary pathways, several novel metabolites have been identified, including glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products, suggesting the existence of bioactivation pathways that may be linked to ritonavir's side effects.[10][11]
Quantitative Data from Metabolism Studies
The use of radiolabeled ritonavir allows for the quantitative assessment of its metabolic fate. The following tables summarize key data from studies in various species.
Table 1: Excretion of [14C]Ritonavir in Different Species
| Species | Route of Administration | Dose | % of Dose in Feces | % of Dose in Urine |
| Human | Oral | 600 mg | 86.3 | 11.3 |
| Rat | IV | 5 mg/kg | >92 | ≤4 |
| Rat | Oral | 20 mg/kg | >92 | ≤4 |
| Dog | IV | 5 mg/kg | >92 | ≤4 |
| Dog | Oral | 20 mg/kg | >92 | ≤4 |
Source:[4]
Table 2: Major Metabolites of Ritonavir in Human Excreta
| Metabolite | Identity | % of Total Dose Recovered |
| M-2 | Isopropylthiazole oxidation product | 30.4 |
Source:[4]
Table 3: Relative Abundance of Ritonavir Metabolites in Feces of Wild-Type vs. Cyp3a-Null Mice
| Metabolite | Relative Abundance in Cyp3a-Null vs. Wild-Type Mice (%) |
| M1 | 24 |
| M12 | 59 |
| M13 | 1 |
| M17 | 44 |
Source:[10]
Experimental Protocols
The following are detailed protocols for conducting in vitro and in vivo metabolism studies using radiolabeled ritonavir.
In Vitro Metabolism of Radiolabeled Ritonavir in Human Liver Microsomes (HLM)
Objective: To investigate the metabolic profile of radiolabeled ritonavir using a subcellular liver fraction.
Materials:
-
Radiolabeled Ritonavir (e.g., [14C]ritonavir)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Scintillation fluid
-
Liquid scintillation counter
-
LC-MS/MS system
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add radiolabeled ritonavir (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge to precipitate the proteins.
-
Sample Analysis:
-
Metabolite Profiling: Analyze the supernatant by LC-MS/MS to identify and quantify the metabolites.
-
Radioactivity Measurement: Determine the total radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
-
Data Analysis: Calculate the rate of metabolism and identify the metabolic pathways.
In Vivo Metabolism and Excretion of Radiolabeled Ritonavir in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled ritonavir in a rodent model.
Materials:
-
Radiolabeled Ritonavir (e.g., [14C]ritonavir)
-
Rodent species (e.g., Sprague-Dawley rats)
-
Metabolic cages
-
Dosing vehicles (e.g., for oral and intravenous administration)
-
Blood collection supplies
-
Tissue harvesting tools
-
Sample homogenization equipment
-
Scintillation fluid
-
Liquid scintillation counter
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate animals to the laboratory conditions and metabolic cages.
-
Dosing: Administer a single dose of radiolabeled ritonavir to the animals via the desired route (e.g., oral gavage or intravenous injection). A typical oral dose for rats is 20 mg/kg.[4]
-
Sample Collection:
-
Excreta: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96 hours).
-
Blood: Collect blood samples at various time points post-dose.
-
-
Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect various tissues.
-
Sample Processing:
-
Urine and Feces: Homogenize feces and measure the total radioactivity in aliquots of urine and fecal homogenates.
-
Blood: Separate plasma and measure the radioactivity.
-
Tissues: Homogenize tissues and measure the radioactivity.
-
-
Metabolite Profiling: Pool samples from each time point and analyze using LC-MS/MS to identify and quantify ritonavir and its metabolites.
-
Data Analysis:
-
Calculate the percentage of the administered dose excreted in urine and feces.
-
Determine the pharmacokinetic parameters of ritonavir and its major metabolites.
-
Assess the tissue distribution of radioactivity.
-
Visualizations
The following diagrams illustrate the metabolic pathways of ritonavir and a typical experimental workflow for metabolism studies.
Caption: Metabolic pathways of ritonavir.
Caption: Experimental workflow for radiolabeled ritonavir metabolism studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? | MDPI [mdpi.com]
- 3. Introduction: Use of Radioactive Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Ritonavir (B1064) (RTV) is an antiretroviral drug, originally developed as an HIV protease inhibitor.[1] It is now primarily used as a pharmacokinetic enhancer or 'booster' for other protease inhibitors.[1][2] This boosting effect is achieved through its potent, mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of many anti-HIV drugs.[3][4][5] Understanding the complex metabolic profile of ritonavir itself—which involves inhibition, induction, and metabolism by multiple CYP isozymes—is critical for predicting drug-drug interactions (DDIs), optimizing therapeutic regimens, and ensuring patient safety.[2][6]
Cell-based assays, particularly using primary human hepatocytes, are considered the "gold standard" for in vitro assessment of drug metabolism and DDI potential.[7][8] These models maintain the complex interplay of various metabolic enzymes (Phase I and Phase II) and transporters, offering a more physiologically relevant system than subcellular fractions like microsomes.[9][10] This document provides detailed protocols for key cell-based assays used to investigate the metabolism, inhibition, and induction potential of ritonavir.
Part 1: Key In Vitro Models for Ritonavir Metabolism Studies
The choice of in vitro model is critical for obtaining relevant and translatable data.
-
Primary Human Hepatocytes (Fresh or Cryopreserved): These are the most recommended models as they contain a full complement of drug-metabolizing enzymes and cofactors, closely mimicking the in vivo liver environment.[7][11] They are suitable for a wide range of studies including metabolic stability, metabolite profiling, and induction/inhibition assays.[9][12]
-
Hepatocyte-like Cell Lines (e.g., HepaRG): These cell lines can be differentiated to exhibit characteristics similar to primary hepatocytes, including the expression of key CYP enzymes. They offer better reproducibility and availability compared to primary cells.
-
Recombinant Enzyme Systems (Supersomes®): While not a "cell-based" assay in the traditional sense, these are microsomes from insect cells expressing a single human CYP enzyme.[2] They are invaluable for reaction phenotyping—identifying which specific enzyme is responsible for a particular metabolic pathway.[13]
Part 2: Experimental Protocols
Protocol 1: Metabolic Stability and Metabolite Profiling in Plated Human Hepatocytes
Objective: To determine the rate of ritonavir metabolism (metabolic stability) and identify the major metabolites formed in a primary human hepatocyte culture.
Materials:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' E Medium)
-
Collagen-coated 24-well or 48-well plates
-
Ritonavir (RTV) stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (if using permeabilized hepatocytes or subcellular fractions)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and extraction)
-
LC-MS/MS system (e.g., UPLC-TOFMS) for analysis[1]
Experimental Workflow Diagram
Caption: Workflow for hepatocyte metabolic stability assay.
Procedure:
-
Cell Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Culture the cells for 24-48 hours to allow for monolayer formation.[8]
-
Treatment: Prepare fresh incubation medium containing the desired concentration of ritonavir (typically 1-10 µM). Aspirate the old medium from the cells and add the ritonavir-containing medium.
-
Time-Course Incubation: Place the plates in a 37°C incubator. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes for stability; longer for metabolite ID), remove a set of wells.
-
Sample Collection and Quenching: To stop the metabolic reactions, aspirate the medium and immediately add ice-cold acetonitrile (ACN), preferably containing a suitable internal standard, to the cell monolayer. Scrape the cells and collect the lysate.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 18,000 rcf for 10 min) to pellet proteins and cell debris.[1]
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials for analysis. Use a validated LC-MS/MS method to quantify the remaining ritonavir and to detect and characterize its metabolites.[1][14] Gradient elution on a C18 column is a common separation technique.[1]
Data Analysis:
-
Metabolic Stability: Plot the natural log of the percentage of ritonavir remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
-
Metabolite Profiling: Analyze the LC-MS/MS data to identify peaks corresponding to potential ritonavir metabolites. Fragmentation patterns (MS/MS) are used to elucidate the structures of these metabolites, such as hydroxylations or dealkylations.[1][15]
Protocol 2: CYP3A4 Inhibition Assay (Probe Substrate Method)
Objective: To quantify the inhibitory potency (IC50) of ritonavir on CYP3A4 activity in human hepatocytes using a specific probe substrate.
Materials:
-
Plated human hepatocytes (as in Protocol 1)
-
Ritonavir stock solution
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
-
Metabolite standard for the probe substrate (e.g., 1'-hydroxymidazolam)
-
LC-MS/MS system
Experimental Workflow Diagram
Caption: Workflow for CYP3A4 inhibition probe substrate assay.
Procedure:
-
Cell Culture: Plate and acclimate human hepatocytes as described in Protocol 1.
-
Pre-incubation with Inhibitor: Prepare a range of ritonavir concentrations in culture medium. Add these solutions to the cells and pre-incubate for 15-30 minutes. This allows ritonavir to enter the cells and bind to the enzyme. Include a vehicle control (e.g., DMSO) without ritonavir.
-
Add Probe Substrate: Add the CYP3A4 probe substrate (e.g., midazolam at a concentration near its Km) to all wells.
-
Incubation: Incubate the plate for a predetermined time that ensures the reaction is in the linear range (e.g., 30 minutes).
-
Quenching and Processing: Stop the reaction and process the samples as described in Protocol 1 (Steps 4-5).
-
LC-MS/MS Analysis: Analyze the samples specifically for the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).
Data Analysis:
-
Calculate the rate of metabolite formation in each well.
-
Determine the percent inhibition for each ritonavir concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the ritonavir concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of ritonavir that causes 50% inhibition of CYP3A4 activity.
Protocol 3: CYP Induction Assay (mRNA Analysis)
Objective: To determine if chronic exposure to ritonavir induces the expression of CYP enzymes (e.g., CYP3A4, CYP2C9) at the transcriptional level.
Materials:
-
Plated human hepatocytes
-
Ritonavir
-
Positive control inducers (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6)
-
RNA lysis buffer
-
RNA isolation kit
-
Reverse transcription reagents (cDNA synthesis kit)
-
qPCR instrument and reagents (e.g., TaqMan® probes for target genes and a housekeeping gene)[8]
Procedure:
-
Cell Culture: Plate and acclimate at least three different donor lots of human hepatocytes.
-
Chronic Treatment: Treat the cells daily for 48 to 72 hours with ritonavir (e.g., 0.1, 1, 10 µM), positive controls, and a vehicle control.[8] Refresh the media and compounds every 24 hours.
-
Cell Lysis and RNA Isolation: After the treatment period, wash the cells with HBSS and then lyse them directly in the well using a suitable lysis buffer.[8] Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Convert the isolated RNA to cDNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers/probes for the target CYP genes (e.g., CYP3A4, CYP1A2, CYP2B6) and a stable housekeeping gene (e.g., GAPDH) for normalization.
Data Analysis:
-
Calculate the change in gene expression using the ΔΔCt method.
-
Express the results as "Fold Induction" relative to the vehicle control. A greater than 2-fold increase is often considered a positive induction signal.
-
Compare the induction potential of ritonavir to that of the positive control compounds.
Part 3: Data Presentation
Quantitative data from ritonavir metabolism studies are crucial for building pharmacokinetic models and predicting clinical outcomes.
Ritonavir Metabolism Pathway
Ritonavir is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6.[2][16] The main metabolic pathways include oxidation and hydrolysis.[15]
Caption: Major metabolic pathways of Ritonavir.
Table 1: Kinetic Parameters for Ritonavir Metabolism & Inhibition
| Parameter | Enzyme | Value | Comment | Reference |
| Metabolism | ||||
| Km (total metabolism) | Human Liver Microsomes | 0.063 µM | Reflects high affinity for metabolic enzymes. | [16] |
| Km | Recombinant CYP3A4 | 0.068 µM | [16] | |
| Km | Recombinant CYP3A5 | 0.047 µM | [16] | |
| Inhibition | ||||
| IC50 | CYP3A4 | ~0.05 µM | Potent, time-dependent inhibition. | [5] |
| Ki | CYP3A4 | 0.019 µM | Indicates very strong binding to the enzyme. | [16] |
| IC50 | CYP3A (in vitro) | 0.034 µM | [16] |
Table 2: Example Data from CYP3A4 Induction Assay in Human Hepatocytes
| Compound | Concentration (µM) | CYP3A4 mRNA (Fold Induction vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 1.0 |
| Ritonavir | 1 | 1.8 |
| Ritonavir | 10 | 4.5 |
| Rifampicin (Positive Control) | 10 | 25.0 |
Note: Data are illustrative. Actual induction can vary significantly between hepatocyte donors. While ritonavir is a potent inhibitor, it can also induce CYP3A4 expression, especially with chronic exposure, a dual action that complicates DDI predictions.[4][8]
The cell-based assays described provide a robust framework for characterizing the metabolic profile of ritonavir. Data on metabolic stability, metabolite structures, and DDI potential (inhibition and induction) are essential for drug development and clinical pharmacology. Using physiologically relevant models like primary human hepatocytes allows for a comprehensive assessment that can better inform clinical DDI studies and guide safe and effective use of ritonavir-boosted therapies.
References
- 1. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dls.com [dls.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. preci.bio [preci.bio]
- 11. Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Metabolism and Drug-Drug Interaction | Lonza [bioscience.lonza.com]
- 13. Ritonavir inhibits the two main prasugrel bioactivation pathways in vitro: a potential drug-drug interaction in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent primarily used as a pharmacokinetic enhancer for other protease inhibitors, undergoes extensive metabolism in the body. The analysis of ritonavir and its metabolites in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic pathways.[1] This document provides detailed application notes and protocols for the three most common sample preparation techniques for the analysis of ritonavir and its metabolites in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of an appropriate sample preparation method is critical for removing interfering matrix components and ensuring the accuracy, sensitivity, and reproducibility of analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the quantitative data for the three primary sample preparation techniques for ritonavir analysis. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. The matrix in which the validation was performed is specified where the data is not directly from urine analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Recovery | 85.2% (for a similar compound in urine) | 73.5 - 126.2% (for ritonavir in various biological fluids) | >90% (for ritonavir in human plasma)[2] |
| Matrix Effect | Generally lower than PPT[3] | Can be significant, requires optimization | Minimal (<5% for ritonavir in human plasma)[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (for ritonavir in buffer) | 1 ng/mL (for ritonavir in various biological fluids) | 0.12% (concentration, for ritonavir in human plasma)[2] |
| Processing Time | Moderate to High | High | Low |
| Cost | High | Moderate | Low |
| Selectivity | High | Moderate to High | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that can provide very clean extracts, minimizing matrix effects. It is particularly useful for achieving low detection limits.
Materials:
-
SPE cartridges (e.g., C18, Mixed-Mode Cation Exchange)
-
Urine sample
-
Internal Standard (IS) solution (e.g., Ritonavir-d6)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex the urine sample for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution and vortex.
-
Acidify the sample by adding 50 µL of 2% formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent may be performed if necessary, depending on the specific metabolites of interest.
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of methanol or acetonitrile. For basic compounds, a small amount of ammonium hydroxide (e.g., 2%) in the elution solvent can improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquids. It can provide clean extracts but is often more labor-intensive than other methods.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Ritonavir-d6)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex.
-
Pipette 1 mL of urine into a clean glass extraction tube.
-
Add the internal standard solution and vortex.
-
Add 1 mL of aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and vortex.
-
-
Extraction:
-
Add 5 mL of the extraction solvent (e.g., ethyl acetate).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and cost-effective method for sample preparation. It is particularly useful for high-throughput screening. However, the resulting extract may contain more matrix components compared to SPE or LLE.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Ritonavir-d6)
-
Acetonitrile (ACN), cold (HPLC grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex.
-
In a microcentrifuge tube, mix 40 µL of urine with the internal standard solution.[4]
-
-
Precipitation:
-
Add 160 µL of cold acetonitrile (a 4:1 ratio of ACN to urine).[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the tube at a high speed (e.g., 13,000 rpm or 18,000 rcf) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase if concentration is required.
-
Mandatory Visualization
References
- 1. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ritonavir (B1064), an antiretroviral agent, is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of several metabolites.[1] Some of these metabolites are isomeric, possessing the same molecular weight but differing in their structural arrangement. The accurate separation and quantification of these isomers are crucial for comprehensive pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the chromatographic separation of isomeric ritonavir metabolites using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).
Metabolic Pathways of Ritonavir
Ritonavir undergoes extensive biotransformation, primarily through oxidation. The major metabolic pathways include hydroxylation of the isopropyl side chain, N-demethylation, and cleavage of the terminal thiazole (B1198619) and isopropylthiazole groups.[2][3] The main metabolites identified are M-1 (deacylation), M-2 (hydroxylation), M-11 (N-dealkylation), and M-7 (N-demethylation).[4] CYP3A4 and CYP3A5 are the primary enzymes responsible for the formation of M-1, M-2, and M-11, while CYP2D6 also contributes to the formation of M-2 and M-7.[4][5]
Caption: Major metabolic pathways of Ritonavir.
Chromatographic Separation of Isomeric Metabolites
The separation of isomeric metabolites of ritonavir is challenging due to their similar physicochemical properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose. The choice of stationary phase, mobile phase composition, and gradient elution program are critical for achieving baseline resolution.
Experimental Workflow
The general workflow for the analysis of ritonavir and its metabolites involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize typical chromatographic and mass spectrometric parameters for the analysis of ritonavir and its key metabolites.
Table 1: Chromatographic Conditions and Retention Times
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Ritonavir | Xbridge C18 (250 mm x 4.6 mm, 3.5 µm) | Acetonitrile:Methanol:Potassium Dihydrogen Phosphate (B84403) (pH 3.5) | 1.1 | 5.7 | [6] |
| Lopinavir (co-analyte) | Xbridge C18 (250 mm x 4.6 mm, 3.5 µm) | Acetonitrile:Methanol:Potassium Dihydrogen Phosphate (pH 3.5) | 1.1 | 6.6 | [6] |
| Ritonavir | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Acetonitrile:0.1% Formic Acid in Water (gradient) | 0.3 | 2.9 | [2][7] |
| Indinavir (co-analyte) | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Acetonitrile:0.1% Formic Acid in Water (gradient) | 0.3 | 1.8 | [7] |
| Atazanavir (co-analyte) | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Acetonitrile:0.1% Formic Acid in Water (gradient) | 0.3 | 2.8 | [7] |
| Ritonavir | Shimpack Solar C18 (250 mm × 4.6 mm, 5 µm) | Dihydrogen phosphate:Acetonitrile (60:40 v/v) | 1.0 | 4.063 | [8] |
| Ritonavir | Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) | Water:Methanol:Acetonitrile (40:20:40 v/v/v) | - | - | [9] |
Table 2: Mass Spectrometric Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ritonavir | Positive ESI | - | - | [2] |
| Lopinavir | Positive ESI | - | - | [10] |
| Ritonavir Metabolites | Positive ESI | - | - | [2] |
Note: Specific m/z values for precursor and product ions are often determined empirically and may vary between instruments and laboratories. The references provide the context for the MS analysis without always specifying these exact values in the abstracts.
Experimental Protocols
Protocol 1: Sample Preparation from Human Liver Microsomes
This protocol is adapted from studies on ritonavir metabolism in human liver microsomes.[2]
Materials:
-
Human Liver Microsomes (HLM)
-
Ritonavir standard solution
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), HLM (e.g., 0.1 mg/mL), and ritonavir (e.g., 10 µM) to a final volume of 190 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1.0 mM).
-
Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 18,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of Ritonavir and its Metabolites
This protocol is based on a method for the separation and identification of ritonavir metabolites.[2]
Instrumentation:
-
UPLC system (e.g., Waters Acquity)
-
Mass spectrometer (e.g., SYNAPT G1 TOFMS)
-
UPLC Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 10 L/hour (Nitrogen)
-
Desolvation Gas Flow: 700 L/hour (Nitrogen)
-
Collision Gas: Argon
-
Data Acquisition: Data-dependent scanning to acquire MS and MS/MS spectra.
Conclusion
The successful chromatographic separation of isomeric ritonavir metabolites is achievable with careful optimization of HPLC or UPLC methods. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for the comprehensive study of ritonavir metabolism. The use of high-resolution mass spectrometry is indispensable for the structural elucidation of the separated isomeric metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent of the protease inhibitor class, is widely used in the treatment of HIV/AIDS. It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property leveraged to "boost" the plasma concentrations of other co-administered protease inhibitors. Understanding the metabolism of ritonavir is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of small molecules, including drug metabolites. Its non-destructive nature and ability to provide detailed structural information make it an invaluable tool in drug metabolism studies.[1] This document provides detailed application notes and protocols for the characterization of ritonavir metabolites using NMR spectroscopy.
Metabolic Pathways of Ritonavir
Ritonavir undergoes extensive metabolism primarily through oxidation and hydrolysis, mediated largely by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6.[2][3] The major metabolic pathways include:
-
Oxidative Metabolism: This involves hydroxylation of the isopropyl group, N-dealkylation, and N-demethylation.
-
Hydrolytic Metabolism: This pathway involves the cleavage of the carbamate (B1207046) linkages.
These biotransformations lead to the formation of several metabolites, with some of the major ones identified as M1 (deacylation), M2 (hydroxylation), M7 (N-demethylation), and M11 (N-dealkylation).[2]
Caption: Major metabolic pathways of Ritonavir.
Application Notes: NMR in Ritonavir Metabolite Characterization
NMR spectroscopy offers several advantages for the characterization of ritonavir metabolites:
-
Unambiguous Structure Elucidation: One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed connectivity information, allowing for the complete and unambiguous structural determination of novel metabolites.[4]
-
Non-destructive Analysis: The sample can be recovered after NMR analysis and used for further characterization by other techniques, such as mass spectrometry (MS).
-
Quantitative Analysis (qNMR): Quantitative NMR (qNMR) can be used to determine the concentration of both the parent drug and its metabolites in a sample without the need for metabolite-specific reference standards, relying on an internal standard of known concentration.[5]
-
Stereochemistry Determination: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of protons, aiding in the determination of the stereochemistry of metabolites.
Experimental Protocols
The following section details the protocols for the generation, isolation, and NMR analysis of ritonavir metabolites.
Caption: General workflow for this compound characterization.
Protocol 1: In Vitro Generation of Ritonavir Metabolites
This protocol describes the generation of ritonavir metabolites using human liver microsomes (HLMs), which contain a high concentration of CYP enzymes.[6][7]
Materials:
-
Ritonavir
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the ritonavir stock solution to a final concentration of 1-10 µM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites for further analysis.
Protocol 2: Isolation and Purification of Ritonavir Metabolites
For detailed NMR analysis, individual metabolites often need to be isolated from the complex mixture of the in vitro incubation.
Materials:
-
Supernatant from Protocol 1
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
-
Fraction collector
Procedure:
-
Concentrate the supernatant from Protocol 1 under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Inject the reconstituted sample onto the HPLC system.
-
Elute the metabolites using a suitable gradient of mobile phases A and B. A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 240 nm) and collect fractions corresponding to potential metabolite peaks.
-
Dry the collected fractions and store them at -20°C until NMR analysis.
Protocol 3: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring and analyzing NMR data for the purified ritonavir metabolites.
Materials:
-
Purified metabolite fractions
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)
-
NMR tubes
-
High-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation: Dissolve the dried metabolite fraction in a suitable volume (e.g., 600 µL) of deuterated solvent. For quantitative analysis, add a known amount of an internal standard (e.g., TMSP-d₄). Transfer the solution to an NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. This will provide initial information on the proton chemical shifts, coupling constants, and the overall purity of the sample.
-
1D ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This provides information on the carbon skeleton of the metabolite.
-
2D NMR Acquisition:
-
COSY: Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin coupling networks, revealing adjacent protons in the molecule.
-
HSQC: Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded proton and carbon atoms.
-
HMBC: Acquire a ¹H-¹³C HMBC spectrum to identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and elucidating the overall structure.
-
-
Data Processing and Analysis: Process the acquired NMR data using appropriate software. Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the chemical structure of the metabolite.
Data Presentation: Quantitative Analysis
While specific, publicly available NMR-derived quantitative data for ritonavir metabolites is limited, the following table illustrates how such data would be presented. This data is often obtained using qNMR, where the integral of a specific, non-overlapping proton signal of a metabolite is compared to the integral of a known concentration of an internal standard.
Table 1: Illustrative Quantitative NMR Data for Ritonavir and its Major Metabolites
| Analyte | ¹H Signal (ppm) | Multiplicity | Concentration (µM) |
| Ritonavir | [Hypothetical value] | [e.g., d, t, m] | [Value] |
| Metabolite M1 | [Hypothetical value] | [e.g., s, d, t] | [Value] |
| Metabolite M2 | [Hypothetical value] | [e.g., d, dd, m] | [Value] |
| Metabolite M7 | [Hypothetical value] | [e.g., s, t, q] | [Value] |
| Metabolite M11 | [Hypothetical value] | [e.g., d, m] | [Value] |
Note: The chemical shift values are highly dependent on the solvent and experimental conditions. The data presented here is for illustrative purposes only.
Structural Elucidation Data
The following table is a template for summarizing the key NMR data used for the structural elucidation of a hypothetical hydroxylated metabolite of ritonavir (e.g., M2).
Table 2: Template for ¹H and ¹³C NMR Data for a this compound
| Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity (J in Hz) | HMBC Correlations (¹H to ¹³C) |
| 1 | [Value] | [Value] | [e.g., d (8.0)] | [e.g., C2, C3, C5] |
| 2 | [Value] | [Value] | [e.g., t (7.5)] | [e.g., C1, C3, C4] |
| ... | ... | ... | ... | ... |
Conclusion
NMR spectroscopy is an indispensable tool for the definitive structural characterization of drug metabolites. While mass spectrometry is often used for initial detection and identification, NMR provides the detailed structural information necessary for unambiguous elucidation. The protocols and application notes provided here offer a framework for researchers to apply NMR spectroscopy to the study of ritonavir metabolism, contributing to a more comprehensive understanding of its biotransformation and potential for drug interactions. The combination of in vitro metabolism studies, HPLC purification, and multidimensional NMR analysis provides a robust workflow for identifying and characterizing even minor metabolites of ritonavir.
References
- 1. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This characteristic has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV.[1][2] Understanding the metabolic fate of ritonavir is crucial for comprehending its therapeutic efficacy, potential drug-drug interactions, and toxicological profile.[1][3][4] This application note provides a detailed protocol for the identification of ritonavir metabolites from mass spectrometry (MS) data, utilizing common software and methodologies in the field of drug metabolism.
Overview of Ritonavir Metabolism
Ritonavir undergoes extensive metabolism primarily mediated by the cytochrome P450 system, with CYP3A4 being the major contributing enzyme.[1][5][6] The main metabolic pathways include:
-
Oxidation: Hydroxylation of the isopropyl side chain is a prominent metabolic route.[3][5]
-
N-demethylation: The removal of a methyl group is another significant transformation.[3][5]
-
Thiazole (B1198619) Ring Opening: Cleavage of the terminal thiazole and isopropylthiazole groups occurs.[3]
-
Hydrolysis: The molecule can undergo hydrolytic degradation.[7][8]
-
Conjugation: Formation of glycine (B1666218) and N-acetylcysteine conjugates has also been reported.[3]
These biotransformations result in a variety of metabolites, some of which may possess pharmacological activity or contribute to adverse effects.[1][3]
Experimental Workflow
The general workflow for identifying ritonavir metabolites from a biological matrix involves sample preparation, followed by liquid chromatography-mass spectrometry (LC-MS) analysis and subsequent data processing.
Experimental workflow for ritonavir metabolite identification.
Detailed Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol describes the incubation of ritonavir with human liver microsomes to generate metabolites.
Materials:
-
Ritonavir
-
Human Liver Microsomes (HLM)
-
Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Incubator/shaking water bath
Procedure:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the ritonavir stock solution to a final concentration of 10 µM ritonavir and 0.1 mg/mL HLM protein in a final volume of 190 µL.[3]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[3]
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system (final concentration 1.0 mM).[3]
-
Incubate for 30 minutes at 37°C with gentle shaking.[3]
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile.[3]
-
Vortex the mixture for 30 seconds to precipitate proteins.[3]
-
Centrifuge the sample at 18,000 x g for 10 minutes.[3]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.[3]
LC-MS/MS Analysis
This protocol outlines the parameters for separating and detecting ritonavir and its metabolites using UPLC-TOFMS.
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
High-Resolution Mass Spectrometer (e.g., Waters SYNAPT G1 TOFMS)[3]
-
UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm)[3]
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min[3]
-
Gradient: 2% to 98% B over 10 minutes[3]
-
Injection Volume: 5.0 µL[3]
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Capillary Voltage: 3.5 kV[3]
-
Cone Voltage: 35 V[3]
-
Source Temperature: 120°C[3]
-
Desolvation Temperature: 350°C[3]
-
Cone Gas Flow: 10 L/hour[3]
-
Desolvation Gas Flow: 700 L/hour[3]
-
Collision Gas: Argon[3]
-
Mass Range: m/z 50-1000[3]
-
Data Acquisition: Centroid mode[3]
-
Collision Energy: Ramp from 10 to 40 eV for MS/MS fragmentation[3]
Data Analysis and Metabolite Identification
This section provides a protocol for processing the acquired MS data to identify potential ritonavir metabolites using Waters' MassLynx and MarkerLynx software.
Software:
-
MassLynx™
-
MarkerLynx™
-
SIMCA-P+ (optional, for multivariate analysis)
Protocol:
-
Data Acquisition and Processing in MassLynx:
-
Acquire the raw MS data in centroid format.[3]
-
Use MassLynx to visualize the total ion chromatograms (TICs) and extracted ion chromatograms (EICs) of the parent drug and expected metabolites.
-
-
Peak Detection and Alignment with MarkerLynx:
-
Process the centroided data with MarkerLynx to generate a multivariate data matrix of m/z, retention time, and intensity.[3]
-
MarkerLynx will automatically perform peak picking and alignment across different samples (e.g., control vs. ritonavir-incubated).
-
-
Metabolite Screening:
-
Utilize the "Metabolite Search" function within MarkerLynx or a similar software. This involves defining the parent drug structure and selecting a list of common metabolic transformations (e.g., +16 Da for oxidation, -14 Da for N-demethylation).
-
The software will then search the dataset for ions corresponding to the predicted masses of metabolites.
-
-
Multivariate Analysis (Optional with SIMCA-P+):
-
Structural Elucidation:
-
Examine the MS/MS fragmentation patterns of the potential metabolite ions.[3]
-
Compare the fragment ions of the metabolite with those of the parent drug to pinpoint the site of metabolic modification. For example, a mass shift in a specific fragment ion can indicate the location of a hydroxylation or demethylation.
-
Accurate mass measurements (with mass errors less than 10 ppm) are crucial for confirming the elemental composition of the metabolites.[3]
-
Ritonavir Metabolic Pathway
The following diagram illustrates the major metabolic transformations of ritonavir mediated by CYP3A4.
Major metabolic pathways of ritonavir.
Quantitative Data Summary
The following table summarizes the key mass spectrometric information for ritonavir and some of its reported metabolites.
| Compound | Precursor Ion (m/z) [M+H]+ | Major Fragment Ions (m/z) | Metabolic Transformation |
| Ritonavir | 721.32 | 296.1, 426.2 | - |
| Hydroxylated Metabolite (M17) | 710.00 | 692.0, 488.0, 381.0, 296.0, 268.0, 197.0, 171.0, 140.0 | Hydroxylation & Ring-Opening[3] |
| Thiazole Ring-Opened Metabolite (M12) | 694.00 | 676.0, 488.0, 381.0, 296.0, 268.0, 197.0, 171.0, 140.0 | Ring-Opening[3] |
Note: The relative abundance of metabolites can vary significantly depending on the biological system and experimental conditions. For instance, in a study using Cyp3a-null mice, the relative abundances of certain metabolites were significantly altered compared to wild-type mice, highlighting the crucial role of CYP3A in ritonavir's bioactivation.[3]
Conclusion
This application note provides a comprehensive guide for the identification of ritonavir metabolites using LC-MS based techniques and common data analysis software. The detailed protocols and workflow diagrams offer a practical framework for researchers in drug metabolism and related fields. A thorough understanding of ritonavir's metabolic profile is essential for optimizing its therapeutic use and ensuring patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral medication, is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6 enzymes.[1] The resulting metabolites can have pharmacological activity or contribute to the drug's side-effect profile. To accurately study the pharmacokinetics, pharmacodynamics, and potential toxicity of ritonavir, it is crucial to have access to authentic, pure standards of its major metabolites. This document provides detailed application notes and proposed protocols for the synthesis of key ritonavir metabolites, including hydroxylated, N-demethylated, N-dealkylated, and deacylated forms.
The synthesis of drug metabolites can be challenging due to the complexity of the parent molecule and the need for regioselective reactions. While direct synthesis protocols for ritonavir metabolites are not widely published, this document outlines plausible synthetic strategies based on established organic chemistry principles and general methods for late-stage functionalization of complex molecules.
Major Ritonavir Metabolites
Several metabolites of ritonavir have been identified. The four major oxidative metabolites are:
-
M1 (Deacylated Ritonavir): Formed by the cleavage of the thiazole-containing side chain.[1]
-
M2 (Hydroxylated Ritonavir): Results from the hydroxylation of the isopropyl side chain.[1]
-
M7 (N-demethylated Ritonavir): Occurs through the removal of a methyl group from the nitrogen atom in the urea (B33335) linkage.[1]
-
M11 (N-dealkylated Ritonavir): Involves the cleavage of the entire N-linked side chain containing the thiazole (B1198619) ring.[1]
In addition to these, other novel metabolites, including glycine (B1666218) and N-acetylcysteine conjugates, have also been reported.[2]
Metabolic Pathways of Ritonavir
The metabolic transformation of ritonavir primarily involves oxidation reactions catalyzed by CYP enzymes. A simplified diagram of the main metabolic pathways is presented below.
Caption: Major metabolic pathways of Ritonavir.
Proposed Synthesis Protocols for Ritonavir Metabolite Standards
The following are proposed, generalized protocols for the chemical synthesis of this compound standards. These are based on established chemical transformations and may require optimization for the specific substrate.
General Experimental Workflow
A general workflow for the synthesis, purification, and characterization of a this compound standard is depicted below.
Caption: General workflow for metabolite synthesis.
Protocol 1: Synthesis of M2 (Hydroxylated Ritonavir)
Principle: Late-stage C-H oxidation can be employed to introduce a hydroxyl group onto the isopropyl moiety of ritonavir. This can be achieved using various oxidizing agents, with careful control of reaction conditions to favor hydroxylation at the tertiary carbon.
Materials:
-
Ritonavir
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (B1199080) (DMDO), or a suitable biocatalytic system)
-
Dichloromethane (DCM) or another appropriate aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve Ritonavir in a suitable solvent such as DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the M2 metabolite.
-
Characterize the purified product by NMR, MS, and HPLC to confirm its identity and purity.
Protocol 2: Synthesis of M7 (N-demethylated Ritonavir)
Principle: N-demethylation of the urea moiety in ritonavir can be a challenging transformation. While various methods exist for N-demethylation, a common approach for electron-rich nitrogen centers is oxidative N-demethylation followed by hydrolysis.
Materials:
-
Ritonavir
-
Oxidizing agent (e.g., N-bromosuccinimide (NBS) or a biocatalytic system like cytochrome P450 enzymes)
-
Aqueous acid (e.g., dilute HCl)
-
Base for neutralization (e.g., sodium bicarbonate)
-
Organic solvent (e.g., acetonitrile, DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve Ritonavir in a suitable organic solvent.
-
Treat the solution with an N-demethylating agent. For a chemical approach, this could involve a two-step process starting with oxidation of the N-methyl group.
-
Monitor the reaction by TLC or LC-MS.
-
After the initial transformation, work up the reaction to isolate the intermediate.
-
Hydrolyze the intermediate under acidic or basic conditions to cleave the modified methyl group.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude N-demethylated ritonavir (M7) by column chromatography.
-
Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Data Presentation
The successful synthesis of this compound standards should be followed by rigorous characterization to confirm their identity and purity. The data should be presented in a clear and organized manner.
Table 1: Summary of Synthesized this compound Standards
| Metabolite ID | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Yield (%) | Purity (by HPLC, %) |
| M2 | Hydroxylated Ritonavir | C₃₇H₄₈N₆O₆S₂ | 736.94 | To be determined | To be determined |
| M7 | N-demethylated Ritonavir | C₃₆H₄₆N₆O₅S₂ | 706.91 | To be determined | To be determined |
| M1 | Deacylated Ritonavir | C₃₂H₄₅N₅O₄S | 599.79 | To be determined | To be determined |
| M11 | N-dealkylated Ritonavir | C₂₃H₃₂N₄O₄S | 460.59 | To be determined | To be determined |
Table 2: Analytical Characterization Data for M2 (Hydroxylated Ritonavir)
| Analytical Technique | Observed Data |
| ¹H NMR (CDCl₃, 500 MHz) | Expected chemical shifts and coupling constants for the hydroxylated isopropyl group and other protons. |
| ¹³C NMR (CDCl₃, 125 MHz) | Expected chemical shifts for all carbon atoms, including the new carbinol carbon. |
| High-Resolution Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 737.3150, Found: [To be determined] |
| HPLC Retention Time | To be determined on a specific column and mobile phase. |
(Similar tables should be created for each synthesized metabolite.)
Conclusion
The synthesis of authentic metabolite standards is a critical step in drug development and research. The protocols outlined in this document provide a starting point for the chemical synthesis of major ritonavir metabolites. It is important to note that these are generalized procedures and will likely require optimization and adaptation for successful implementation. The use of advanced analytical techniques is essential for the unambiguous characterization and purity assessment of the final products. These well-characterized standards will be invaluable for quantitative bioanalysis, metabolic stability studies, and the investigation of the pharmacological and toxicological profiles of ritonavir and its metabolites.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of cytochrome P450 (CYP) 3A4, a key enzyme in drug metabolism. This property has led to its widespread use as a pharmacokinetic enhancer for other HIV protease inhibitors. Understanding the correlation between its in vitro metabolism and in vivo pharmacokinetics is crucial for predicting drug-drug interactions and optimizing therapeutic regimens. These application notes provide a detailed overview and experimental protocols to establish an in vitro to in vivo correlation (IVIVC) for ritonavir metabolism.
Ritonavir is primarily metabolized by CYP3A isozymes and, to a lesser extent, by CYP2D6.[1][2] In vitro studies using human liver microsomes (HLMs) have identified several major oxidative metabolites.[3] The correlation of in vitro metabolic data with in vivo pharmacokinetic parameters allows for the prediction of human drug clearance and potential drug interactions, thereby streamlining the drug development process.
Metabolic Pathways of Ritonavir
Ritonavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 system. The main metabolic pathways include N-demethylation, hydroxylation of the isopropyl side chain, and cleavage of the terminal thiazole (B1198619) or isopropyl-thiazole groups.[4][5] These reactions lead to the formation of several metabolites, with the isopropylthiazole oxidation product (M-2) being a major metabolite.[6] While M-2 exhibits antiviral activity similar to the parent drug, its plasma concentrations are low.[6]
Five key bioactivation pathways have been proposed, potentially linked to sulfation and epoxidation.[7] Studies in Cyp3a-null mice have confirmed the significant role of CYP3A in four of these bioactivation pathways.[7][8] These in vitro findings in human liver microsomes mirror the metabolic pathways observed in vivo.[8]
A diagram illustrating the primary metabolic pathways of ritonavir is provided below.
Caption: Primary metabolic pathways of ritonavir.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic parameters for ritonavir, essential for establishing an IVIVC.
Table 1: In Vitro Metabolism Data for Ritonavir
| Parameter | Value | System | Reference |
| Apparent Km | 0.1–0.5 µM | Recombinant CYP3A4 | [4][5] |
| 6.8 ± 3.6 µM | Human Liver Microsomes | [9] | |
| Vmax | 9.4 ± 5.5 nmol/mg protein/min | Human Liver Microsomes | [9] |
| IC50 (CYP3A4 Inhibition) | ~0.05 µM | Human Liver Microsomes | [5] |
| 0.07 µM (Nifedipine oxidation) | Human Liver Microsomes | [3] | |
| 0.14 µM (Terfenadine hydroxylation) | Human Liver Microsomes | [3] | |
| IC50 (CYP2D6 Inhibition) | 2.5 µM | Human Liver Microsomes | [3] |
| Ki (CYP3A4 Inhibition) | 0.013 µM | Human Liver Microsomes | [9] |
Table 2: In Vivo Pharmacokinetic Parameters of Ritonavir (600 mg dose)
| Parameter | Value | Condition | Reference |
| Tmax | ~3 hours (200 mg dose) | Single Dose | [10] |
| t1/2β | 3 - 5 hours | Multiple Doses | [1][2] |
| Apparent Oral Clearance | 7 - 9 L/h | Multiple Doses | [1][2] |
| Plasma Protein Binding | 98 - 99% | - | [1][2] |
| Excretion (Unchanged) | 3.5% in urine, 34% in feces | Single 600 mg dose | [1][2] |
| Cmax | 11.2 ± 3.6 µg/mL | 600 mg twice daily | [11] |
| Cmin | 3.7 ± 2.6 µg/mL | 600 mg twice daily | [11] |
| AUC | 77.5 ± 31.5 µg/mL.hr | 600 mg twice daily | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in generating data for IVIVC of ritonavir metabolism.
Protocol 1: In Vitro Metabolism of Ritonavir in Human Liver Microsomes (HLMs)
This protocol outlines the procedure to determine the rate of ritonavir metabolism in HLMs.
Workflow Diagram:
Caption: Workflow for in vitro metabolism assay in HLMs.
Materials:
-
Ritonavir
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+) or NADPH
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system or a stock solution of NADPH in buffer.
-
Thaw the pooled HLMs on ice. Dilute the HLMs to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, add the diluted HLM suspension.
-
Add the ritonavir solution to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 200 µL.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of ritonavir and the formation of its metabolites over time using a validated LC-MS/MS method.
-
The rate of metabolism can be determined from the slope of the linear portion of the substrate depletion or metabolite formation curve.
-
Protocol 2: CYP450 Reaction Phenotyping for Ritonavir
This protocol is to identify the specific CYP isozymes responsible for ritonavir metabolism.
Workflow Diagram:
Caption: Workflow for CYP450 reaction phenotyping.
Methods:
-
Recombinant Human CYP Enzymes: Incubate ritonavir with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells). Compare the metabolic rates across different CYPs to identify the primary contributors.
-
Chemical Inhibition: Incubate ritonavir with HLMs in the presence and absence of specific chemical inhibitors for different CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6). A significant reduction in metabolism in the presence of an inhibitor indicates the involvement of that specific CYP.
-
Immunoinhibition: Incubate ritonavir with HLMs in the presence of specific monoclonal antibodies against individual CYP isozymes. A decrease in the rate of metabolism points to the contribution of the targeted CYP.
Procedure (using chemical inhibitors):
-
Follow the general procedure outlined in Protocol 4.1.
-
Prior to the pre-incubation step, add a specific CYP inhibitor at a concentration known to be selective and potent.
-
Include a control incubation without the inhibitor.
-
Compare the rate of ritonavir metabolism in the presence and absence of the inhibitor to determine the percent inhibition.
Establishing the In Vitro to In vivo Correlation (IVIVC)
The goal of IVIVC is to use in vitro metabolic data to predict in vivo pharmacokinetic parameters, such as hepatic clearance (CLh).
Logical Relationship for IVIVC:
Caption: Logical workflow for IVIVC of hepatic clearance.
Procedure:
-
Determine In Vitro Intrinsic Clearance (CLint,mic): From the in vitro metabolism data (Protocol 4.1), calculate the intrinsic clearance in microsomes using the following equation:
-
CLint,mic = Vmax / Km
-
-
Scale to In Vivo Hepatic Intrinsic Clearance (CLint,hepatic):
-
Scale the microsomal clearance to the whole liver using physiological scaling factors:
-
CLint,hepatic = CLint,mic * (mg microsomal protein / g liver) * (g liver weight)
-
-
-
Predict In Vivo Hepatic Clearance (CLh):
-
Use a liver model, such as the well-stirred model, to predict hepatic clearance:
-
CLh = (Qh * fu,p * CLint,hepatic) / (Qh + fu,p * CLint,hepatic)
-
-
Where:
-
Qh is the hepatic blood flow.
-
fu,p is the fraction of ritonavir unbound in plasma.
-
-
-
Compare Predicted vs. Observed CLh:
-
Compare the predicted CLh with the observed in vivo clearance obtained from clinical pharmacokinetic studies. A good correlation indicates that the in vitro system is predictive of the in vivo metabolism.
-
Conclusion
Establishing a robust IVIVC for ritonavir metabolism is a critical step in understanding its pharmacokinetic behavior and its potential for drug-drug interactions. The protocols and data presented in these application notes provide a comprehensive framework for researchers to conduct in vitro metabolism studies and correlate the findings with in vivo data. This approach can significantly aid in the development and clinical application of ritonavir and other drugs metabolized by similar pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent inhibition of the cytochrome P-450 3A-mediated human liver microsomal metabolism of a novel HIV protease inhibitor by ritonavir: A positive drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ritonavir - Wikipedia [en.wikipedia.org]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064) is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS, primarily as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Therapeutic drug monitoring (TDM) of ritonavir and the characterization of its metabolic profile are crucial for optimizing treatment efficacy and minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venous blood draws, simplifying sample collection, storage, and transport, especially in resource-limited settings.[2][3][4] This application note provides a detailed protocol for the quantitative analysis of ritonavir in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and outlines a strategy for the inclusion of its major metabolites in the analytical method.
Metabolic Pathway of Ritonavir
Ritonavir is extensively metabolized in the liver, primarily by the CYP3A4 isozyme and to a lesser extent by CYP2D6.[1] The main metabolic pathways involve oxidation and hydrolysis.[5] Key oxidative metabolites include M1 (deacylation), M2 (hydroxylation), M7 (N-demethylation), and M11 (N-dealkylation).[6] Understanding this pathway is essential for a comprehensive pharmacokinetic assessment.
Caption: Metabolic pathway of Ritonavir.
Experimental Protocols
This section details the procedures for sample collection, preparation, and analysis.
Dried Blood Spot (DBS) Sample Collection and Handling
-
Materials: Whatman 903™ protein saver cards, sterile lancets, alcohol swabs, and gas-impermeable bags with desiccant packs.
-
Procedure:
-
Label the DBS card with patient information.
-
Clean the fingertip with an alcohol swab and allow it to air dry.
-
Prick the finger with a sterile lancet.
-
Wipe away the first drop of blood.
-
Allow a new, large drop of blood to form and apply it to the center of a pre-printed circle on the DBS card, ensuring the circle is completely and evenly saturated.
-
Allow the DBS cards to air dry in a horizontal position at ambient temperature for at least 3 hours.
-
Once completely dry, store the DBS cards in gas-impermeable bags with desiccant packs at -20°C until analysis.
-
Caption: Experimental workflow for DBS analysis.
Sample Preparation and Extraction
-
Materials: 3 mm hole puncher, 96-well collection plate, extraction solvent (Methanol:Acetonitrile:Water, 40:40:20, v/v/v), internal standard (IS) solution (e.g., Ritonavir-d6).
-
Procedure:
-
From the center of the dried blood spot, punch a 3 mm disc into a well of a 96-well plate.
-
To each well containing a DBS disc, add 100 µL of extraction solvent containing the internal standard.
-
Seal the plate and vortex for 20 minutes at room temperature.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or gradient elution optimized for separation of ritonavir and its metabolites |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Quantitative Data and Method Validation
The analytical method should be fully validated according to regulatory guidelines. The following tables summarize typical validation parameters for the quantification of ritonavir in DBS.
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ritonavir | 721.4 | 296.1 | Optimize for system |
| Ritonavir-d6 (IS) | 727.4 | 302.1 | Optimize for system |
| M2 (Proposed) | 737.4 | 296.1 | Requires optimization |
| M7 (Proposed) | 707.4 | 296.1 | Requires optimization |
Note: MRM transitions for metabolites are proposed based on their chemical structures and require empirical optimization.
Table 2: Method Validation Summary for Ritonavir in DBS
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.9981 - 0.9999[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10, RE & CV ≤ 20% | 41 - 102 ng/mL[2] |
| Calibration Range | - | 41 - 10,000 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 92 - 113%[2] |
| Recovery | Consistent, precise, and reproducible | 62 - 94%[2] |
| Matrix Effect | Minimal | Assessed and within acceptable limits |
| Stability (Freeze/Thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable under tested conditions |
Considerations for Metabolite Quantification
While this note provides a validated method for ritonavir, the simultaneous quantification of its metabolites requires further method development.
-
Reference Standards: Obtain certified reference standards for the major metabolites of interest (M1, M2, M7, M11).
-
MS/MS Optimization: Infuse each metabolite standard into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy for each MRM transition.
-
Chromatographic Separation: Adjust the LC gradient to ensure baseline separation of ritonavir from its metabolites and any potential isobaric interferences.
-
Full Method Validation: Once the analytical parameters are optimized, perform a full method validation for each metabolite as outlined in Table 2.
Caption: Data analysis workflow.
Conclusion
This application note provides a robust and validated protocol for the quantitative analysis of ritonavir in dried blood spots using LC-MS/MS. The DBS sampling technique is a valuable tool for therapeutic drug monitoring, offering significant advantages in terms of patient convenience and logistical simplicity. Furthermore, we have outlined a clear strategy for extending this method to include the simultaneous quantification of ritonavir's major metabolites, which would provide a more comprehensive understanding of its pharmacokinetics and contribute to the optimization of HIV therapy. The successful implementation of this method will support both clinical research and routine therapeutic drug monitoring, ultimately benefiting patient care.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of antiretroviral drugs in dried blood spot samples by means of liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Clinical evaluation of the determination of plasma concentrations of darunavir, etravirine, raltegravir and ritonavir in dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the Technical Support Center for Ritonavir (B1064) Metabolite Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of ritonavir and its metabolites in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing ritonavir and its metabolites in biological samples?
The main challenges include:
-
Metabolite Complexity: Ritonavir undergoes extensive metabolism, primarily through oxidative and hydrolytic pathways, resulting in numerous metabolites.[1][2] Some of these metabolites can be isobaric (having the same nominal mass), making their chromatographic separation essential for accurate quantification.[1]
-
Matrix Effects: Biological matrices like plasma, urine, and feces are complex and can significantly impact the ionization of ritonavir and its metabolites in the mass spectrometer, leading to ion suppression or enhancement.[3] This can affect the accuracy and precision of the analytical method.
-
Analyte Stability: Ritonavir and its metabolites may be susceptible to degradation under certain storage and sample processing conditions.[4] Stability testing is crucial to ensure the integrity of the analytes from sample collection to analysis.
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for their detection and quantification.[5]
Q2: Which analytical technique is most suitable for ritonavir metabolite analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of ritonavir and its metabolites in biological matrices.[5][6][7][8][9] This technique offers high sensitivity, selectivity, and the ability to quantify multiple analytes in a single run.
Q3: What are the major metabolic pathways of ritonavir?
Ritonavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] The main metabolic pathways include:
-
Oxidative Metabolism: This includes hydroxylation of the isopropyl side chain (leading to metabolites like M-2) and N-dealkylation (resulting in metabolites like M-11).[2]
-
Hydrolytic Pathways: Cleavage of the terminal thiazole (B1198619) and isopropylthiazole groups also occurs.[1][2]
Below is a simplified diagram of the main metabolic pathways of ritonavir.
Caption: Simplified metabolic pathway of ritonavir.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: I am observing poor peak shapes for my ritonavir metabolites. What could be the cause and how can I fix it?
Answer: Poor peak shape can be caused by several factors related to the sample, chromatography, or the analytical column itself. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak shape.
Possible Causes and Solutions:
-
Column Contamination or Void at the Inlet: If all peaks in the chromatogram are affected, this is a likely cause.
-
Solution: Reverse flush the column. If this does not resolve the issue, the column may need to be replaced.
-
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase.
-
-
Secondary Interactions: If only certain metabolite peaks are tailing, this could be due to interactions with active sites on the column packing material.
-
Solution: Adjust the mobile phase pH or add a competing agent (e.g., a small amount of an amine for basic analytes) to block these secondary interactions.
-
-
Co-elution with Isobaric Metabolites: A broad or misshapen peak for a specific metabolite might indicate co-elution with an isobaric species.[1]
-
Solution: Optimize the chromatographic gradient to improve separation. A shallower gradient can often resolve closely eluting compounds.
-
Issue 2: Low Analyte Recovery
Question: My recovery for ritonavir metabolites is low and inconsistent. How can I improve it?
Answer: Low and variable recovery is often related to the sample preparation method.
Possible Causes and Solutions:
-
Inefficient Extraction: The chosen extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for the metabolites of interest.
-
Solution: Experiment with different extraction techniques. For example, if using protein precipitation, try different organic solvents (e.g., acetonitrile (B52724) vs. methanol). For solid-phase extraction, test different sorbents and elution solvents.
-
-
Analyte Adsorption: Metabolites can adsorb to plasticware during sample processing.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be beneficial.
-
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to fully recover the analytes from the solid-phase extraction sorbent.
-
Solution: Test stronger elution solvents or increase the volume of the elution solvent.
-
-
Analyte Instability: Metabolites may be degrading during the extraction process.
-
Solution: Keep samples on ice during processing and minimize the time between extraction and analysis. Evaluate the stability of metabolites under the extraction conditions.
-
Issue 3: Significant Matrix Effects
Question: I am observing significant ion suppression for my ritonavir metabolites. What can I do to mitigate this?
Answer: Matrix effects are a common challenge in bioanalysis.
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Co-eluting endogenous components from the biological matrix can compete with the analytes for ionization.
-
Solution: Improve the sample cleanup method. Solid-phase extraction (SPE) generally provides cleaner extracts than protein precipitation.[10]
-
-
Chromatographic Co-elution with Matrix Components: The analytes may be eluting from the HPLC column at the same time as matrix components that cause ion suppression.
-
Solution: Modify the chromatographic method to separate the analytes from the interfering matrix components. A longer run time or a different gradient profile may be necessary.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus compensating for variations in signal intensity.[3]
-
Solution: If available, use a stable isotope-labeled internal standard for each metabolite. If not available, a structural analog that elutes close to the analyte of interest can be used, but a SIL-IS is preferred.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This is a rapid and simple method suitable for high-throughput analysis.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., ritonavir-d6).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
(Optional) Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., 500 µL of plasma diluted with 500 µL of 4% phosphoric acid) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Below is a diagram illustrating a general SPE workflow.
Caption: General workflow for solid-phase extraction.
Data Presentation
The following tables provide a summary of typical validation parameters for the analysis of ritonavir. Note that these values can vary depending on the specific method and laboratory.
Table 1: Typical LC-MS/MS Method Parameters for Ritonavir Analysis
| Parameter | Typical Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Gradient elution is typically used for separating metabolites |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ritonavir) | e.g., m/z 721.3 -> 296.1 |
| MRM Transition (Ritonavir-d6 IS) | e.g., m/z 727.3 -> 302.1 |
Table 2: Summary of Method Validation Parameters for Ritonavir in Human Plasma
| Parameter | Reported Range / Value | Reference(s) |
| Linearity Range | 2 - 10000 ng/mL | [7][9] |
| Lower Limit of Quantification (LLOQ) | 1 - 15 ng/mL | [7][11] |
| Intra- & Inter-day Precision (%CV) | < 15% | [5][7][9] |
| Intra- & Inter-day Accuracy (%Bias) | 85 - 115% | [5][9] |
| Recovery | > 75% | [7][8][10] |
| Matrix Effect | Minimal when using a stable isotope-labeled internal standard | |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | Stable | [12] |
| Short-Term (Bench-top) Stability | Stable for several hours at room temperature | [11][12] |
| Long-Term Storage Stability (-70°C/-80°C) | Stable for several months | [11][12] |
Note on Metabolite Data: While extensive data is available for ritonavir, quantitative data specifically for its metabolites is less commonly published in a consolidated format. The validation parameters for metabolites should be established during method development and are expected to meet similar acceptance criteria as the parent drug according to regulatory guidelines.[6]
References
- 1. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Instability of lopinavir/ritonavir capsules at ambient temperatures in sub-Saharan Africa: relevance to WHO antiretroviral guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Ritonavir | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 7. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ritonavir, a new HIV protease inhibitor, in biological samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of ritonavir (B1064) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern in the LC-MS analysis of ritonavir and its metabolites?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, such as ritonavir or its metabolites, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of biological samples like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins are common causes of ion suppression.[2] Given that ritonavir undergoes extensive metabolism, its metabolites can also act as interfering compounds for each other or the parent drug if not adequately separated chromatographically.
The primary mechanism of ion suppression in electrospray ionization (ESI), a common ionization technique for ritonavir analysis, involves competition for ionization between the analyte and matrix components in the ESI droplet.[1] Co-eluting species can alter the physical properties of the droplet, such as surface tension and viscosity, hindering the formation of gas-phase ions of the analyte.
Q2: How can I detect and assess the extent of ion suppression in my ritonavir analysis?
A2: A common and effective method to evaluate ion suppression is the post-extraction spike experiment. This involves comparing the peak area of an analyte in a neat solution (e.g., mobile phase) to the peak area of the same analyte spiked into a blank matrix sample that has undergone the entire sample preparation process.
A significant decrease in the peak area in the matrix sample compared to the neat solution indicates the presence of ion suppression. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Another qualitative method is the post-column infusion experiment.[3] In this technique, a constant flow of a standard solution of the analyte is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected onto the column. Any dip or enhancement in the constant baseline signal of the infused analyte indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.
Q3: Which sample preparation technique is most effective at minimizing ion suppression for ritonavir and its metabolites in plasma samples?
A3: The choice of sample preparation technique is critical for reducing matrix effects. While protein precipitation is a simple and fast method, it is often less effective at removing phospholipids and other small molecules that cause ion suppression.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and minimizing ion suppression.
Here's a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile (B52724), methanol). | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other matrix components, leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned from the aqueous plasma sample into an immiscible organic solvent based on their differential solubility. | Can provide cleaner extracts than PPT and effectively remove salts and polar interferences. | Can be more time-consuming and may have lower recovery for polar metabolites. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while matrix interferences are washed away. The analytes are then eluted with a different solvent. | Highly selective, can provide the cleanest extracts, and allows for sample concentration. | More complex method development and can be more expensive. |
For ritonavir analysis, a combination of protein precipitation and LLE, or a well-optimized SPE method, often provides the best results in terms of minimizing ion suppression and achieving high analyte recovery.
Q4: How can I optimize my LC and MS parameters to further reduce ion suppression?
A4: Optimizing both chromatographic and mass spectrometric conditions can significantly mitigate ion suppression.
Liquid Chromatography (LC) Optimization:
-
Gradient Elution: Employing a gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol) can help separate ritonavir and its metabolites from interfering matrix components. A well-designed gradient can ensure that the analytes elute in a region of the chromatogram with minimal matrix effects.
-
Column Chemistry: Using a column with a different stationary phase (e.g., C18, phenyl-hexyl) can alter the selectivity and improve the separation of analytes from interferences.
-
Flow Rate: Optimizing the flow rate can impact chromatographic resolution and the efficiency of the ESI process.
Mass Spectrometry (MS) Optimization:
-
Ion Source Parameters: Fine-tuning the ion source parameters is crucial. This includes optimizing the gas flows (nebulizer and drying gas), temperature, and spray voltage.[4] These parameters influence the desolvation of droplets and the ionization of the analytes.
-
Ionization Mode: While positive electrospray ionization (ESI+) is commonly used for ritonavir, exploring negative mode (ESI-) could be beneficial if interfering compounds are less likely to ionize in this mode.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification by normalizing the analyte response to the internal standard response.[1]
Troubleshooting Guides
Issue: Low signal intensity and poor reproducibility for ritonavir and its metabolites.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Perform a post-extraction spike experiment to quantify the matrix effect. 2. Improve sample preparation by switching from protein precipitation to LLE or SPE. 3. Optimize the LC gradient to separate the analytes from the suppression zone. 4. Use a stable isotope-labeled internal standard. |
| Suboptimal MS Source Parameters | 1. Systematically optimize the nebulizer gas flow, drying gas flow and temperature, and spray voltage. 2. Perform a flow injection analysis (FIA) of a standard solution to find the optimal source conditions. |
| Inefficient Sample Extraction | 1. Evaluate the recovery of your current sample preparation method. 2. For LLE, optimize the extraction solvent and pH. 3. For SPE, screen different sorbents and optimize the wash and elution solvents. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample (pre-treated with 500 µL of 4% phosphoric acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0) followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation methods for ritonavir.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Ritonavir | 85.7 - 106 | 87.8 - 112 | [5] |
| Liquid-Liquid Extraction | Ritonavir | 74.4 - 126.2 | Not explicitly stated, but method showed good precision | [6] |
| Solid-Phase Extraction | Lopinavir (B192967) (co-analyzed with Ritonavir) | >85 | Not explicitly stated, but method was validated | [7] |
Note: The performance of each method can vary depending on the specific experimental conditions and the biological matrix.
Visualizations
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: General Experimental Workflows for Sample Preparation.
Caption: Troubleshooting Decision Tree for Ion Suppression Issues.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of polar ritonavir (B1064) metabolites. The information is designed to help you overcome common challenges and improve the recovery and quantification of these challenging analytes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Recovery of Polar Ritonavir Metabolites
Question: We are experiencing very low to non-existent recovery of polar ritonavir metabolites, such as glycine (B1666218) and N-acetylcysteine (NAC) conjugates, from plasma/urine samples. What are the likely causes and how can we improve our recovery?
Answer:
Low recovery of polar metabolites is a common challenge due to their high water solubility and poor retention in traditional reversed-phase extraction methods. Here are the primary factors to investigate and corresponding troubleshooting steps:
Potential Causes & Solutions:
-
Inappropriate Sample Preparation Technique: Standard liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE) protocols are often inefficient for capturing highly polar compounds.
-
Solution 1: Employ Mixed-Mode Solid-Phase Extraction (SPE). Mixed-mode SPE cartridges, which have both reversed-phase and ion-exchange functionalities, can significantly improve the retention of polar and charged metabolites. For example, a mixed-mode cation-exchange (MCX) sorbent can be effective for basic metabolites, while a mixed-mode anion-exchange (MAX) sorbent can retain acidic metabolites.
-
Solution 2: Optimize Liquid-Liquid Extraction (LLE).
-
pH Adjustment: The charge state of your polar metabolites is critical for their partitioning. For acidic metabolites (like some conjugates), acidify the sample to a pH at least 2 units below their pKa to neutralize them and increase their affinity for the organic phase. Conversely, for basic metabolites, adjust the sample pH to at least 2 units above their pKa.
-
Salting-Out Effect: Adding salt (e.g., sodium chloride or ammonium (B1175870) acetate) to the aqueous sample can decrease the solubility of polar analytes, driving them into the organic extraction solvent and improving recovery.[1]
-
-
Solution 3: Use Protein Precipitation. This is a simple and often effective method for polar analytes. Acetonitrile (B52724) is a common and efficient precipitation solvent. While it may result in a less clean extract compared to SPE, it can provide good recovery for highly polar compounds that are difficult to retain on SPE sorbents. One study reported that protein precipitation with acetonitrile was a fast and efficient method with recoveries greater than 90% for lopinavir (B192967) and ritonavir.[1]
-
-
Inefficient Elution from SPE Sorbent: Your polar metabolites may be strongly retained on the SPE cartridge and not efficiently eluted.
-
Solution: Adjust the elution solvent. For ion-exchange mechanisms, ensure the pH of the elution solvent is appropriate to neutralize the charge on the analyte or the sorbent. For example, to elute a basic analyte from a cation-exchange sorbent, use a basic elution solvent. Adding a small percentage of a strong organic solvent or a competing ion to the elution buffer can also improve elution efficiency.
-
-
Suboptimal Chromatographic Conditions: The analytical column and mobile phase may not be suitable for retaining and separating polar metabolites.
-
Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.
-
Issue 2: High Variability in Recovery
Question: Our recovery of polar ritonavir metabolites is inconsistent between samples. What could be causing this variability?
Answer:
High variability in recovery can stem from several factors related to sample handling, extraction procedure, and analytical methodology.
Potential Causes & Solutions:
-
Inconsistent pH Adjustment: Minor variations in sample pH can lead to significant differences in the extraction efficiency of ionizable polar metabolites.
-
Solution: Ensure precise and consistent pH adjustment of all samples and standards. Use a calibrated pH meter and freshly prepared buffers.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of your target analytes in the mass spectrometer, leading to variable results.
-
Solution 1: Improve Sample Cleanup. Employ a more rigorous sample preparation method, such as mixed-mode SPE, to remove interfering matrix components.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data analysis.
-
Solution 3: Optimize Chromatography. Adjust the chromatographic gradient to better separate the analytes from the matrix interferences.
-
-
Incomplete Protein Precipitation: If using protein precipitation, incomplete removal of proteins can lead to column clogging and variable matrix effects.
-
Solution: Ensure the ratio of precipitation solvent to sample is sufficient (typically at least 3:1). Vortex samples thoroughly and centrifuge at a high speed to ensure complete protein pelleting.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common polar metabolites of ritonavir I should be looking for?
A1: Key polar metabolites of ritonavir include glycine and N-acetylcysteine (NAC) conjugates.[2] These are formed through various bioactivation pathways.[2]
Q2: Which sample preparation method generally gives the highest recovery for polar metabolites?
A2: There is no single "best" method, as the optimal technique depends on the specific metabolite's properties and the sample matrix. However, for a broad range of polar analytes, mixed-mode solid-phase extraction often provides the best combination of high recovery and sample cleanliness. Protein precipitation with acetonitrile is a simpler and often effective alternative, particularly for very polar, hard-to-retain metabolites. One study on ritonavir and lopinavir found that a combination of alkalinized protein precipitation and liquid-liquid extraction yielded an absolute recovery of over 75%.[3]
Q3: How does pH affect the extraction of polar ritonavir metabolites?
A3: The pH of the sample is critical, especially for metabolites with acidic or basic functional groups. By adjusting the pH, you can control the charge state of the analyte. For ion-exchange SPE, pH determines whether the analyte will bind to the sorbent. For LLE, neutralizing the charge of a polar analyte generally increases its solubility in the organic extraction solvent, thereby improving recovery.
Q4: What are the advantages of using HILIC for the analysis of polar ritonavir metabolites?
A4: HILIC offers several advantages for polar analytes:
-
Improved Retention: It provides better retention for compounds that are poorly retained on traditional C18 columns.
-
Orthogonal Selectivity: It separates compounds based on a different mechanism than reversed-phase chromatography, which can be useful for resolving co-eluting peaks.
-
Increased Sensitivity in Mass Spectrometry: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation and ionization in the MS source, resulting in better sensitivity.
Q5: Can I use a standard C18 column for analyzing polar ritonavir metabolites?
A5: While challenging, it is sometimes possible. You may need to use a highly aqueous mobile phase (e.g., >95% water) or employ ion-pairing agents. However, these approaches can have drawbacks, such as poor peak shape, long equilibration times, and incompatibility with mass spectrometry. For robust and reliable analysis of polar metabolites, HILIC is generally the recommended chromatographic technique.
Data Presentation: Comparison of Extraction Methods
The following tables summarize typical recovery data for ritonavir using various extraction techniques. Note: Specific recovery data for polar ritonavir metabolites is limited in the literature; the data for the parent drug is provided as a general reference.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Ritonavir
| Analyte | Matrix | Extraction Solvent | Reported Recovery (%) | Reference |
| Ritonavir | Plasma | Ethyl acetate (B1210297) / Hexane | > 80 | [4] |
| Ritonavir | Plasma | Ethyl acetate (after protein precipitation) | > 75 | [3] |
Table 2: Protein Precipitation Recovery of Ritonavir
| Analyte | Matrix | Precipitation Solvent | Reported Recovery (%) | Reference |
| Ritonavir | Plasma | Acetonitrile | 89.07 | [5] |
| Ritonavir & Lopinavir | Plasma | Acetonitrile (with salting out) | > 90 | [1] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is a quick and straightforward method for extracting polar metabolites.
-
Sample Preparation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with pH Adjustment
This protocol is suitable for ionizable polar metabolites.
-
Sample Preparation: To 500 µL of plasma or urine, add an appropriate internal standard.
-
pH Adjustment:
-
For acidic metabolites, adjust the sample pH to ~2 using a suitable acid (e.g., 1M HCl).
-
For basic metabolites, adjust the sample pH to ~10 using a suitable base (e.g., 1M NaOH).
-
-
Extraction: Add 1.5 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Ritonavir Metabolism Pathways
The following diagrams illustrate the key metabolic pathways of ritonavir leading to the formation of polar metabolites. Ritonavir is primarily metabolized by cytochrome P450 (CYP) 3A enzymes.[6]
Caption: Simplified metabolic pathways of ritonavir to polar glycine and N-acetylcysteine conjugates.
General Experimental Workflow for Polar Metabolite Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of polar ritonavir metabolites.
Caption: General experimental workflow for the analysis of polar ritonavir metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of ritonavir (B1064) and its metabolites during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ritonavir metabolites during sample storage?
A1: Ritonavir and its metabolites are primarily susceptible to degradation through two main pathways:
-
Hydrolysis: Degradation can occur under both acidic and basic conditions.[1][2][3] This can lead to the cleavage of amide bonds within the molecule.
-
Oxidation: Oxidative degradation is another significant pathway, potentially affecting various parts of the ritonavir structure.[1][2][3][4]
Ritonavir itself has been shown to be relatively stable under photolytic (light) and thermal (heat) stress.[1][2][3] However, formulation-related physical instability, such as clumping of capsules, has been observed at elevated ambient temperatures (e.g., 45°C).[5]
Q2: Which are the major metabolites of ritonavir I should be aware of?
A2: Ritonavir is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[6][7] Key metabolites include:
-
M-2 (Isopropylthiazole oxidation metabolite): This is the major metabolite and possesses antiviral activity similar to the parent drug, though it is found at low concentrations in plasma.[6]
-
Other significant metabolites are formed through various reactions including hydroxylation, N-demethylation, and cleavage of the terminal thiazole (B1198619) groups.[8][9][10]
Q3: What are the recommended storage conditions for plasma samples containing ritonavir and its metabolites?
A3: For optimal stability, plasma samples should be stored frozen. Studies have shown that ritonavir is stable in plasma for at least 6 months when stored in a freezer.[11] For short-term storage, ritonavir has demonstrated stability for up to 5 days at room temperature.[11] However, to minimize the risk of degradation of sensitive metabolites, it is best practice to freeze samples as soon as possible after collection and processing.
Q4: Can heat-based decontamination methods affect the stability of ritonavir in plasma samples?
A4: Yes, heat can lead to the degradation of ritonavir. One study showed that heating HIV-positive plasma samples to 60°C for 30 to 60 minutes resulted in a 5.6% to 10.2% degradation of ritonavir, respectively.[11] Therefore, alternative decontamination methods should be considered if quantitative accuracy is critical.
Troubleshooting Guide
Issue: I am observing unexpected peaks or a loss of the parent drug/metabolite peak in my chromatograms.
This could be due to the degradation of ritonavir or its metabolites during sample handling, storage, or preparation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation due to Improper Storage | - Verify Storage Temperature: Ensure that samples have been consistently stored at or below the recommended freezing temperatures. - Review Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can contribute to degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. |
| pH-related Hydrolysis | - Control Sample pH: Ensure that the pH of the sample and any buffers or reconstitution solutions are within a neutral range to minimize acidic or basic hydrolysis.[12][13] |
| Oxidative Degradation | - Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes or during sample processing to prevent oxidative loss. - Minimize Exposure to Air: Keep sample vials tightly capped and minimize the time samples are exposed to the open air. |
| Contamination during Sample Preparation | - Solvent Purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents for all extraction and reconstitution steps. - Cleanliness of Equipment: Ensure all labware and equipment are thoroughly cleaned to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis of Ritonavir
This protocol is a general guideline for the extraction of ritonavir from human plasma. Optimization may be required based on the specific LC-MS/MS system and desired sensitivity.
Materials:
-
Human plasma samples
-
Internal standard (e.g., a stable isotope-labeled version of ritonavir)
-
Acetonitrile (HPLC or LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add the internal standard solution.
-
To precipitate proteins, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Major degradation pathways of ritonavir.
Caption: Recommended workflow for ensuring ritonavir sample stability.
References
- 1. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability of lopinavir/ritonavir capsules at ambient temperatures in sub-Saharan Africa: relevance to WHO antiretroviral guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ritonavir, a new HIV protease inhibitor, in biological samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase for the separation of ritonavir (B1064) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of ritonavir?
A1: Ritonavir is primarily metabolized through oxidative and hydrolytic pathways.[1] Key biotransformations include N-demethylation, hydroxylation of the isopropyl side chain, and cleavage of the terminal thiazole (B1198619) or isopropyl-thiazole groups.[2] Studies have identified numerous metabolites, including glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products.[2] The cytochrome P450 enzyme CYP3A is heavily involved in these metabolic processes.[3]
Q2: What are common starting mobile phases for separating ritonavir and its metabolites?
A2: Common starting mobile phases for the reversed-phase HPLC or UPLC separation of ritonavir and its metabolites typically consist of a mixture of an organic solvent and an aqueous buffer. Frequently used combinations include:
-
Acetonitrile (B52724) and water with a formic acid modifier (e.g., 0.1% formic acid).[2][4]
-
Methanol (B129727) and water, sometimes with a buffer like potassium dihydrogen phosphate (B84403).[5][6]
-
Acetonitrile and a phosphate buffer (e.g., 0.05 M phosphoric acid).[7]
Q3: Should I use an isocratic or gradient elution for separating ritonavir metabolites?
A3: For complex samples containing multiple metabolites with a wide range of polarities, a gradient elution is generally recommended.[1][8] Gradient elution allows for the effective separation of both early- and late-eluting compounds within a reasonable timeframe.[9] An isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler separations or for the routine analysis of a few specific metabolites with similar retention behaviors.[5][10]
Q4: How does the pH of the mobile phase affect the separation of ritonavir and its metabolites?
A4: The pH of the mobile phase is a critical parameter that can significantly impact the retention and selectivity of ionizable compounds like ritonavir and its metabolites.[11][12] Adjusting the pH can alter the ionization state of the analytes, thereby changing their interaction with the stationary phase and influencing their retention times.[11][12] For basic compounds, increasing the mobile phase pH can lead to longer retention times. Careful control of the pH is essential for achieving reproducible results and can be a powerful tool for optimizing the separation of closely eluting or co-eluting peaks.[13]
Troubleshooting Guide
Issue 1: Co-elution of Ritonavir and its Metabolites
-
Symptom: A single, broad, or asymmetrical peak is observed where multiple components are expected.
-
Possible Cause: The current mobile phase composition does not provide sufficient selectivity to resolve isobaric (same mass) or structurally similar metabolites from the parent drug.
-
Troubleshooting Steps:
-
Modify the Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve the resolution of less retained compounds.
-
Change the Organic Solvent: If using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can offer different selectivities.
-
Adjust the Mobile Phase pH: Altering the pH can significantly change the retention times of ionizable metabolites, potentially resolving co-eluting peaks. It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes for robust separation.[13]
-
Implement a Gradient Elution: If using an isocratic method, switching to a shallow gradient can often improve the separation of complex mixtures.[1] Experiment with different gradient profiles (linear, segmented, etc.) to optimize the separation.[14]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Peaks are not symmetrical, exhibiting tailing (a gradual return to baseline after the peak maximum) or fronting (a steep rise and gradual decline).
-
Possible Cause: Secondary interactions between the analytes and the stationary phase, mismatched solvent strength between the sample and the mobile phase, or column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic compounds like ritonavir, tailing can occur due to interactions with residual silanols on the silica-based stationary phase. Operating at a lower pH (e.g., with 0.1% formic acid) can protonate the basic analytes and minimize these secondary interactions.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), can also reduce peak tailing for basic compounds.[15]
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.
-
Reduce Sample Concentration: Inject a lower concentration of the sample to rule out column overload.
-
Issue 3: Inconsistent Retention Times
-
Symptom: The time at which a peak elutes varies between injections.
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or fluctuations in column temperature.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: When using a gradient, ensure the column is adequately re-equilibrated to the initial mobile phase conditions before each injection.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Use a Buffered Mobile Phase: If pH control is critical, use a buffer to maintain a stable pH throughout the analysis.
-
Control Column Temperature: Use a column oven to maintain a constant and consistent column temperature.
-
Data Presentation
Table 1: Summary of Mobile Phases for Ritonavir and Metabolite Analysis
| Application | Stationary Phase | Mobile Phase Composition | Elution Mode | Reference |
| Separation of Ritonavir and its Metabolites | UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient (2% to 98% B over 10 min) | [2] |
| Separation of Ritonavir Degradation Products | Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) | Water:Methanol:Acetonitrile (40:20:40, v/v/v) | Isocratic | [10] |
| Simultaneous Analysis of Lopinavir and Ritonavir | Agilent TC C18 (250 x 4.6 mm, 5 µm) | Acetonitrile: 0.05 M Phosphoric Acid (55:45, v/v) | Isocratic | [7] |
| UPLC Analysis of Ritonavir and other Antiretrovirals | ACQUITY UPLC® BEH Shield RP18 | A: 5% Acetonitrile in MethanolB: 7.5 mM Ammonium Acetate (pH 4.0) | Gradient | [16] |
| UPLC-MS/MS of Nirmatrelvir and Ritonavir | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient | [4] |
Experimental Protocols
Protocol 1: UPLC-TOFMS Method for the Separation of Ritonavir Metabolites
This protocol is adapted from a study on the metabolomic screening of ritonavir.[2]
-
Chromatographic System:
-
Column: UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C)
-
Injection Volume: 5 µL
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% (v/v) formic acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid
-
-
Gradient Program:
-
Start with 2% Mobile Phase B.
-
Linearly increase to 98% Mobile Phase B over 10 minutes.
-
Hold at 98% Mobile Phase B for a short period (e.g., 2 minutes) for column washing.
-
Return to initial conditions (2% Mobile Phase B) and equilibrate for a sufficient time before the next injection.
-
-
Detection:
-
Time-of-Flight Mass Spectrometry (TOFMS) operated in positive electrospray ionization mode.
-
Protocol 2: HPLC Method for the Separation of Ritonavir Forced Degradation Products
This protocol is based on a study of ritonavir's forced degradation products.[10]
-
Chromatographic System:
-
Column: Waters XTerra C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 240 nm)
-
Injection Volume: 20 µL
-
-
Mobile Phase (Isocratic):
-
Prepare a mixture of Water, Methanol, and Acetonitrile in a ratio of 40:20:40 (v/v/v).
-
Degas the mobile phase before use.
-
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Incubate the drug solution with 0.1 N HCl.
-
Base Hydrolysis: Incubate the drug solution with 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Neutralize the samples before injection.
-
Visualizations
Caption: A workflow diagram for troubleshooting and optimizing the mobile phase for better separation.
Caption: A decision diagram for choosing between isocratic and gradient elution.
References
- 1. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC method development and validation of ritonavir in bulk and pharmaceutical dosage forms | PDF [slideshare.net]
- 6. rjptonline.org [rjptonline.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. jchr.org [jchr.org]
- 9. scielo.br [scielo.br]
- 10. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scielo.br [scielo.br]
- 16. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for the mass spectrometry analysis of ritonavir (B1064) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their MS/MS experiments, particularly focusing on issues related to poor fragmentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or unstable signal for our ritonavir metabolite of interest. What are the potential causes and solutions?
A: Weak or unstable signals can stem from several factors, ranging from sample preparation to instrument settings. Here are some common causes and troubleshooting steps:
-
Suboptimal Ionization: Ritonavir and its metabolites are typically analyzed in positive ion mode using electrospray ionization (ESI).[1][2] Ensure your ion source is clean and that the ESI parameters (e.g., capillary voltage, source temperature) are optimized for your specific compound and mobile phase composition.
-
Matrix Effects: Biological matrices can suppress the ionization of the target analyte.[3][4][5] This can be mitigated by:
-
Improving sample cleanup procedures (e.g., solid-phase extraction instead of simple protein precipitation).
-
Diluting the sample.
-
Using a stable isotope-labeled internal standard (SIL-IS), such as Ritonavir-d6, which co-elutes and experiences similar matrix effects.[3]
-
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio. Optimize your LC method, including the column chemistry, mobile phase composition, and gradient profile, to ensure sharp, symmetrical peaks.
-
Instrument Contamination: Contamination in the LC system or mass spectrometer can lead to signal suppression. Regularly clean the ion source and perform system suitability tests.
Q2: We are seeing poor or no fragmentation of our precursor ion for a specific this compound. How can we improve the fragmentation efficiency?
A: Poor fragmentation is a common issue that can often be resolved by systematically optimizing MS/MS parameters.
-
Collision Energy (CE): This is the most critical parameter for achieving good fragmentation. If the CE is too low, the precursor ion will not have enough energy to fragment. If it is too high, you may see excessive fragmentation into very small, non-specific ions.
-
Collision Gas Pressure: The pressure of the collision gas (typically argon or nitrogen) in the collision cell can influence fragmentation.
-
Action: If your instrument allows, try adjusting the collision gas pressure. Higher pressures can lead to more collisions and potentially better fragmentation, but can also cause scattering of ions and reduce signal.
-
-
Precursor Ion Stability: Some metabolites may form particularly stable precursor ions that are resistant to fragmentation.
-
Action: Consider forming a different adduct of your analyte (e.g., [M+Na]+ instead of [M+H]+) if possible, as this can sometimes lead to different and more informative fragmentation patterns.
-
Q3: We are observing unexpected fragment ions or a very complex MS/MS spectrum for a this compound. What could be the cause?
A: A complex or unexpected fragmentation pattern can arise from several sources:
-
In-source Fragmentation: Fragmentation can occur in the ion source before the precursor ion is even selected in the first quadrupole.[7][8] This is more likely at higher source temperatures or cone/declustering voltages.
-
Action: To minimize in-source fragmentation, try reducing the source temperature and the cone/declustering voltage.
-
-
Co-eluting Isobars: An isobaric compound (a compound with the same nominal mass) that co-elutes with your target metabolite will be fragmented simultaneously, leading to a mixed MS/MS spectrum.
-
Action: Improve your chromatographic separation to resolve the isobaric interference. High-resolution mass spectrometry can also help distinguish between compounds with the same nominal mass but different elemental compositions.
-
-
Metabolite Instability: The metabolite itself may be unstable and degrade in the ion source or during the transfer to the mass spectrometer.
-
Action: Ensure that the sample handling and analysis conditions are appropriate to maintain the integrity of the metabolite. This may involve adjusting the pH of the mobile phase or reducing the source temperature.
-
Troubleshooting Workflow for Poor Fragmentation
If you are experiencing poor fragmentation of ritonavir metabolites, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting poor MS/MS fragmentation.
Experimental Protocols
Protocol 1: Collision Energy (CE) Optimization for a this compound
-
Prepare a standard solution of the this compound of interest at a concentration that gives a stable signal (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Set up the mass spectrometer to monitor the precursor ion of the metabolite in MS1 mode to confirm a stable signal.
-
Create an MS/MS method where the precursor ion is selected, and the collision energy is ramped. For example, create multiple scan events with the CE increasing in steps of 2-5 V (e.g., from 10 V to 40 V).
-
Acquire data for a few minutes to obtain an average spectrum at each CE value.
-
Analyze the data to identify the CE value that produces the highest intensity of the desired product ions. This will be your optimal CE for this transition.
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and rapid method for sample cleanup.[9]
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., Ritonavir-d6).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Data Presentation: Ritonavir and Key Metabolite MS/MS Parameters
The following table summarizes the precursor and product ions for ritonavir and some of its known metabolites. The collision energy ranges are typical starting points for optimization.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Typical Collision Energy Range (eV) | Reference |
| Ritonavir | 721.3 | 296.1, 268.1, 426.2, 171.0 | 15 - 35 | [10][11] |
| M1 (Dealkylated) | - | - | - | [1] |
| M2 (Hydroxylated) | 737.3 | 296.1, 268.1 | 15 - 35 | [1] |
| M12 (Thiazole ring-opened) | 694.0 | 676, 488, 381, 296, 268, 197, 171, 140 | 10 - 40 | [1] |
| M17 (Hydroxylated thiazole (B1198619) ring-opened) | 710.0 | 692, 488, 381, 296, 268, 197, 171, 140 | 10 - 40 | [1] |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Signaling Pathways and Logical Relationships
The biotransformation of ritonavir is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform involved.[12][13] Understanding these metabolic pathways is crucial for identifying potential metabolites in your samples.
Caption: Major metabolic pathways of ritonavir mediated by CYP3A4.
References
- 1. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the quantification of ritonavir (B1064) and its metabolites using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of ritonavir metabolites?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your results.[1][2] In the analysis of ritonavir metabolites, endogenous components like phospholipids (B1166683), salts, and proteins can suppress or enhance the signal, leading to inaccurate quantification.[1][3]
Q2: I'm observing inconsistent signal intensity for my ritonavir metabolites, even when using a stable isotope-labeled internal standard. What's wrong?
A2: While a stable isotope-labeled internal standard (SIL-IS), such as Ritonavir-d6, is the best tool to compensate for matrix effects, issues can still arise.[4][5] The core principle is that the analyte and the IS are affected equally. If you see inconsistent results, consider these possibilities:
-
Differential Matrix Effects: The analyte and the internal standard might not be experiencing the exact same degree of ion suppression if they do not co-elute perfectly.[1]
-
High Matrix Load: If the concentration of interfering substances is excessively high, it can suppress the signal of both the analyte and the IS, leading to poor sensitivity.[1][6]
-
Inefficient Sample Preparation: The most common cause is an inefficient sample preparation method that fails to adequately remove matrix components.[3][6]
Q3: How do I determine if my assay is suffering from matrix effects?
A3: The most reliable method is the post-extraction addition (or post-extraction spike) experiment.[6][7][8] This quantitative method involves comparing the LC-MS/MS response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat (clean) solvent at the same concentration.[8] A response ratio (Matrix Factor) of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.[8] Ideally, the absolute Matrix Factor should be between 0.75 and 1.25.[8]
Q4: What is the best type of internal standard for ritonavir metabolite analysis?
A4: A stable isotope-labeled internal standard (SIL-IS), such as Ritonavir-d6, is considered the gold standard and is recommended by regulatory bodies like the U.S. FDA.[4][9] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, which provides the most accurate correction for variations during sample preparation and analysis.[4][10] Structural analogs can be used if a SIL-IS is unavailable, but they may not perfectly mimic the analyte's behavior.[9]
Q5: Which sample preparation technique is most effective at reducing matrix effects for ritonavir metabolites?
A5: The choice of technique depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This method is fast, simple, and suitable for high-throughput analysis.[11] However, it is the least effective at removing matrix components, often leaving behind significant amounts of phospholipids and other interferences.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT.[12] Double LLE, where the sample is first washed with a non-polar solvent like hexane (B92381) before extracting the analyte with a moderately polar solvent, can further improve selectivity.[3]
-
Solid-Phase Extraction (SPE): SPE, particularly using polymeric mixed-mode cartridges, is generally the most effective technique for removing interfering matrix components and providing the cleanest extracts.[12][13] This method dramatically reduces matrix effects but is often more time-consuming and costly.[12]
Troubleshooting Guide
Problem: Low or Inconsistent Peak Areas for Ritonavir Metabolites
This workflow will guide you through the steps to diagnose and mitigate matrix effects causing poor signal intensity and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of ritonavir (B1064) and its metabolites. The focus is on addressing the challenges associated with co-eluting isobaric metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of ritonavir?
Ritonavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][2] The main metabolic pathways include:
-
Oxidative Metabolism: This is a major pathway leading to the formation of several hydroxylated metabolites. The isopropylthiazole oxidation metabolite (M-2) is considered the major metabolite.[1]
-
N-dealkylation: This pathway results in the removal of alkyl groups.
-
Deacylation: This involves the cleavage of an acyl group.
Q2: What are isobaric metabolites, and why are they a concern in ritonavir analysis?
Isobaric metabolites are different metabolites that have the same nominal mass-to-charge ratio (m/z). They pose a significant challenge in LC-MS/MS analysis because the mass spectrometer alone cannot differentiate between them. If these isobaric metabolites are not chromatographically separated (i.e., they co-elute), they can be mistakenly identified and quantified as a single entity, leading to inaccurate results. For ritonavir, various oxidative and hydrolytic pathways can produce numerous metabolites, some of which may be isobaric.[3]
Q3: Which ritonavir metabolites are known to be isobaric and potentially co-elute?
While the literature confirms that ritonavir undergoes extensive metabolism to produce numerous metabolites, including hydroxylated species, specific documentation of co-eluting isobaric metabolites is a common but challenging analytical issue. For instance, hydroxylation can occur at different positions on the ritonavir molecule, leading to positional isomers. These isomers would be isobaric (have the same mass) but may have very similar chromatographic properties, making them difficult to separate. The major oxidative metabolite, M-2, is a product of hydroxylation on the isopropyl-thiazole group.[4] Other hydroxylated metabolites at different positions would be isobaric with M-2.
Q4: Can mass spectrometry alone be used to differentiate between co-eluting isobaric ritonavir metabolites?
Standard mass spectrometry techniques that rely on mass-to-charge ratio are generally unable to distinguish between isobaric compounds that co-elute.[3] However, advanced techniques like ion mobility spectrometry (IMS) can provide an additional dimension of separation based on the ion's size, shape, and charge, allowing for the differentiation of some isomeric and isobaric species in the gas phase.[5]
Troubleshooting Guide: Dealing with Co-eluting Isobaric Metabolites
This guide provides a systematic approach to resolving the co-elution of isobaric ritonavir metabolites during LC-MS/MS analysis.
Problem: Poor or no separation of suspected isobaric metabolites.
Step 1: Confirm Co-elution
-
Examine Peak Shape: Look for asymmetrical peaks, such as those with shoulders or significant tailing, which can indicate the presence of more than one compound.
-
Review Mass Spectra: Analyze the mass spectra across the peak. If the relative abundance of fragment ions changes across the peak, it is likely that multiple compounds are co-eluting.
Step 2: Optimize Chromatographic Conditions If co-elution is confirmed, the following steps can be taken to improve separation:
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly change retention times and selectivity. A change of even 0.5 pH units can have a substantial impact.
-
Alter the Stationary Phase: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, providing better resolution between peaks.
Step 3: Consider Advanced Analytical Techniques
-
Ion Mobility Spectrometry (IMS): If chromatographic methods are insufficient to resolve the isobaric metabolites, IMS coupled with mass spectrometry can provide an additional dimension of separation based on the ions' shape and size.[5]
Data Presentation
The following tables summarize key data related to the analysis of ritonavir and its metabolites.
Table 1: Major Ritonavir Metabolites and their Formation Pathways
| Metabolite | Formation Pathway | Primary Enzyme(s) |
| M-1 | Deacylation | CYP3A4 |
| M-2 | Hydroxylation | CYP3A4, CYP2D6 |
| M-7 | N-demethylation | CYP3A4/5, CYP2D6 |
| M-11 | N-dealkylation | CYP3A4 |
Data compiled from multiple sources.[1][2]
Table 2: Representative LC-MS/MS Parameters for Ritonavir Analysis
| Parameter | Setting |
| LC Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 2% to 98% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Ritonavir: m/z 721.3 -> 296.1 |
These are representative parameters; optimization is necessary for specific applications.[6]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Ritonavir in Human Liver Microsomes (HLM)
This protocol describes a typical experiment to study the metabolism of ritonavir in vitro.
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine:
-
10 µM Ritonavir
-
0.1 mg/mL Human Liver Microsomes
-
1X Phosphate-Buffered Saline (pH 7.4)
-
-
The final volume should be 190 µL.
-
-
Pre-incubation:
-
Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
-
-
Initiation of Reaction:
-
Add 10 µL of 20 mM NADPH (final concentration 1.0 mM) to initiate the metabolic reaction.
-
Continue incubation at 37°C for 30 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Add 200 µL of ice-cold acetonitrile to stop the reaction.
-
Vortex for 30 seconds.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the mixture at 18,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[6]
-
Protocol 2: LC-MS/MS Analysis of Ritonavir and its Metabolites
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of ritonavir and its metabolites.
-
Liquid Chromatography:
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: Start with 2% B, ramp to 98% B over 10 minutes, then return to initial conditions and equilibrate.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for metabolite identification.
-
Capillary Voltage: 3.5 kV.[6]
-
Cone Voltage: 35 V.[6]
-
Desolvation Temperature: 350°C.[6]
-
Source Temperature: 120°C.[6]
-
Collision Gas: Argon.[6]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Ritonavir on Human CYP2B6 Catalytic Activity: Heme Modification Contributes to the Mechanism-Based Inactivation of CYP2B6 and CYP3A4 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for the analysis of ritonavir (B1064) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for enhanced sensitivity and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of ritonavir?
Ritonavir is extensively metabolized in the liver, primarily through oxidative and hydrolytic pathways.[1] The major enzyme responsible for its metabolism is cytochrome P450 3A (CYP3A), with a smaller contribution from CYP2D6.[2][3] Key metabolic transformations include hydroxylation of the isopropyl side chain, N-demethylation, and cleavage of the terminal thiazole (B1198619) and isopropylthiazole groups.[3][4] The main metabolite is the isopropylthiazole oxidation product (M-2), which retains some antiviral activity.[2] Other significant metabolites include M-1 (deacylation), M-7 (N-demethylation), and M-11 (N-dealkylation).[3][5] Recent metabolomic studies have identified numerous novel metabolites, including glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products.[4][6]
Q2: Which analytical technique is most suitable for the sensitive detection of ritonavir metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of ritonavir and its metabolites in biological matrices.[7] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites often present in clinical and preclinical samples.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as ritonavir-d6 (B1140323), is considered the gold standard in quantitative LC-MS/MS bioanalysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[7]
Q3: What are common challenges in achieving high sensitivity for ritonavir metabolite detection?
Researchers may encounter several challenges that can limit the sensitivity of their assays:
-
Low abundance of metabolites: Many metabolites are present at concentrations significantly lower than the parent drug.
-
Matrix effects: Endogenous components in biological samples (e.g., plasma, urine, feces) can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[7]
-
Isobaric interference: Some metabolites may have the same nominal mass as the parent drug or other metabolites, leading to overlapping signals if not chromatographically separated.[9]
-
Co-elution: Poor chromatographic separation can lead to the co-elution of metabolites with the parent drug or other interfering substances, resulting in inaccurate quantification.[9]
-
Sample preparation inefficiencies: Loss of analytes during extraction and sample cleanup steps can significantly reduce sensitivity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Signal Intensity or No Detectable Peak for a Known Metabolite
-
Question: I am not able to detect a specific this compound, or the signal intensity is very low. What should I do?
-
Answer:
-
Optimize Mass Spectrometry Parameters: Ensure the mass spectrometer is tuned for the specific metabolite. This includes optimizing the precursor and product ion transitions (MRM transitions), collision energy, and other source parameters. It is recommended to work in the positive ionization mode as it generally provides a better response for ritonavir and its metabolites.[10][11]
-
Improve Sample Preparation: Evaluate your sample preparation method for analyte loss. Consider using a more efficient extraction technique. Protein precipitation is a common method, but for complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner sample and better recovery.[8] The use of a stable isotope-labeled internal standard (SIL-IS) from the beginning of the workflow can help track and correct for any sample loss.[7]
-
Enhance Chromatographic Separation: A low signal could be due to co-eluting substances causing ion suppression. Adjusting the mobile phase gradient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl column), or using a column with a smaller particle size can improve peak shape and resolution from interfering matrix components.[9]
-
Increase Sample Injection Volume: If the concentration of the metabolite is extremely low, a larger injection volume may be necessary to increase the on-column amount of the analyte. However, be mindful that this can also increase matrix effects.
-
Issue 2: High Variability in Quantitative Results
-
Question: My quantitative results for ritonavir metabolites are not reproducible across different samples or batches. What could be the cause?
-
Answer:
-
Incorporate a Suitable Internal Standard: High variability is often due to inconsistent sample preparation or instrumental fluctuations. The use of a stable isotope-labeled internal standard (SIL-IS) that is added to the samples at the very beginning of the workflow is crucial for correcting these variations.[7] The SIL-IS should have nearly identical physicochemical properties to the analyte to mirror its behavior during extraction, chromatography, and ionization.[7]
-
Assess and Mitigate Matrix Effects: Biological matrices can significantly impact the precision of quantification. To assess matrix effects, compare the peak area of an analyte in a post-extraction spiked sample to that of a pure solution. If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., using SPE) or employing a different chromatographic method to separate the analyte from the interfering components.[12]
-
Ensure Consistent Sample Handling: Maintain a consistent and standardized protocol for all sample handling steps, from collection and storage to extraction and analysis. Variations in temperature, storage time, or thawing cycles can affect analyte stability and lead to inconsistent results.
-
Issue 3: Suspected Isobaric Interference
-
Question: I suspect that a metabolite is interfering with the quantification of the parent drug or another metabolite due to having the same mass. How can I confirm and resolve this?
-
Answer:
-
Optimize Chromatographic Separation: The most effective way to resolve isobaric interference is to achieve baseline separation of the interfering compounds. This can be achieved by:
-
Modifying the Gradient Elution: Using a shallower gradient can improve the resolution between closely eluting compounds.[9]
-
Evaluating Different Column Chemistries: A column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) may provide different selectivity and better separation.[9]
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, HRMS can differentiate between isobaric compounds based on their exact mass.
-
Select Unique Fragment Ions: In some cases, even if the precursor ions are the same, the fragment ions produced upon collision-induced dissociation may be different. Carefully select unique MRM transitions for each compound to ensure specificity.
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for ritonavir from various studies to provide a reference for expected assay sensitivity.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Ritonavir | Human Plasma | LC-MS/MS | 0.025 | 0.05 | [13] |
| Ritonavir | Human Plasma | LC-MS/MS | - | 5.075 | [14] |
| Ritonavir | Human Plasma | LC-MS/MS | - | 0.5 | [15] |
| Ritonavir | Rat Plasma | LC-MS/MS | - | 5 | [12] |
| Ritonavir | Human Plasma | LC-MS/MS | - | 2 | [7] |
| Ritonavir | Bulk Drug | UV-Vis | 1.1 µg/mL | 3.3 µg/mL | |
| Ritonavir | Human Plasma | LC-MS/MS | 0.025 | 0.05 | [16] |
Note: LOD and LOQ values are highly dependent on the specific instrumentation, sample preparation method, and matrix used.
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Plasma Samples
This protocol describes a common method for extracting ritonavir and its metabolites from human plasma.
-
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., ritonavir-d6 in methanol)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.[8]
-
2. LC-MS/MS Analysis Method
This protocol provides a starting point for the LC-MS/MS analysis of ritonavir and its metabolites. Optimization will be required for specific instruments and metabolites of interest.
-
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A UHPLC or HPLC system.
-
-
LC Parameters:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for each specific metabolite. For ritonavir, a common transition is m/z 721.3 → 296.1.[12][13]
-
Source Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flow rates should be optimized for the specific instrument to maximize signal intensity.
Visualizations
Caption: Simplified metabolic pathway of ritonavir.
Caption: Troubleshooting workflow for low signal intensity.
Caption: General experimental workflow for this compound analysis.
References
- 1. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. scienceopen.com [scienceopen.com]
- 13. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on overcoming the challenges associated with ritonavir's auto-induction effects in metabolism studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide: In Vitro Ritonavir (B1064) Metabolism Assays
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Lower than expected inhibition of a co-administered drug's metabolism by ritonavir. | 1. Suboptimal Ritonavir Concentration: The concentration of ritonavir may be too low to achieve maximal inhibition. 2. Inadequate Pre-incubation Time: As a mechanism-based inhibitor, ritonavir requires sufficient time to inactivate CYP3A4 before the substrate is introduced.[1] 3. Ritonavir Degradation: Ritonavir may be unstable in the assay medium. | 1. Verify the concentration of your ritonavir stock solution. It is crucial to perform a concentration-response curve to determine the IC50 in your specific assay system. 2. Ensure a pre-incubation period of 15-30 minutes with microsomes and NADPH before adding the substrate drug.[1] 3. Confirm the stability of ritonavir under your experimental conditions. It is best practice to prepare fresh solutions for each experiment.[1] |
| High variability in metabolic rates between experimental replicates. | 1. Inconsistent Microsomal Protein Concentration: Variations in the amount of active enzyme will lead to inconsistent results. 2. Variable NADPH Activity: The activity of this essential cofactor can degrade with improper storage or handling. 3. Inconsistent Incubation Times: Precise timing is critical for accurate kinetic measurements. | 1. Always perform a protein quantification assay (e.g., Bradford or BCA) on your microsomal preparation immediately before use.[1] 2. Use a freshly prepared stock of NADPH for each experiment and ensure it is stored correctly according to the manufacturer's instructions.[1] 3. Employ a calibrated timer and a standardized method for initiating and terminating the reactions to ensure consistency.[1] |
| Evidence of metabolism of a CYP3A4 substrate despite high concentrations of ritonavir. | 1. Metabolism by Other Enzymes: The substrate may be metabolized by other CYP isoforms or non-CYP enzymes not inhibited by ritonavir. 2. Incomplete CYP3A4 Inhibition: The concentration of ritonavir may not be sufficient to completely inhibit all CYP3A4 activity, especially in systems with very high enzyme expression. | 1. While ritonavir is a potent CYP3A4 inhibitor, consider the role of other enzymes. Use specific chemical inhibitors or recombinant enzymes to investigate the contribution of other CYPs (e.g., CYP2D6) or UGTs.[2] 2. Ensure that the ritonavir concentration used is well above the established IC50 for CYP3A4 inhibition. |
| Difficulty in distinguishing between inhibition and induction effects in long-term cell-based assays (e.g., hepatocytes). | Time-Dependent Effects: Ritonavir's effects are biphasic; potent inhibition is observed initially, followed by a slower onset of enzyme induction.[3][4] | 1. Time-Course Experiments: Design experiments with multiple time points to capture both the initial inhibitory phase and the later inductive phase. For example, measure CYP3A4 activity at 2, 24, 48, and 72 hours post-treatment. 2. mRNA Analysis: Quantify CYP3A4 mRNA levels using RT-qPCR. An increase in mRNA expression is a direct indicator of induction that can be correlated with changes in enzyme activity.[4] |
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism of ritonavir auto-induction?
Ritonavir exhibits a complex dual activity on cytochrome P450 enzymes, particularly CYP3A4. It is a potent mechanism-based inactivator of CYP3A4, which is the basis for its use as a pharmacokinetic booster.[5][6] Simultaneously, ritonavir can induce the expression of several drug-metabolizing enzymes, including CYP3A4, CYP1A2, CYP2B6, CYP2C9, and CYP2C19, as well as glucuronosyl transferases (UGTs).[3][7] This induction occurs through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR).[5][6] The "auto-induction" refers to ritonavir inducing the enzymes responsible for its own metabolism, which can lead to a gradual decrease in its plasma concentrations over time with chronic administration, typically stabilizing after about two weeks.[2]
2. How can I experimentally differentiate between ritonavir's inhibitory and inductive effects?
Distinguishing between these two opposing effects requires carefully designed experiments:
-
Short-term vs. Long-term Exposure: Inhibition is a rapid process, whereas induction takes longer to manifest as it involves gene transcription and protein synthesis. In vitro, inhibitory effects can be observed within minutes to hours, while induction studies in hepatocytes typically require treatment for 24-72 hours.[8]
-
Enzyme Activity vs. Protein/mRNA Levels: Measuring enzyme activity (e.g., using a probe substrate) will reflect the net effect of inhibition and induction. To specifically assess induction, quantify CYP enzyme mRNA levels (via RT-qPCR) or protein levels (via Western blotting or mass spectrometry). An increase in mRNA or protein levels in the presence of ritonavir is a clear sign of induction.[4]
3. What in vitro models are most suitable for studying ritonavir's auto-induction?
-
Primary Human Hepatocytes: This is considered the "gold standard" as they contain the full complement of drug-metabolizing enzymes and regulatory pathways.[9] They are suitable for studying both inhibition and time-dependent induction.
-
Human Liver Microsomes (HLM): HLMs are useful for studying direct inhibition of enzyme activity but are not suitable for induction studies as they lack the cellular machinery for gene transcription.[10]
-
Immortalized Hepatocyte Cell Lines (e.g., HepaRG™, Fa2N-4): These cell lines can be used to assess enzyme induction and offer advantages in terms of availability and reproducibility over primary hepatocytes.[11] However, their metabolic profiles may not fully recapitulate that of primary hepatocytes.
4. What is the clinical significance of ritonavir's auto-induction?
While ritonavir's inhibitory effect on CYP3A4 is predominant, its inductive properties can lead to clinically significant drug-drug interactions.[2][3] For co-administered drugs that are substrates of induced enzymes (other than CYP3A4, such as CYP2C9 or UGTs), ritonavir can decrease their plasma concentrations, potentially leading to reduced efficacy.[7] This is why it is crucial for clinicians to be aware of the full spectrum of ritonavir's effects on drug metabolism.
Experimental Protocols
Protocol 1: In Vitro Assessment of Ritonavir-Mediated CYP3A4 Inhibition in Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of ritonavir for CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLM)
-
Ritonavir
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a 96-well plate, perform serial dilutions of ritonavir to achieve a range of final concentrations. Include a vehicle control (no ritonavir).
-
Add HLM (final protein concentration typically 0.1-0.5 mg/mL) to each well containing the ritonavir dilutions or vehicle.
-
Pre-incubate the plate at 37°C for 15-30 minutes. This step is critical for mechanism-based inhibitors like ritonavir.[1]
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each ritonavir concentration relative to the vehicle control and plot the data to determine the IC50 value.
Protocol 2: In Vitro Assessment of Ritonavir-Mediated CYP3A4 Induction in Cultured Human Hepatocytes
Objective: To evaluate the potential of ritonavir to induce CYP3A4 expression and activity.
Materials:
-
Cryopreserved or fresh plated human hepatocytes
-
Hepatocyte culture medium
-
Ritonavir
-
Positive control inducer (e.g., rifampicin (B610482) for CYP3A4)
-
Negative control (vehicle, e.g., DMSO)
-
CYP3A4 probe substrate (e.g., midazolam)
-
Reagents for RNA extraction and RT-qPCR
-
LC-MS/MS system
Methodology:
-
Seed hepatocytes in collagen-coated plates and allow them to acclimate according to the supplier's protocol.
-
Treat the cells with various concentrations of ritonavir, the positive control, or vehicle control. The treatment period is typically 48-72 hours, with daily media changes.
-
Assessment of Enzyme Activity:
-
After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate in a fresh medium for a specified time.
-
Collect the supernatant and analyze for metabolite formation via LC-MS/MS.
-
Normalize the metabolic rate to the protein content of the cells in each well.
-
-
Assessment of mRNA Expression:
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for CYP3A4 and a housekeeping gene for normalization.
-
-
Calculate the fold induction of activity and mRNA expression relative to the vehicle control.
Data Summary Tables
Table 1: In Vitro Inhibition of CYP3A4 by Ritonavir
| Parameter | Value | Reference |
| IC50 | 0.034 µM | [5] |
| Ki | 0.019 µM | [5] |
Values are based on the inhibition of testosterone (B1683101) 6β-hydroxylation.
Table 2: Clinical Effects of Ritonavir on CYP3A4 Substrate (Alfentanil) Pharmacokinetics
| Ritonavir Dosing Regimen | Fold Increase in Alfentanil AUC | Reference |
| Acute (200 mg, TID for 1 day) | 25-fold | [4] |
| Chronic (400 mg, BID at steady state) | 7-fold | [4] |
This table illustrates the net effect of inhibition and induction, with the inhibitory effect being more pronounced with acute dosing.
Visualizations
Caption: Dual inhibitory and inductive effects of ritonavir on CYP3A4.
Caption: Experimental workflow for in vitro induction studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. apsf.org [apsf.org]
- 8. youtube.com [youtube.com]
- 9. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental detection of ritonavir (B1064) metabolites at trace levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of ritonavir?
A1: Ritonavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme, with some contribution from CYP2D6.[1][2] The main metabolic pathways include:
-
Oxidation: The major metabolite is the isopropylthiazole oxidation product (M-2), which shows some antiviral activity.[1]
-
N-demethylation: This reaction is carried out by both CYP3A4/5 and CYP2D6.[2]
-
Dealkylation: Cleavage of the terminal thiazole (B1198619) and isopropylthiazole groups.[2][3]
-
Conjugation: Novel metabolites, including glycine (B1666218) and N-acetylcysteine conjugates, have been identified.[3][4]
Q2: Which analytical technique is most suitable for trace level detection of ritonavir metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of ritonavir and its metabolites in biological matrices.[5][6][7] This method offers high sensitivity, specificity, and the ability to perform rapid analysis.[6] Both triple quadrupole and ion trap mass spectrometers are effective for detecting and characterizing metabolites.[8]
Q3: How should I prepare different types of biological samples for analysis?
A3: Sample preparation is critical for accurate detection. The method depends on the biological matrix:
-
Plasma: Protein precipitation is a rapid and effective method.[9] Typically, ice-cold acetonitrile (B52724) is added to the plasma sample (e.g., in a 3:1 ratio), followed by vortexing and centrifugation to remove precipitated proteins.[9][10] The resulting supernatant can then be analyzed.
-
Urine: Urine samples can often be prepared by simple dilution. For example, mixing 40 µL of urine with 160 µL of 50% acetonitrile, followed by centrifugation.[3]
-
Feces: Feces require homogenization. A common procedure involves homogenizing the feces in water, followed by the addition of acetonitrile to precipitate proteins, and then centrifugation to collect the supernatant for analysis.[3]
-
Human Liver Microsomes (HLM): Reactions are typically terminated by adding a quenching solvent like acetonitrile. This stops the metabolic process and precipitates the proteins simultaneously. The sample is then centrifuged, and the supernatant is collected.[3]
Q4: What are some typical validation parameters for an LC-MS/MS method for ritonavir metabolites?
A4: A validated method ensures reliable and reproducible results. Key parameters include:
-
Linearity: The method should demonstrate linearity across a specific concentration range. For example, a range of 8.004 to 1600.001 ng/mL with a correlation coefficient (r²) > 0.99 has been reported for ritonavir in plasma.[5][11] Another study showed a linear range of 2.0 to 5000 ng/mL.[10]
-
Limit of Quantification (LOQ): This is the lowest concentration that can be reliably quantified. For trace analysis, a low LOQ is crucial. A reported LOQ for ritonavir and its co-administered drug lopinavir (B192967) is 10 ng/mL.[6]
-
Accuracy and Precision: Accuracy is measured by recovery studies, while precision is assessed by the relative standard deviation (%RSD). Recoveries for ritonavir are often in the range of 85-107%.[10][11]
-
Matrix Effect: This assesses the influence of other components in the biological sample on the ionization of the analytes. It's important to ensure that the matrix does not significantly suppress or enhance the signal.[5][10]
-
Stability: The stability of the analytes should be evaluated under various conditions, such as freeze-thaw cycles and storage at different temperatures (e.g., -20°C or -70°C).[5]
Troubleshooting Guide
Issue 1: Low or No Signal for Metabolites
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the sample preparation method. For plasma, ensure complete protein precipitation by using ice-cold acetonitrile and vigorous vortexing.[9] For tissues, ensure thorough homogenization.[3] Evaluate different extraction solvents or techniques like solid-phase extraction (SPE). |
| Metabolite Instability | Keep samples cold throughout the preparation process to prevent degradation.[12] Use freshly prepared solutions and consider adding stabilizers if certain metabolites are known to be unstable. |
| Incorrect MS Parameters | Optimize mass spectrometer settings, including ionization source parameters (e.g., capillary voltage, source temperature) and collision energy for MS/MS fragmentation.[3] Ensure you are monitoring the correct precursor and product ion transitions. |
| Suboptimal Chromatographic Conditions | Adjust the mobile phase composition and gradient to ensure metabolites are eluting properly and not being lost. An acidic mobile phase (e.g., with 0.1% formic acid) is common for ritonavir analysis in positive ion mode.[3][10] |
Issue 2: High Background Noise or Significant Matrix Effect
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Improve the sample preparation procedure. If protein precipitation is insufficient, consider a more rigorous method like SPE to remove interfering substances. |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity (HPLC or LC-MS grade). Run blank samples (matrix without analyte) to identify sources of contamination. |
| Co-elution of Interfering Compounds | Modify the HPLC gradient to better separate the metabolites from matrix components. Using a high-resolution column can also improve separation.[8] |
| Ion Suppression/Enhancement | Evaluate the matrix effect by comparing the analyte response in the matrix versus a clean solvent.[5][10] If significant, use a stable isotope-labeled internal standard to compensate for the effect. Diluting the sample may also reduce the matrix effect. |
Issue 3: Poor Peak Shape or Resolution
| Potential Cause | Recommended Solution |
| Column Degradation | Check the column's performance. If peak shape deteriorates, it may need to be flushed, reversed, or replaced. Ensure the mobile phase is compatible with the column chemistry. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (solvents and additives). For C18 columns, a mixture of acetonitrile or methanol (B129727) with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is common.[5][10] Ensure proper pH for ionizable compounds. |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample further. Overloading the column can lead to broad or fronting peaks. |
| Sample Solvent Incompatibility | Reconstitute the final extract in a solvent that is similar in strength to the initial mobile phase.[9] Injecting a large volume of a strong solvent can distort peak shape. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for ritonavir analysis.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Ritonavir | Human Plasma | 8.004 - 1600.001 | 8.035 | [5] |
| Ritonavir | Human Plasma | 2.0 - 5000 | 2.0 | [10] |
| Lopinavir & Ritonavir | Bulk Drug | 10 - 150 | 10 | [6] |
Table 2: Recovery and Matrix Effect
| Analyte | Matrix | Average Recovery (%) | Matrix Effect Range (%) | Reference |
| Ritonavir | Human Plasma | 89.07 | Not specified | [11] |
| Ritonavir | Human Plasma | 85.7 - 106 | 87.8 - 112 | [10] |
| Nirmatrelvir | Human Plasma | 92.0 - 107 | 87.1 - 97.8 | [10] |
| Lopinavir | Bulk Drug | 102.46 - 110.66 | Not applicable | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a general representation based on common methodologies.[9][10]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., saquinavir (B1662171) or a stable isotope-labeled ritonavir).[5][9]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., a mixture of methanol and ammonium acetate buffer).[5][9]
-
Inject the sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method Conditions
These conditions are a composite from several published methods and should be optimized for your specific instrument and metabolites of interest.[3][5][10]
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, HYPURITY ADVACE).[3][5][6]
-
Mobile Phase A: 0.1% formic acid or 5 mM ammonium acetate in water.[3][5]
-
Mobile Phase B: Acetonitrile or methanol.[5]
-
Gradient: A typical gradient might run from a low percentage of organic phase (e.g., 2-15%) to a high percentage (e.g., 98%) over several minutes to elute all compounds of interest.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[3][6]
-
Detection: Multiple Reaction Monitoring (MRM). For ritonavir, the precursor/product ion transition m/z 721.3/296.1 is commonly monitored.[10]
-
Source Temperature: ~120°C.[3]
-
Desolvation Temperature: ~350°C.[3]
Visualizations
Caption: Key metabolic pathways of Ritonavir.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. ijper.org [ijper.org]
- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mcgill.ca [mcgill.ca]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of ritonavir (B1064) and its metabolites during the extraction process, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which ritonavir and its metabolites degrade during extraction?
A1: Ritonavir and its metabolites are susceptible to degradation through several pathways during extraction from biological matrices. The main degradation routes include:
-
Hydrolysis: The carbamate (B1207046) and urea (B33335) linkages in the ritonavir structure are prone to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: The molecule is susceptible to oxidative degradation.[2][3][4] The metabolism of ritonavir is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2D6, which can lead to the formation of various oxidative metabolites.[5][6]
-
Enzymatic Degradation: Residual enzymatic activity in the biological sample, primarily from cytochrome P450 enzymes, can continue to metabolize ritonavir after sample collection if not properly inhibited.[7][8][9]
-
Photodegradation: Exposure to light can also contribute to the degradation of ritonavir.[1][3][4]
Q2: What are the major metabolites of ritonavir I should be aware of?
A2: Ritonavir is extensively metabolized, leading to numerous metabolites. The major biotransformation pathways include hydroxylation, N-demethylation, and cleavage of the thiazole (B1198619) groups.[7][10][11] One of the major metabolites is the isopropylthiazole oxidation metabolite (M-2), which itself has some antiviral activity.[5] Researchers have identified over 26 different metabolites in preclinical studies, including novel glycine (B1666218) and N-acetylcysteine conjugates.[7][8]
Q3: How can I minimize enzymatic activity in my samples immediately after collection?
A3: To prevent ongoing metabolism of ritonavir by enzymes in your biological samples, it is crucial to process and store them correctly immediately after collection. This includes:
-
Rapid Cooling: Place samples on ice immediately after collection.
-
Anticoagulant/Preservative: Use appropriate collection tubes, such as those containing EDTA or sodium fluoride, to inhibit enzymatic activity.
-
Prompt Centrifugation: Separate plasma or serum from whole blood as soon as possible by centrifugation at low temperatures.
-
Low-Temperature Storage: Store processed samples at -80°C for long-term stability.[1] Studies have shown ritonavir to be stable in plasma for up to 6 months when frozen.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of ritonavir and its metabolites.
Issue 1: Low recovery of ritonavir or its metabolites.
This could be due to degradation during the extraction process.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Rationale |
| Hydrolytic Degradation | Maintain a neutral pH during extraction. | Ritonavir is susceptible to both acid and base hydrolysis.[1][2][13] It is recommended to use buffers to maintain the pH of the sample and extraction solvents between 6.0 and 8.0. |
| Oxidative Degradation | Add antioxidants to the sample or extraction solvent. | Incorporate antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) into your extraction solvent. A final concentration of 0.1-1% (w/v) is a good starting point. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene (B1209903) tubes. | Ritonavir and its metabolites can be "sticky" and adsorb to glass surfaces. Using silanized glassware or low-retention polypropylene tubes can minimize this loss. |
| Incomplete Extraction | Optimize the extraction solvent and technique. | A common and effective method is liquid-liquid extraction using a mixture of ethyl acetate (B1210297) and hexane (B92381) at a neutral pH.[12] Protein precipitation followed by salting-out assisted liquid-liquid extraction (SALLE) has also been shown to be a rapid and efficient method.[14][15] |
Issue 2: Appearance of unexpected peaks in the chromatogram.
These peaks could be degradation products formed during sample preparation.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Rationale |
| Thermal Degradation | Keep samples and extracts cool throughout the process. | While ritonavir is relatively stable under thermal stress compared to other degradation pathways,[1] it is still best practice to perform all extraction steps on ice or at reduced temperatures to minimize any potential degradation. Significant degradation has been observed at temperatures of 60°C and above.[12][16] |
| Photodegradation | Protect samples from light. | Use amber-colored vials or cover tubes with aluminum foil during all steps of the extraction and analysis process.[1][4] |
| Formation of Reactive Metabolites | Inhibit CYP450 activity during in-vitro incubations. | If working with liver microsomes or other metabolically active systems, include a potent CYP3A4 inhibitor (other than ritonavir if it is the analyte) in the incubation mixture to prevent further metabolism. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Ritonavir from Plasma
This protocol is a general guideline and may require optimization for specific metabolites or matrices.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: Spike the plasma sample with an appropriate internal standard.
-
pH Adjustment: Add a small volume of a neutral buffer (e.g., 1 M phosphate (B84403) buffer, pH 7.0) to the plasma sample.
-
Extraction Solvent Addition: Add 3 volumes of an extraction solvent mixture (e.g., ethyl acetate:hexane, 1:1 v/v) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Recommended Condition | Reference |
| Storage Temperature (Plasma) | -20°C (short-term) or -80°C (long-term) | [1] |
| Extraction pH | 6.0 - 8.0 | [12][17] |
| Heating during Decontamination | Max 60°C for < 30 min (results in ~5.6% degradation) | [12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ritonavir, a new HIV protease inhibitor, in biological samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homogeneous liquid–liquid microextraction coupled with HPLC/DAD for determination of nirmatrelvir and ritonavir as COVID-19 combination therapy in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical issues with ritonavir (B1064) N-oxide metabolites.
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: Why am I observing a higher-than-expected concentration of the parent drug (ritonavir) and a lower concentration of the N-oxide metabolite in my plasma samples?
Possible Cause: Your ritonavir N-oxide metabolite may be unstable and converting back to the parent drug during sample collection, storage, or preparation. N-oxide metabolites are known to be susceptible to reduction back to the parent tertiary amine. This issue can be particularly pronounced in hemolyzed plasma samples.
Troubleshooting Steps:
-
Assess Sample Quality: Visually inspect plasma samples for any red or pink coloration, which indicates hemolysis. Hemolysis can lead to the release of heme from red blood cells, which may mediate the degradation of certain analytes. One study reported that the instability of an N-desethylated metabolite was due to heme-mediated oxidation to its N-oxide in hemolyzed plasma stored at -20°C.[1] While this is a conversion to an N-oxide, it highlights the reactive potential of hemolyzed samples.
-
Optimize Storage Conditions: For unstable metabolites, storing samples at lower temperatures, such as -50°C or below, can help to stabilize the analyte.[1]
-
Use Antioxidants: Consider adding an antioxidant, like ascorbic acid, to your samples immediately after collection to prevent oxidative or reductive instability.[1]
-
Optimize Extraction Procedure: The choice of solvent in protein precipitation can significantly impact the stability of N-oxide metabolites. One study found that using acetonitrile (B52724) (ACN) as the precipitation solvent was more effective at preventing the conversion of several N-oxide metabolites to their parent drugs compared to methanol (B129727) (MeOH), especially in hemolyzed plasma.[2]
-
For example, bupivacaine (B1668057) N-oxide showed almost 100% conversion to the parent drug in hemolyzed plasma when using MeOH, but less than 5% conversion when using ACN.[2]
-
For pramoxine (B177174) N-oxide and dasatinib (B193332) N-oxide in hemolyzed plasma, conversion was significantly lower with ACN (<3.8%) compared to MeOH (up to 11.7%).[2]
-
Question 2: My LC-MS/MS data shows a peak at the mass-to-charge ratio (m/z) of my parent drug (ritonavir) even when I'm analyzing a pure standard of the N-oxide metabolite. What could be the cause?
Possible Cause: You may be observing in-source fragmentation, where the N-oxide metabolite loses its oxygen atom within the mass spectrometer's ion source, generating an ion with the same mass as the protonated parent drug. This "deoxygenation" is a known phenomenon for N-oxide compounds and is influenced by the ion source conditions.[3]
Troubleshooting Steps:
-
Chromatographic Separation: The most crucial step is to ensure baseline chromatographic separation of ritonavir and its N-oxide metabolite. If the two compounds are chromatographically resolved, in-source fragmentation of the N-oxide will not interfere with the quantification of the parent drug.
-
Optimize Ion Source Parameters:
-
Temperature: High temperatures in the ion source can promote thermal degradation of the N-oxide. Try reducing the source temperature to minimize this effect.[3]
-
Voltages: High cone or declustering potentials can increase the energy in the ion source, leading to more fragmentation. Carefully optimize these voltages to maximize the signal of the intact N-oxide precursor ion while minimizing the [M+H-16]⁺ fragment.
-
-
Use a Softer Ionization Technique: If available, consider using a softer ionization method that imparts less energy to the analyte molecules.
Question 3: I'm having difficulty achieving good sensitivity and reproducibility for the N-oxide metabolite. What are some potential issues?
Possible Causes: Poor sensitivity and reproducibility can stem from several factors, including matrix effects, suboptimal extraction, and issues with the LC-MS/MS method itself.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate and irreproducible results.
-
Mitigation Strategy: Develop a robust sample clean-up procedure. Solid-phase extraction (SPE) can be more effective than simple protein precipitation at removing interfering matrix components. The use of a stable isotope-labeled internal standard for the N-oxide metabolite is highly recommended to compensate for matrix effects.[4]
-
-
Optimize Sample Extraction: Ensure your extraction method provides high and consistent recovery for the N-oxide metabolite.
-
Recovery Experiments: Perform experiments to determine the extraction recovery by comparing the analyte response in extracted samples to that of unextracted standards. One study on ritonavir reported recoveries greater than 85.7%.[5]
-
-
Check for Placebo Interference: If analyzing a drug formulation, excipients in the placebo can interfere with the analysis, especially for polar analytes that may co-elute.[6]
-
Mitigation Strategy: Analyze a placebo sample to check for interfering peaks. If interference is observed, modify the chromatographic method to achieve better separation or improve the sample clean-up procedure to remove the interfering excipients.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of ritonavir? A1: Ritonavir is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[7][8] Major metabolic pathways include oxidation, N-dealkylation, and hydroxylation.[9] One study identified 26 different metabolites in mice, including novel glycine (B1666218) and N-acetylcysteine conjugates.[7][8]
Q2: How are ritonavir N-oxide metabolites formed? A2: N-oxide metabolites are typically formed through the action of cytochrome P450 (CYP) enzymes and/or flavin-containing monooxygenases (FMOs).[10] For ritonavir, CYP3A4 is the primary enzyme responsible for its oxidative metabolism.[7][8]
Q3: What are some typical mass transitions for ritonavir and its metabolites? A3: For ritonavir, a common transition monitored in multiple reaction monitoring (MRM) mode is m/z 721.3 -> 296.1.[5] A study on ritonavir metabolites identified a mono-hydroxylated thiazole (B1198619) ring-open metabolite (M17) with a protonated molecule [M+H]⁺ at m/z 710, which is 16 Da higher than a related metabolite (M12), indicating the addition of an oxygen atom.[7]
Q4: What are the key considerations for developing a robust LC-MS/MS method for ritonavir N-oxide metabolites? A4:
-
Stability: N-oxide metabolites can be unstable. It is crucial to evaluate their stability in the biological matrix under different storage and sample processing conditions.[10]
-
Chromatography: Achieve baseline separation of the N-oxide metabolite from the parent drug, ritonavir, to avoid interference from in-source fragmentation.
-
Sample Preparation: Optimize the extraction procedure to ensure high recovery and minimize degradation. The use of acetonitrile for protein precipitation may be preferable to methanol to reduce the risk of N-oxide conversion.[2]
-
Internal Standard: Use a stable isotope-labeled internal standard for the N-oxide metabolite whenever possible to correct for variability in extraction, matrix effects, and instrument response.[4]
-
Mass Spectrometry: Carefully optimize ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation of the N-oxide to the parent drug.
Experimental Protocols
Protocol 1: Sample Preparation for Ritonavir Metabolite Analysis in Human Liver Microsomes (HLM)
This protocol is adapted from a study on ritonavir metabolism.[7]
Materials:
-
Human Liver Microsomes (HLM)
-
Ritonavir stock solution
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
-
NADPH solution (20 mM)
-
Acetonitrile (ACN), cold
Procedure:
-
Prepare an incubation mixture in a final volume of 190 µL containing:
-
1X PBS (pH 7.4)
-
10 µM Ritonavir
-
0.1 mg HLM
-
-
Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1.0 mM).
-
Continue the incubation for 30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 200 µL of cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 18,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These parameters are based on a metabolomic screening study of ritonavir.[7]
Liquid Chromatography (LC):
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 2% to 98% B over 10 minutes
-
Injection Volume: 5.0 µL
Mass Spectrometry (MS):
-
Instrument: Time-of-Flight Mass Spectrometer (TOFMS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 10 L/hour (Nitrogen)
-
Desolvation Gas Flow: 700 L/hour (Nitrogen)
-
Collision Gas: Argon
Data Presentation
Table 1: Example LC-MS/MS Parameters for Ritonavir Analysis
| Parameter | Setting | Reference |
| LC Column | Agilent ZORBAX Eclipse XDB-C18 | [11] |
| Mobile Phase | Methanol:0.1% Formic Acid in Water (80:20) | [11] |
| Ionization Mode | ESI Positive | [11] |
| Precursor Ion (m/z) | 721.4 | [11] |
| Product Ion (m/z) | 268.2 | [11] |
Table 2: Stability of N-Oxide Metabolites with Different Extraction Solvents in Hemolyzed Plasma
| N-Oxide Metabolite | Extraction Solvent | % Conversion to Parent Drug | Reference |
| Bupivacaine N-oxide | Methanol | ~100% | [2] |
| Bupivacaine N-oxide | Acetonitrile | < 5% | [2] |
| Dasatinib N-oxide | Methanol | up to 11.7% | [2] |
| Dasatinib N-oxide | Acetonitrile | < 3.8% | [2] |
| Pramoxine N-oxide | Methanol | up to 11.7% | [2] |
| Pramoxine N-oxide | Acetonitrile | < 3.8% | [2] |
Visualizations
Caption: CYP3A4-mediated metabolism of ritonavir.
Caption: Recommended workflow for analyzing N-oxide metabolites.
Caption: Decision tree for troubleshooting analytical issues.
References
- 1. The impact of hemolysis on stability of N-desethyloxybutynin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Challenge for detecting NDSRI in Ritonavir Tablets - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the HPLC analysis of ritonavir (B1064) and its metabolites. This guide provides troubleshooting advice and detailed protocols to help you achieve optimal chromatographic performance, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of ritonavir, a basic compound prone to poor peak shape.
Q1: Why are my ritonavir metabolite peaks tailing?
Peak tailing is the most common peak shape problem in HPLC and is often observed for basic compounds like ritonavir.[1] The primary cause is secondary interactions between the analyte and the stationary phase.[2]
-
Interaction with Silanol (B1196071) Groups: The most frequent cause of tailing for basic analytes is the interaction with residual silanol groups on the silica-based stationary phase of the column.[2][3] These silanol groups can become ionized (negatively charged) and interact with the positively charged basic analyte, leading to multiple retention mechanisms and a tailing peak.[2][4]
-
Column Degradation: An old or contaminated column can lose efficiency, leading to tailing for all peaks.[5] Contaminants can build up at the head of the column, distorting the peak profile.[4]
-
Column Overload: Injecting too much sample can saturate the column, which can sometimes manifest as tailing.[3][6]
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can cause band broadening and tailing.[1][3]
The diagram below illustrates a logical workflow for troubleshooting peak tailing.
Q2: How can I improve the peak shape by modifying the mobile phase?
Mobile phase optimization is critical for controlling the peak shape of ionizable compounds like ritonavir.[7] The key is to control the ionization state of both the analyte and the stationary phase.
-
Lowering Mobile Phase pH: Ritonavir is a basic compound.[8] By lowering the pH of the mobile phase to a range of 2.5 to 4.0, residual silanol groups on the silica column are protonated (neutralized).[3][9] This minimizes the secondary ionic interactions that cause peak tailing.[2] Buffers like phosphate (B84403) or formate (B1220265) are commonly used to control the pH.[3][9]
-
Adding a Competing Base: An alternative strategy is to add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at low concentrations (e.g., 5-10 mM).[9] The competing base interacts with the active silanol sites, effectively masking them from the analyte and improving peak shape.[4]
-
Increasing Buffer Strength: At a neutral pH, increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can help mask silanol interactions and reduce tailing.[3] However, care must be taken to avoid buffer precipitation in high organic content.[3]
The diagram below illustrates how pH modification helps mitigate silanol interactions.
Q3: What type of HPLC column is recommended for ritonavir analysis?
Choosing the right column is a proactive way to prevent poor peak shape.
-
End-Capped Columns: Modern columns are often "end-capped," where the free silanol groups are chemically bonded with a small silylating agent to make them inert.[2][3] Using an end-capped C18 or C8 column is highly recommended for analyzing basic compounds.[10]
-
High-Purity Silica: Columns packed with high-purity silica ("Type B") have fewer metallic impurities, which can also contribute to peak tailing.[9]
-
Column Chemistry: C18 columns are widely used and offer good retention for ritonavir.[11][12] C8 columns, having a shorter alkyl chain, are less retentive and can lead to shorter analysis times.[10] The choice depends on the specific separation requirements for the metabolites.
Q4: My ritonavir peak is fronting. What are the common causes?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can also compromise results.[1]
-
Column Overload: The most common cause is injecting too high a concentration or volume of the sample.[13][14] This saturates the stationary phase at the column inlet, causing analyte molecules to travel down the column prematurely.[14]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and lead to fronting.[13][15]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[16]
-
-
Column Bed Collapse: A physical void or collapse at the inlet of the column packing bed can cause fronting.[15][17] This is often accompanied by a sudden drop in backpressure and a shift to shorter retention times.[15]
-
Solution: This usually requires replacing the column. Using a guard column can help protect the analytical column.[4]
-
Experimental Protocols & Data
Representative HPLC Methodologies for Ritonavir
The following table summarizes various published HPLC methods for the analysis of ritonavir, providing a starting point for method development.
| Parameter | Method 1[8] | Method 2[11] | Method 3[12] | Method 4[18] |
| Column | Xbridge C18 (250x4.6mm, 3.5µm) | Kromasil C18 (250x4.6mm, 5µm) | Agilent TC C18 (250x4.6mm, 5µm) | C18 (dimensions not specified, 3.5µm) |
| Mobile Phase | KH₂PO₄ Buffer:ACN:MeOH (40:50:10) | TEA Buffer:Methanol (65:35) | 0.05M H₃PO₄:Acetonitrile (45:55) | Buffer:Acetonitrile (40:60) |
| Buffer pH | 3.5 | 4.0 | Not specified, acidic | 2.5 |
| Flow Rate | 1.1 mL/min | 1.0 mL/min | 1.2 mL/min | 1.2 mL/min |
| Detection (UV) | Not specified | 227 nm | 240 nm | 247 nm |
| Ritonavir RT | 5.7 min | 4.045 min | 4.35 min | Not specified |
Protocol 1: Preparation of Phosphate Buffer (pH 3.5)
This protocol is based on methods that utilize a low pH to improve peak shape.[8]
-
Prepare a 0.05 M solution of potassium dihydrogen phosphate (KH₂PO₄): Dissolve approximately 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust pH: Place the solution on a calibrated pH meter. Slowly add dilute phosphoric acid (H₃PO₄) dropwise while stirring until the pH reaches 3.5.
-
Filter: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Mobile Phase Preparation: Mix the filtered buffer with the organic solvent(s) (e.g., acetonitrile, methanol) in the desired ratio (e.g., 40:60 buffer:acetonitrile).[18]
-
Degas: Degas the final mobile phase using an ultrasonic bath or vacuum degasser before use.
Protocol 2: Mobile Phase with Triethylamine (TEA) Additive
This protocol uses a competing base to mask active silanol sites.[11]
-
Prepare Buffer: Prepare an aqueous buffer solution (e.g., using an appropriate salt like ammonium (B1175870) acetate (B1210297) or phosphate).
-
Add TEA: Add triethylamine (TEA) to the aqueous buffer to a final concentration of 0.1% (v/v) or approximately 10 mM.
-
Adjust pH: Adjust the pH of the TEA-containing buffer to the desired value (e.g., pH 4.0) using an appropriate acid (e.g., phosphoric acid).[11]
-
Filter and Mix: Filter the aqueous component through a 0.45 µm filter.
-
Final Mobile Phase: Mix the filtered aqueous phase with the organic solvent in the desired ratio and degas thoroughly.
References
- 1. mz-at.de [mz-at.de]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. agilent.com [agilent.com]
- 8. remedypublications.com [remedypublications.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. rjptonline.org [rjptonline.org]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 16. silicycle.com [silicycle.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijrpb.com [ijrpb.com]
Welcome to the Technical Support Center for In Vitro Ritonavir (B1064) Metabolism Studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers manage variability and achieve reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 (CYP) enzymes are primarily responsible for ritonavir metabolism?
A1: The CYP3A subfamily, particularly CYP3A4 and CYP3A5, are the main enzymes responsible for the biotransformation of ritonavir into its major metabolites, M1 and M11.[1][2] Both CYP3A and CYP2D6 contribute to the formation of the M2 metabolite.[1][3] While CYP3A is dominant, CYP2D6 also plays a significant role in hepatic metabolism.[4] Additionally, CYP2J2 has been shown to metabolize ritonavir, although its contribution may be minor unless primary pathways are inhibited.[5]
Q2: I am observing significant variability in my results between different batches of human liver microsomes (HLMs). Why is this happening?
A2: Wide interindividual variation in the rates of ritonavir metabolite formation is a well-documented phenomenon.[1] This variability is largely due to differences in the expression and activity of CYP enzymes among individuals, which can be influenced by genetic polymorphisms (e.g., in CYP3A5, CYP2D6), environmental factors, and disease states.[6] Using single-donor HLM preparations will reflect this individual variability. To reduce this, it is recommended to use pooled HLM from multiple donors, which averages out the individual differences.
Q3: The rate of ritonavir metabolism in my assay is decreasing over time and is non-linear. Is this an experimental error?
A3: This is not an error but an expected outcome. The metabolism of ritonavir is characteristically non-linear due to its action as a potent mechanism-based inactivator of CYP3A4.[2][3] Ritonavir is both a substrate and an inhibitor of the enzyme. During the reaction, a reactive metabolite may be formed that irreversibly binds to CYP3A4, leading to a progressive loss of enzyme activity over time.[7][8]
Q4: What are the key metabolites of ritonavir that I should be monitoring in my LC-MS analysis?
A4: The four major, well-characterized metabolites of ritonavir are:
-
M1: Formed by deacylation.
-
M2: Formed by hydroxylation of the isopropyl side chain.
-
M11: Formed by N-dealkylation.
-
M7: Formed by N-demethylation.[2][3] CYP3A4/5 are primarily responsible for M1 and M11, while both CYP3A4/5 and CYP2D6 form M2 and M7.[2][3]
Q5: How does ritonavir's dual role as a CYP3A4 substrate and inhibitor impact experimental design?
A5: This dual role is the central challenge. As a substrate, its depletion can be measured. As an inhibitor, it reduces the metabolism of itself and other co-administered drugs. This potent, irreversible inhibition is why ritonavir is used clinically as a pharmacokinetic "booster".[3][4] In an in vitro setting, this means that pre-incubation times, enzyme concentration, and ritonavir concentration must be carefully controlled and reported, as they will significantly influence the observed rate of metabolism.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent pipetting; Temperature fluctuations across the incubation plate; Edge effects. | Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure uniform heating in the incubator. Avoid using the outer wells of the plate or fill them with buffer. |
| No or Low Metabolite Formation | Inactive enzyme preparation (HLMs); Degraded NADPH cofactor; Incorrect buffer pH. | Test HLM activity with a known positive control substrate for CYP3A4 (e.g., testosterone). Use fresh, properly stored NADPH solution. Verify the pH of the incubation buffer is physiological (typically pH 7.4). |
| Results Not Reproducible | Variation in incubation time; Differences in solvent effects; Using suprapharmacological concentrations of ritonavir. | Use a precise timer for all incubations. Ensure the final concentration of organic solvents (e.g., from stock solutions) is low (<1%) and consistent across all experiments. Use ritonavir concentrations relevant to clinical exposure or around the known Km/IC50 values to avoid misleading artifacts.[9] |
| Unexpected Metabolite Peaks | Contamination in the system; Non-enzymatic degradation of ritonavir. | Run blank samples (without HLM or NADPH) to check for non-enzymatic degradation or system contaminants. Ensure all glassware and reagents are clean. |
| CYP3A Inhibition Appears Weaker than Expected | Insufficient pre-incubation time for mechanism-based inhibition to occur; Presence of competing substrates. | For mechanism-based inhibition studies, ensure a sufficient pre-incubation period with NADPH before adding the probe substrate.[8] Ensure no other CYP3A substrates are present in the incubation mixture. |
Quantitative Data Summary
The inhibitory potency of ritonavir varies across different CYP enzymes and probe substrates. Understanding these values is critical for designing inhibition experiments.
Table 1: In Vitro Inhibitory Potency of Ritonavir against Human CYPs
| CYP Isoform | Probe Substrate | Parameter | Value (µM) | Reference(s) |
| CYP3A4 | Testosterone 6β-hydroxylation | Kᵢ | 0.019 | [2][3] |
| CYP3A4 | Testosterone 6β-hydroxylation | IC₅₀ | 0.034 | [2][3] |
| CYP3A4 | (General) | IC₅₀ | 0.014 | [10] |
| CYP3A4 | Nifedipine oxidation | IC₅₀ | 0.07 | [1] |
| CYP3A4 | Terfenadine hydroxylation | IC₅₀ | 0.14 | [1] |
| CYP2D6 | (Not specified) | IC₅₀ | 2.5 | [1] |
| CYP2C9/10 | (Not specified) | IC₅₀ | 8.0 | [1] |
| CYP2B6 | (Not specified) | IC₅₀ | > 6 | [10] |
| CYP2C9 | (Not specified) | IC₅₀ | > 6 | [10] |
| CYP2C19 | (Not specified) | IC₅₀ | > 6 | [10] |
| CYP1A2 | (Not specified) | IC₅₀ | > 150 | [10] |
Table 2: Kinetic Parameters for Ritonavir Metabolism
| Enzyme | Parameter | Value (µM) | Reference(s) |
| Recombinant CYP3A4 | Apparent Kₘ | 0.1 - 0.5 | [2][3] |
Key Experimental Protocols
Protocol 1: Ritonavir Metabolism in Human Liver Microsomes (HLM)
This protocol is adapted from methodologies described in the literature for assessing the formation of ritonavir metabolites.[7]
-
Preparation :
-
Prepare a stock solution of ritonavir in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Thaw pooled HLMs on ice.
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a 20 mM NADPH solution in buffer. Keep on ice.
-
-
Incubation Mixture :
-
In a microcentrifuge tube, combine the following to a final volume of 190 µL:
-
Phosphate buffer
-
HLMs (to a final concentration of 0.1 - 0.5 mg/mL)
-
Ritonavir (to a final concentration, e.g., 1-10 µM)
-
-
Ensure the final organic solvent concentration is less than 1%.
-
-
Reaction :
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH solution (final concentration 1.0 mM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and Sample Processing :
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: Determining IC₅₀ of Ritonavir against CYP3A4
This protocol outlines a method for assessing the inhibitory potential of ritonavir using a CYP3A4-selective probe substrate.
-
Preparation :
-
Prepare reagents as in Protocol 1.
-
Additionally, prepare a stock solution of a CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
Prepare a series of dilutions of ritonavir to test a range of concentrations (e.g., 0.001 µM to 10 µM).
-
-
Incubation :
-
Prepare incubation tubes containing buffer, HLMs (e.g., 0.1 mg/mL), and the probe substrate (at a concentration near its Kₘ).
-
Add varying concentrations of ritonavir to the tubes. Include a control with no ritonavir.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1.0 mM).
-
Incubate for a short period where metabolite formation is linear (e.g., 5-10 minutes).
-
-
Analysis :
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Calculate the percentage of inhibition for each ritonavir concentration relative to the control.
-
Plot the percent inhibition versus the log of the ritonavir concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Ritonavir Metabolic Pathway
Caption: Major metabolic pathways of ritonavir mediated by CYP3A4/5 and CYP2D6.
Experimental Workflow for In Vitro Metabolism Assay
References
- 1. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? [mdpi.com]
- 4. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interindividual Variability in Cytochrome P450–Mediated Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Metabolic Effects of the HIV Protease Inhibitor Ritonavir In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of ritonavir (B1064), a critical component of antiretroviral therapy, across key preclinical animal models—the rat, dog, and monkey—and humans. Understanding the species-specific differences in drug metabolism is paramount for the accurate extrapolation of preclinical data to human clinical outcomes, ensuring both the safety and efficacy of therapeutic agents. This document synthesizes experimental data on metabolic pathways, enzymatic involvement, and metabolite profiles, presenting quantitative data in accessible tables and detailing the experimental protocols employed in these critical studies.
Executive Summary: Key Metabolic Differences
Ritonavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with notable variations across species. In humans, metabolism is dominated by oxidation, with CYP3A4 and CYP2D6 playing pivotal roles. The dog model exhibits a unique metabolic pathway involving glucuronidation, which is not prominent in other species. While rats also metabolize ritonavir through oxidation, the specific metabolites and their proportions differ from humans. Monkeys, as non-human primates, share closer metabolic similarities with humans, with CYP3A being the principal enzyme involved. These differences underscore the importance of selecting appropriate animal models in preclinical drug development and highlight the potential for discrepancies between preclinical predictions and clinical observations.
Data Presentation: A Quantitative Comparison of Ritonavir Metabolism
The following tables summarize the key quantitative data on ritonavir metabolism, including excretion profiles and major metabolite distribution across species.
Table 1: Excretion of Ritonavir and its Metabolites
| Species | Route of Administration | % of Dose in Feces | % of Dose in Urine | Primary Route of Elimination |
| Human | 600 mg oral | 86.3% | 11.3% | Hepatobiliary[1] |
| Rat | 20 mg/kg oral | >92% | ≤4% | Hepatobiliary[1] |
| Dog | 20 mg/kg oral | >92% | ≤4% | Hepatobiliary[1] |
| Monkey | N/A | N/A | N/A | N/A |
Data for monkeys on the excretion of ritonavir was not available in the reviewed literature.
Table 2: Major Metabolites of Ritonavir and their Relative Abundance
| Metabolite | Biotransformation | Human (% of dose in excreta) | Rat | Dog | Monkey |
| M-2 | Isopropylthiazole Oxidation (Hydroxylation) | 30.4%[1] | Major | Major | Major |
| M-1 | N-dealkylation | Major | Major | Major | Major |
| M-11 | Oxidative Cleavage | Major | N/A | N/A | N/A |
| M-7 | N-demethylation | Major | N/A | N/A | N/A |
| Glucuronide Conjugates | Glucuronidation | Not a major pathway | Not a major pathway | Species-specific major pathway | Not a major pathway |
Quantitative data on the relative abundance of metabolites in animal models is not extensively available in the public domain. The table indicates the qualitative presence of major metabolites.
Table 3: Primary Cytochrome P450 Enzymes Involved in Ritonavir Metabolism
| Species | Primary CYP Isoforms |
| Human | CYP3A4, CYP2D6[2] |
| Rat | CYP3A subfamily |
| Dog | CYP3A subfamily |
| Monkey | CYP3A subfamily |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the study of ritonavir metabolism.
In Vitro Metabolism of Ritonavir in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of ritonavir in liver microsomes from different species.
1. Materials:
-
Liver microsomes (human, rat, dog, monkey)
-
Ritonavir
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., lopinavir)
2. Incubation Procedure:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the ritonavir stock solution (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
3. Sample Processing:
-
Vortex the terminated reaction mixture to precipitate the microsomal proteins.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
HPLC-MS/MS Analysis of Ritonavir and its Metabolites
This protocol describes a general method for the quantification of ritonavir and its major metabolites in biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or microsomal incubation supernatant, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the samples at a high g-force (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic metabolites and the parent drug. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for ritonavir and each metabolite.[9][10]
-
MRM Transitions (Example):
-
Ritonavir: m/z 721.3 -> 296.1[6]
-
Specific MRM transitions for metabolites should be optimized based on their fragmentation patterns.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows.
Caption: Metabolic Pathways of Ritonavir in Humans.
Caption: Comparative Metabolism in Animal Models.
Caption: Experimental Workflow for In Vitro Metabolism Studies.
Conclusion
The metabolic profile of ritonavir exhibits significant species-dependent variations. While humans, rats, and monkeys primarily rely on oxidative metabolism, the specific metabolites and the contributing CYP enzymes can differ. The dog stands out with its prominent glucuronidation pathway. These differences have profound implications for drug development, influencing the choice of animal models and the interpretation of preclinical safety and efficacy data. A thorough understanding of these metabolic disparities is essential for the successful translation of promising drug candidates from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. a protein precipitation extraction method [protocols.io]
- 5. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 10. UWPR [proteomicsresource.washington.edu]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ritonavir (B1064) and its metabolites. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques and in understanding the critical process of cross-validation to ensure data integrity and comparability across different studies or laboratories. This document summarizes key performance data from various methods, details experimental protocols, and outlines the principles of cross-validation as guided by regulatory standards.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for ritonavir and its metabolites is contingent on factors such as the required sensitivity, the biological matrix being analyzed, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[1] The following table summarizes the performance characteristics of various published methods.
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |
| RP-HPLC | Ritonavir | Tablets | 5-50 µg/mL | 4.011 µg/mL | - | - | [2] |
| RP-HPLC | Lopinavir & Ritonavir | Tablets | 5-35 µg/mL | 0.25 µg/mL | - | - | [3] |
| RP-HPLC | Lopinavir & Ritonavir | Spiked Human Plasma | 5-35 µg/mL | 193.75 ng/mL | 86.38 - 93.24 (Recovery) | - | [3] |
| UPLC-TOFMS | Ritonavir & Metabolites | Mouse Feces & Urine | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| LC-MS/MS | Ritonavir | Human Plasma | 8.004 - 1600.001 ng/mL | 8.035 ng/mL | 89.07 (Recovery) | 1.90 - 2.38 | [5][6] |
| LC-MS/MS | Simnotrelvir & Ritonavir | Human Serum & BALF | 0.1 - 1000 ng/mL | 0.1 ng/mL | 85 - 115 (Recovery) | < 15 | [7] |
| LC-MS/MS | Ritonavir | Human Plasma | 0.12% - 0.36% (relative) | 0.12% (relative) | ~100.02 | < 0.15 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of ritonavir and its metabolites.
RP-HPLC Method for Ritonavir in Pharmaceutical Dosage Forms
-
Instrumentation: A Waters RP-HPLC system with an Empower 2 software suite, a 2695 separation module, and a UV-Visible or Diode Array Detector. The analytical column used is an X-Bridge C18 (150 mm × 4.6 mm i.d., 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) with a potassium dihydrogen phosphate (B84403) buffer (pH 3.5).[9]
-
Flow Rate: 1.1 mL/min.[9]
-
Detection: UV detection at 246.8 nm.[2]
-
Sample Preparation: Twenty tablets are weighed and finely powdered. An amount of powder equivalent to 200 mg of Lopinavir and 50 mg of Ritonavir is transferred to a 100 mL volumetric flask and dissolved in the mobile phase with the aid of sonication for 15 minutes. The solution is then brought to volume with the mobile phase and filtered through a 0.45 µm nylon membrane filter.[9]
LC-MS/MS Method for Ritonavir in Human Plasma
-
Instrumentation: A modular LC-MS/MS system. A HYPURITY ADVANCE 50 × 4.6 mm, 5 μm analytical column is used for chromatographic separation. Detection is performed using a triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI).[5][6]
-
Mobile Phase: A mixture of methanol and 5mM ammonium (B1175870) acetate (B1210297) buffer in a ratio of 85:15% v/v.[5][6]
-
Internal Standard (IS): Saquinavir is utilized as the internal standard.[5][6]
-
Sample Preparation (Protein Precipitation): To a volume of plasma, an organic solvent such as acetonitrile is added to precipitate proteins. The sample is then vortexed and centrifuged. The resulting supernatant is collected and injected into the LC-MS/MS system.[8]
-
Mass Spectrometry Detection: Detection is carried out in the multiple reaction monitoring (MRM) mode. The parent and product ion transitions monitored are m/z 721.30/296.10 for ritonavir and m/z 671.30/570.30 for the internal standard, saquinavir.[5][6]
UPLC-TOFMS for Metabolite Profiling
-
Instrumentation: An Acquity UPLC system coupled to a SYNAPT G1 TOFMS (Waters). A UPLC BEH C-18 column (100 mm × 2.1 mm, 1.7 µm) is used for separation.[4]
-
Mobile Phase: A gradient of 2% to 98% aqueous acetonitrile containing 0.1% formic acid over a 10-minute run, with a flow rate of 0.3 mL/min.[4]
-
Sample Preparation (for feces): Feces are homogenized in water. Acetonitrile is then added to precipitate proteins, followed by centrifugation. The supernatant is collected for analysis.[4]
-
Mass Spectrometry Detection: The TOFMS is operated in positive mode with electrospray ionization. The data is processed using software such as MarkerLynx for multivariate data analysis.[4]
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide comparable quantitative data.[10] This is essential when data from different methods or different laboratories are combined in a single study.[2] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines on when and how to perform cross-validation.[2][11]
When is Cross-Validation Necessary?
-
When data from different analytical methods are to be combined in a single study.
-
When samples from a single study are analyzed at more than one laboratory.[10]
-
When a validated method is changed significantly (e.g., change in analytical platform).
General Cross-Validation Protocol:
-
Sample Selection: A set of quality control (QC) samples and incurred study samples are selected.
-
Analysis: The selected samples are analyzed using both the reference (original) and the comparator (new or different) analytical methods.
-
Data Comparison: The quantitative results obtained from both methods are statistically compared.
-
Acceptance Criteria: The mean accuracy of the results from the comparator method should be within a predefined percentage (e.g., ±15%) of the results from the reference method. The precision (%CV) should also be within an acceptable range (e.g., ≤15%).[3]
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
This guide highlights the importance of robust analytical methods and their proper validation for the study of ritonavir and its metabolites. By following established protocols and regulatory guidelines for cross-validation, researchers can ensure the generation of high-quality, reliable, and comparable data, which is fundamental for successful drug development.
References
- 1. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 2. fda.gov [fda.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. japsonline.com [japsonline.com]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
For Researchers, Scientists, and Drug Development Professionals
Ritonavir (B1064), a potent inhibitor of cytochrome P450 3A4 (CYP3A4), is a critical component of antiretroviral therapy, primarily used as a pharmacokinetic enhancer for other protease inhibitors.[1][2] Its own metabolism, however, is complex and can be significantly altered by various patient-specific factors. Understanding these variations is paramount for optimizing therapeutic efficacy and minimizing toxicity. This guide provides a comparative overview of ritonavir metabolite profiles in different patient populations, supported by available experimental data and detailed methodologies.
Executive Summary
Ritonavir is extensively metabolized by CYP3A4 and, to a lesser extent, CYP2D6, leading to several major metabolites.[2][3][4] Patient populations with altered hepatic function, pediatric patients, and potentially individuals of different ethnic backgrounds exhibit notable differences in ritonavir pharmacokinetics, which is indicative of altered metabolite profiles. While direct quantitative comparisons of metabolite profiles across these populations are limited in published literature, this guide synthesizes available pharmacokinetic data to infer metabolic shifts and provides a framework for further investigation.
Data Presentation: Pharmacokinetic Variations as a Proxy for Metabolite Profile Changes
The following table summarizes the key pharmacokinetic changes of ritonavir in different patient populations. These alterations in exposure (AUC) and maximum concentration (Cmax) are direct consequences of modified metabolic activity and thus serve as an indicator of shifts in the metabolite profile.
| Patient Population | Key Pharmacokinetic Changes in Ritonavir | Implied Impact on Metabolite Profile | Reference(s) |
| Hepatic Impairment (Moderate) | ↑ AUC (Area Under the Curve) ↑ Cmax (Maximum Concentration) | Decreased overall metabolism, leading to a lower proportion of metabolites relative to the parent drug. | [5] |
| Renal Impairment (End-Stage, on Dialysis) | No significant change in pharmacokinetics. | Minimal impact on the formation of metabolites, as ritonavir is primarily cleared by the liver. | [6] |
| Pediatric Population | Lower bioavailability and altered clearance compared to adults. | Potential for a different ratio of metabolites due to developmental differences in drug-metabolizing enzymes. | [7] |
| Different Ethnicities (CYP3A5 Genotypes) | Variable CYP3A5 expression across ethnic groups. | Individuals with functional CYP3A5 (*1 allele) may exhibit faster metabolism of ritonavir, leading to a higher proportion of CYP3A-mediated metabolites. | [8][9][10] |
Metabolic Pathways of Ritonavir
Ritonavir undergoes several primary metabolic transformations, primarily mediated by the cytochrome P450 system. The major pathways include N-demethylation, hydroxylation of the isopropyl side chain, and cleavage of the terminal thiazole (B1198619) groups.[3][11]
Caption: Major metabolic pathways of ritonavir.
Experimental Protocols
The following sections detail the methodologies commonly employed in the analysis of ritonavir and its metabolites.
Sample Preparation
a) Human Plasma: A common method involves protein precipitation followed by liquid-liquid extraction.[12]
-
To a 1.5 mL tube, add 100 µL of the plasma sample.
-
Add 200 µL of acetonitrile (B52724) (containing an internal standard) to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,300 x g for 10 minutes.
-
Transfer 100 µL of the supernatant and dilute with 100 µL of the initial mobile phase.
-
Inject the final solution into the LC-MS/MS system.[13]
b) Urine: Urine samples are often prepared by a simple dilution and centrifugation method.
-
Mix 40 µL of urine with 160 µL of 50% acetonitrile.
-
Centrifuge the mixture at 18,000 rcf for 10 minutes to pellet any particulate matter.
-
The resulting supernatant is then ready for injection into the analytical system.[1]
c) Feces: Metabolite extraction from feces requires homogenization.
-
Homogenize 10 mg of feces in 100 µL of water.
-
Add 200 µL of acetonitrile to 200 µL of the homogenate.
-
Centrifuge at 18,000 rcf for 10 minutes.
-
The supernatant is collected for analysis.[1]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of ritonavir and its metabolites.[12][13][14]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18 or Waters Acquity BEH C18) is typically used.[12][15]
-
Mobile Phase: A gradient elution is commonly employed with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[12][15]
-
Flow Rate: Typical flow rates range from 0.3 to 1.1 mL/min.[13][15]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[12] For instance, the transition for ritonavir can be m/z 721.4 → 268.2.[12]
-
Instrumentation: Triple quadrupole or high-resolution mass spectrometers like TOF-MS are frequently utilized.[1][14]
-
Experimental Workflow for Metabolite Profiling
The general workflow for identifying and comparing metabolite profiles in different patient populations is a multi-step process.
Caption: A typical workflow for comparative metabolite profiling.
Discussion of Findings in Different Patient Populations
Hepatic Impairment: As the liver is the primary site of ritonavir metabolism, hepatic impairment is expected to have the most significant impact on its metabolite profile.[7] Studies have shown that in patients with moderate hepatic impairment, the overall exposure to ritonavir is increased.[5] This suggests a reduced metabolic capacity, leading to a lower rate of formation of all major metabolites. Consequently, the ratio of parent drug to metabolites would be higher in this population compared to individuals with normal hepatic function. No dose adjustment is recommended for mild or moderate hepatic impairment, but caution is advised.[7]
Renal Impairment: Ritonavir and its metabolites are minimally excreted through the kidneys.[16] Studies in patients with end-stage renal disease undergoing dialysis have shown no significant alterations in ritonavir pharmacokinetics.[6] This indicates that renal impairment does not substantially affect the metabolic clearance of ritonavir, and therefore, the metabolite profile is expected to be similar to that of patients with normal renal function.
Pediatric Population: The ontogeny of drug-metabolizing enzymes and transporters can lead to age-dependent differences in drug disposition. For lopinavir (B192967)/ritonavir, it has been observed that children have lower bioavailability of ritonavir compared to adults.[7] This could be due to a combination of factors including differences in intestinal CYP3A4 activity and first-pass metabolism. The clearance of ritonavir in children is also different from that in adults. These factors suggest that the relative abundance of different ritonavir metabolites may vary between pediatric and adult populations.
Ethnic Differences: Genetic polymorphisms in drug-metabolizing enzymes can lead to inter-individual and inter-ethnic differences in drug metabolism. CYP3A5, which contributes to ritonavir metabolism, exhibits significant genetic variability across different ethnic populations.[8][9] The CYP3A51 allele, associated with functional CYP3A5 protein, is more common in individuals of African ancestry compared to Caucasians.[8][10] It is plausible that individuals expressing functional CYP3A5 may have a higher capacity to metabolize ritonavir, potentially leading to a different metabolite profile with a greater proportion of CYP3A-mediated metabolites. However, direct clinical studies correlating CYP3A5 genotype with specific this compound profiles are needed to confirm this.
Conclusion and Future Directions
The metabolism of ritonavir is a complex process influenced by a variety of intrinsic and extrinsic factors. While pharmacokinetic studies provide strong evidence for altered metabolism in populations with hepatic impairment and in pediatric patients, there is a clear need for more detailed metabolomic studies. Future research should focus on the direct quantification of ritonavir metabolites in these diverse populations to provide a more precise understanding of the metabolic shifts. Such data would be invaluable for refining dosing strategies and personalizing therapy to maximize efficacy and ensure safety. The methodologies outlined in this guide provide a robust framework for conducting such essential research.
References
- 1. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 5. Pharmacokinetics of Fosamprenavir plus Ritonavir in Human Immunodeficiency Virus Type 1-Infected Adult Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. Appendix A: Pediatric Antiretroviral Drug Information - Ritonavir | NIH [clinicalinfo.hiv.gov]
- 8. CYP3A5 genetic polymorphisms in different ethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethnic differences in the distribution of CYP3A5 gene polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. droracle.ai [droracle.ai]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-QTOF) mass spectrometry with alternative analytical methods for the screening and identification of ritonavir (B1064) metabolites. The information presented is supported by experimental data to assist researchers in selecting the most suitable methodology for their drug metabolism studies.
Ritonavir, an antiretroviral agent, is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and potential drug-drug interactions. Accurate and robust analytical methods are essential for identifying and quantifying its various metabolites.
Methodology Comparison: UPLC-QTOF vs. Alternatives
The selection of an analytical technique for metabolite screening depends on the specific research goals, such as comprehensive profiling versus targeted quantification. UPLC-QTOF has emerged as a powerful tool for metabolite identification due to its high resolution and mass accuracy. However, more traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) are also widely used.
UPLC-QTOF (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This technique is ideal for identifying a wide range of known and novel metabolites in a single run.[2] Its high mass accuracy allows for the determination of elemental compositions, providing a high degree of confidence in metabolite identification. While excellent for screening, full quantitative validation for each identified metabolite can be resource-intensive.
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This method offers high sensitivity and selectivity, making it the gold standard for the quantification of specific, known metabolites.[3][4][5][6] It is characterized by excellent linearity, precision, and accuracy for targeted analytes.
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): A more conventional and cost-effective technique, HPLC-UV is suitable for the quantification of the parent drug and major metabolites, provided they have a suitable chromophore and are present at sufficient concentrations.[7] Its sensitivity and selectivity are generally lower than mass spectrometry-based methods.[8]
Quantitative Performance Data
The following tables summarize the quantitative performance parameters of the different analytical methods for ritonavir and its metabolites.
| Method | Analyte | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) | LOD/LOQ | Reference |
| UPLC-QTOF-MS | Ritonavir Metabolite Screening | Not explicitly for quantification | - | - | - | [2] |
| UPLC-MS/MS | Ritonavir | 1.0 - 500 ng/mL | Intra-day: <15%, Inter-day: <15% | -7.6% to 13.2% | LLOQ: 1.0 ng/mL | [4] |
| UPLC-MS/MS | Ritonavir | 0.2 - 1000 ng/mL | Intra-day & Inter-day: <15% | High and consistent | LLOQ: 0.2 ng/mL | [6][9] |
| UPLC-MS/MS | Ritonavir | 5 - 10,000 pg on column | 0.591 - 5.33% | -6.68 to 10.1% | - | [5] |
| HPLC-UV | Ritonavir | 10 - 60 µg/mL | Intra-day: 0.09-0.15%, Inter-day: 0.18-0.26% | 99.20 - 100.98% | LOD: 1.00 µg/mL, LOQ: 3.00 µg/mL | [7] |
Experimental Protocols
UPLC-QTOF Method for Metabolite Screening
This protocol is adapted from a study that successfully identified 26 ritonavir metabolites in mouse matrices.[2]
1. Sample Preparation (from Feces):
-
Homogenize 10 mg of feces in 100 µL of water.
-
Add 200 µL of acetonitrile (B52724) to 200 µL of the homogenate.
-
Centrifuge at 18,000 rcf for 10 minutes.
-
Transfer the supernatant to a new tube and centrifuge again.
-
Inject 5.0 µL of the final supernatant into the UPLC-QTOF system.[2]
2. UPLC-QTOF System and Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient of aqueous acetonitrile (2% to 98%) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: SYNAPT G1 TOFMS in positive electrospray ionization mode.
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C[2]
UPLC-MS/MS Method for Ritonavir Quantification
This protocol is based on a validated method for the simultaneous quantification of ritonavir and other antiretroviral drugs.[4]
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the UPLC-MS/MS system.[4]
2. UPLC-MS/MS System and Conditions:
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization in positive mode, using multiple reaction monitoring (MRM).[4]
Visualizations
Ritonavir Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of ritonavir, leading to the formation of its major metabolites. Ritonavir is mainly metabolized by CYP3A4 through oxidation reactions.[10]
Caption: Primary metabolic pathways of ritonavir.
Experimental Workflow for UPLC-QTOF Metabolite Screening
This workflow outlines the key steps involved in the screening of ritonavir metabolites using UPLC-QTOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of simultaneous quantitative method of HIV protease inhibitors atazanavir, darunavir and ritonavir in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comparison of UPLC-MS/MS and HPLC-UV methods for the determination of zaltoprofen in human plasma (2019) | Ji-Hun Jang | 9 Citations [scispace.com]
- 9. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of ritonavir (B1064), a potent antiretroviral agent and pharmacokinetic enhancer. By presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways, this document aims to offer a clear and objective resource for researchers in the field of drug metabolism and pharmacokinetics.
Data Presentation: Quantitative Comparison of Ritonavir Metabolism
The metabolism of ritonavir is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. The following tables summarize key quantitative parameters from both in vitro and in vivo studies, highlighting the similarities and differences between these experimental systems.
| Parameter | In Vitro Value | In Vivo Context/Value | Citation |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6, CYP2J2 | CYP3A, and to a lesser extent, CYP2D6 | [1][2][3] |
| Major Metabolites | M-1 (N-dealkylation), M-2 (hydroxylation), M-11 (N-demethylation) | M-2 (isopropylthiazole oxidation metabolite) is a major metabolite with antiviral activity. | [4][5][6] |
| CYP3A4 Contribution | Major contributor to the formation of M-1 and M-11. | Primarily responsible for ritonavir's clearance. Strong inhibition of CYP3A4 by ritonavir leads to its boosting effect. | [1][5] |
| CYP2D6 Contribution | Contributes to the formation of M-2. | Contributes to metabolism, but to a lesser extent than CYP3A. Low-dose ritonavir has a modest inhibitory effect on CYP2D6. | [1][5][7] |
| CYP2J2 Contribution | Can efficiently metabolize ritonavir to a minor, specific metabolite. | Predicted to contribute 2-6% to clearance, which can increase to over 20% in individuals with compromised CYP3A4 and CYP2D6 activity. | [2] |
Table 1: Overview of Ritonavir Metabolism
| Parameter | System | Value | Citation |
| Km (CYP3A4) | Recombinant CYP3A4 | 0.1–0.5 µM | [8][9] |
| Expressed CYP3A4/3A5 | 0.05-0.07 µM | [10] | |
| Human Liver Microsomes | <0.1 µM | [10] | |
| IC50 (CYP3A4 Inhibition) | Human Liver Microsomes (Testosterone 6β-hydroxylation) | 0.034 µM | [8][9] |
| Human Liver Microsomes (Nifedipine oxidation) | 0.07 µM | [5] | |
| Human Liver Microsomes (Terfenadine hydroxylation) | 0.14 µM | [5] | |
| Human Liver Microsomes (Triazolam hydroxylation) | 0.014 µM | [11] | |
| IC50 (CYP2D6 Inhibition) | Human Liver Microsomes | 2.5 µM | [5] |
| IC50 (CYP2C9/10 Inhibition) | Human Liver Microsomes | 8.0 µM | [5] |
Table 2: In Vitro Kinetic Parameters of Ritonavir Metabolism and Inhibition
Experimental Protocols
Understanding the methodologies employed in both in vitro and in vivo studies is crucial for interpreting the data accurately.
In Vitro Metabolism Studies
Objective: To characterize the metabolic pathways and enzyme kinetics of ritonavir in a controlled laboratory setting.
Typical System: Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (Supersomes).[2][5][11]
Protocol:
-
Incubation: Ritonavir is incubated with HLMs or recombinant CYPs in a phosphate (B84403) buffer (pH 7.4).[12]
-
Cofactor: The reaction is initiated by adding NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), an essential cofactor for CYP enzyme activity.[12]
-
Time and Temperature: Incubations are typically carried out at 37°C for a specified period, for example, up to 30 minutes.[10][12]
-
Quenching: The reaction is stopped by adding a solvent like acetonitrile.[12]
-
Analysis: The mixture is then centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[7][11]
In Vivo Metabolism Studies
Objective: To investigate the pharmacokinetics, metabolism, and excretion of ritonavir in a living organism, providing data that is more reflective of the clinical scenario.
Typical System: Human subjects or animal models.
Protocol:
-
Administration: A single or multiple doses of ritonavir are administered to subjects, often orally.[7][13]
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 10, 12, and 24 hours). Urine and feces may also be collected.[6][14]
-
Sample Processing: Plasma is separated from the blood samples.
-
Analysis: The concentrations of ritonavir and its metabolites in plasma, urine, and feces are determined using a validated analytical method like LC-MS/MS.[7]
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2).[7][13]
Visualizing Ritonavir's Metabolic Fate and Experimental Approaches
To further elucidate the complex processes involved in ritonavir metabolism, the following diagrams, generated using Graphviz (DOT language), provide visual representations of the key pathways and workflows.
Caption: Ritonavir's primary metabolic pathways.
Caption: A typical in vitro experimental workflow.
Caption: A generalized in vivo experimental workflow.
Caption: Ritonavir-mediated enzyme induction signaling.
Comparison and Conclusion
The in vitro and in vivo data on ritonavir metabolism are largely congruent, with both highlighting the central role of CYP3A4. In vitro studies using human liver microsomes and recombinant enzymes have been instrumental in elucidating the specific enzymes involved and their kinetic parameters, demonstrating ritonavir's potent, mechanism-based inhibition of CYP3A4.[8][9][11] These findings are consistent with in vivo observations, where ritonavir's co-administration significantly increases the plasma concentrations of other CYP3A4 substrates, a phenomenon that forms the basis of its use as a pharmacokinetic booster.[3]
While in vitro systems provide a controlled environment to dissect individual metabolic pathways, in vivo studies offer a more holistic view, incorporating the complexities of absorption, distribution, and excretion. For instance, in vivo studies have been crucial in quantifying the modest contribution of CYP2D6 to ritonavir's overall clearance and the potential for increased reliance on minor pathways like CYP2J2 when primary routes are saturated or inhibited.[2][7] Furthermore, in vivo experiments have revealed the auto-induction of ritonavir's own metabolism over time, a dynamic process that is challenging to replicate in simple in vitro models.[13]
References
- 1. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effect of low-dose ritonavir (100 mg twice daily) on the activity of cytochrome P450 2D6 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Multiple-dose pharmacokinetics of ritonavir in human immunodeficiency virus-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of ritonavir (B1064) and its metabolites. While direct inter-laboratory comparison studies on ritonavir metabolites are not extensively available in published literature, this document collates and compares performance data from various single-laboratory validation studies. This indirect comparison offers valuable insights into the expected performance and potential variability of these analytical methods, serving as a resource for laboratories involved in the analysis of ritonavir and its biotransformation products.
Performance Comparison of Analytical Methods
The accurate quantification of ritonavir and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for these analyses due to its high sensitivity and selectivity.[1] The following tables summarize the performance characteristics of various LC-MS/MS methods reported in the literature.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ritonavir Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (% CV) | Interday Precision (% CV) | Accuracy (%) | Recovery (%) | Reference |
| 2.0 - 5000 | 2.0 | < 15 | < 15 | 85.7 - 106 | 85.7 - 106 | |
| 1.0 - 5000 | 1.0 | < 15 | < 15 | -7.6 to 13.2 | > 90.7 | [2] |
| 8.004 - 1600.001 | 8.035 | Not Reported | Not Reported | Not Reported | 89.07 | |
| 0.12% - 0.36% of nominal | 0.12% of nominal | < 0.15 | < 0.15 | ~100.02 | > 90 | [1] |
| 10 - 150 | 10 | 1.33 - 1.92 | Not Reported | 104.50 - 111.12 | 101.99 | [3] |
Note: The performance data presented is for ritonavir, as specific quantitative validation data for its metabolites in a comparative format is limited in the cited literature.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the quantification of ritonavir and its metabolites using LC-MS/MS.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting ritonavir and its metabolites from biological matrices like plasma is protein precipitation.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution.[4]
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.[4]
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase.[4]
UPLC-TOFMS Analysis for Metabolite Profiling
For the identification and semi-quantitative analysis of a broad range of metabolites, a UPLC-TOFMS system is often employed.[5]
-
Chromatographic Column: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm[5]
-
Mobile Phase: A gradient of 2% to 98% aqueous acetonitrile containing 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min[5]
-
Mass Spectrometry: Time-of-flight mass spectrometer (TOFMS) operated in positive ion mode with electrospray ionization (ESI).[5]
-
Data Analysis: Mass chromatograms and spectra are processed using software like MassLynx and MarkerLynx for metabolite identification based on accurate mass measurement and fragmentation patterns.[5] For relative quantification, the peak areas of ritonavir and its metabolites can be summed up and set as 100% for each sample.[5]
Mandatory Visualizations
Ritonavir Metabolism Pathway
Ritonavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme.[6] The major metabolic pathways include oxidation and N-dealkylation.[4]
Caption: Major metabolic pathways of ritonavir.[6]
Experimental Workflow for Ritonavir Metabolite Quantification
The general workflow for the quantification of ritonavir metabolites in a research laboratory setting involves several key steps from sample receipt to data analysis.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral medication, is a potent inhibitor of the HIV-1 protease, an enzyme critical for the virus's replication cycle.[1] Beyond its direct antiviral action, ritonavir is widely utilized as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1][2] This is due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many antiretroviral drugs, thereby increasing their plasma concentrations and therapeutic efficacy.[1][2] Ritonavir itself is extensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6, leading to the formation of several metabolites.[2][3] The major metabolites identified are the isopropylthiazole oxidation metabolite (M-2), along with M-1 (deacylation), M-7 (N-demethylation), and M-11 (N-dealkylation).[4]
This guide provides a comparative assessment of the antiviral activity of ritonavir and its principal metabolites, supported by experimental data and detailed methodologies. It aims to offer an objective resource for researchers in the field of antiviral drug development.
Comparative Antiviral Activity
While ritonavir's primary clinical role has shifted towards pharmacologic enhancement, understanding the intrinsic antiviral activity of its metabolites is crucial for a complete efficacy and safety profile. There are conflicting reports regarding the antiviral contribution of ritonavir's metabolites. Some studies suggest that the major metabolite, M-2, possesses antiviral activity comparable to the parent compound.[2] However, other significant research indicates that the major oxidative metabolites are unlikely to contribute meaningfully to the overall antiviral effect of ritonavir in vivo.[3]
To date, specific and consistent quantitative data (e.g., IC50 or EC50 values) for the individual major metabolites of ritonavir against HIV or other viruses remain limited in publicly accessible scientific literature. The table below summarizes the available data for the parent compound, ritonavir.
Table 1: In Vitro Anti-HIV Activity of Ritonavir
| Compound | Assay | Cell Line | IC50 / EC50 | Reference(s) |
| Ritonavir | HIV-1 Protease Inhibition | - | EC50 = 0.02 µM | [5] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are measures of a drug's potency. A lower value indicates higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antiviral activity of HIV protease inhibitors like ritonavir and its potential active metabolites.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
a. Principle: The assay utilizes a synthetic peptide substrate that mimics the natural cleavage site of the HIV-1 protease. This substrate is labeled with a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the HIV-1 protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory activity of a test compound is determined by its ability to prevent this cleavage and thus reduce the fluorescence signal.
b. Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide containing a 7-methoxycoumarin-4-acetyl and a 2,4-dinitrophenyl group)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
Test compounds (Ritonavir and its metabolites) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
c. Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed amount of recombinant HIV-1 protease to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (MTT Assay)
This assay determines the ability of a compound to protect cells from the cytopathic effects of viral infection.
a. Principle: HIV infection of susceptible T-cell lines (e.g., MT-4) leads to cell death (cytopathic effect). Antiviral compounds that inhibit viral replication will protect the cells from this effect. The viability of the cells is quantified using the MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
b. Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Test compounds (Ritonavir and its metabolites)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate spectrophotometer
c. Protocol:
-
Seed MT-4 cells into a 96-well microplate.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected control wells and infected, untreated control wells.
-
Incubate the plates for 4-5 days in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.
-
Calculate the percentage of cell protection for each compound concentration relative to the uninfected and infected controls.
-
Determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration.
Signaling Pathways and Mechanism of Action
Ritonavir's antiviral effect is primarily due to the direct inhibition of the HIV-1 protease. However, studies have also indicated that ritonavir can modulate host cell signaling pathways, which may contribute to its overall therapeutic profile and side effects.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Several viruses, including HIV, are known to activate this pathway to promote their replication and inhibit apoptosis of infected cells. Research suggests that ritonavir can inhibit the activation of Akt, a key protein in this pathway. By blocking Akt phosphorylation, ritonavir may counteract the virus-induced pro-survival signals, potentially leading to increased apoptosis of infected cells.
Caption: Ritonavir's inhibitory effect on the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) signaling pathway plays a central role in the immune response, inflammation, and cell survival. HIV-1 can activate the NF-κB pathway to enhance its own transcription and replication. Some studies have suggested that ritonavir can inhibit the activation of NF-κB. By doing so, ritonavir may interfere with the virus's ability to utilize the host's transcriptional machinery, thereby contributing to its antiviral effect.
Caption: Ritonavir's potential inhibition of the NF-κB signaling pathway.
Experimental Workflow for Antiviral Assessment
The logical flow for assessing the antiviral activity of ritonavir and its metabolites is outlined below.
Caption: A logical workflow for the comprehensive assessment of antiviral activity.
Conclusion
Ritonavir remains a cornerstone of highly active antiretroviral therapy, primarily through its role as a potent pharmacokinetic enhancer. While its intrinsic anti-HIV activity is well-established, the contribution of its major metabolites to this effect is not definitively quantified in the available literature, with some evidence suggesting it is minimal. The primary mechanism of ritonavir's antiviral action is the direct inhibition of HIV-1 protease. Additionally, its interaction with host cell signaling pathways, such as PI3K/Akt and NF-κB, may play a role in its overall therapeutic and adverse effect profile. Further quantitative studies on the isolated metabolites of ritonavir are warranted to fully elucidate their individual contributions to the drug's antiviral activity.
References
- 1. HIV mediated PI3K/Akt activation in antigen presenting cells leads to PD-1 ligand upregulation and suppression of HIV specific CD8 T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ritonavir - Wikipedia [en.wikipedia.org]
A detailed examination of two pivotal pharmacokinetic enhancers, ritonavir (B1064) and cobicistat (B1684569), reveals distinct metabolic pathways that underpin their clinical applications and drug-drug interaction profiles. While both agents are potent inhibitors of cytochrome P450 3A4 (CYP3A4), their broader effects on drug metabolism diverge significantly, a critical consideration for researchers and drug development professionals.
Ritonavir, a protease inhibitor with potent CYP3A4 inhibitory activity, has long been utilized as a pharmacokinetic booster for other antiretroviral drugs. Its mechanism of action extends beyond simple competitive inhibition, involving mechanism-based inactivation of CYP3A4.[1][2] This irreversible inhibition ensures a sustained boosting effect. However, a key characteristic of ritonavir is its ability to induce a range of other metabolic enzymes. Through the activation of the pregnane (B1235032) X receptor (PXR), ritonavir upregulates the expression of several cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C9, and CYP2C19, as well as UDP-glucuronosyltransferases (UGTs).[3][4][5][6][7] This induction of multiple metabolic pathways can lead to complex drug-drug interactions, potentially reducing the efficacy of co-administered drugs that are substrates of these induced enzymes.
In contrast, cobicistat was specifically developed as a pharmacokinetic enhancer without antiviral activity and with a more selective metabolic profile.[8] Like ritonavir, it is a potent mechanism-based inhibitor of CYP3A4.[1][2] However, a crucial difference lies in its minimal to negligible effect on PXR activation.[9] Consequently, cobicistat does not share ritonavir's broad enzyme-inducing properties, making it a more specific CYP3A inhibitor.[3][10] This specificity can translate to a more predictable drug-drug interaction profile, with a lower risk of reducing the concentrations of concomitant medications metabolized by enzymes other than CYP3A.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of ritonavir and cobicistat against various cytochrome P450 enzymes has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of their inhibitory potency.
| Enzyme | Ritonavir IC50 (µM) | Cobicistat IC50 (µM) | Reference(s) |
| CYP3A4 | 0.014 | 0.032 | [2] |
| CYP1A2 | >150 | >150 | [1][2] |
| CYP2B6 | >6 | >6 | [2] |
| CYP2C9 | >6 | >6 | [2] |
| CYP2C19 | >6 | >6 | [2] |
| CYP2D6 | >6 | >6 | [2] |
Differential Effects on Drug Transporters and PXR Activation
Beyond their impact on CYP enzymes, ritonavir and cobicistat also interact with various drug transporters, which can influence the absorption and disposition of other drugs. Both are known inhibitors of P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs).[3][11] However, their differential activation of PXR remains a primary distinction.
| Parameter | Ritonavir | Cobicistat | Reference(s) |
| PXR Activation | Potent Activator | Weak/No Activation | [9] |
| P-gp Inhibition | Yes | Yes | [3][11] |
| BCRP Inhibition | Yes | Yes | [3][11] |
| OATP Inhibition | Yes | Yes | [3] |
Signaling Pathways and Metabolic Mechanisms
The distinct metabolic effects of ritonavir and cobicistat can be visualized through their interaction with key regulatory pathways.
Experimental Protocols
The characterization of the metabolic profiles of ritonavir and cobicistat relies on a series of well-defined in vitro experiments.
Experimental Workflow: In Vitro Metabolism Assessment
Detailed Methodologies
1. CYP Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor (ritonavir or cobicistat) required to reduce the activity of a specific CYP enzyme by 50%.
-
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes.[12][13]
-
CYP-specific substrate (e.g., midazolam for CYP3A4, phenacetin (B1679774) for CYP1A2).[13]
-
NADPH regenerating system.
-
Inhibitor stock solutions (ritonavir and cobicistat).
-
Phosphate (B84403) buffer.
-
LC-MS/MS system for analysis.[13]
-
-
Procedure:
-
A reaction mixture containing HLMs or recombinant enzyme, phosphate buffer, and a specific substrate is prepared.
-
Serial dilutions of the inhibitor (ritonavir or cobicistat) are added to the reaction mixture.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by adding a quenching solution (e.g., acetonitrile).
-
The formation of the substrate-specific metabolite is quantified using LC-MS/MS.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[13]
-
2. PXR Activation Assay (Luciferase Reporter Assay)
-
Objective: To assess the ability of a compound to activate the pregnane X receptor (PXR).
-
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a PXR expression vector and a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[14][15][16]
-
Cell culture medium and reagents.
-
Test compounds (ritonavir and cobicistat).
-
Positive control (e.g., rifampicin).[15]
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
The stably transfected cells are seeded in a multi-well plate and allowed to attach overnight.[17][18]
-
The cells are then treated with various concentrations of the test compounds, a positive control, and a vehicle control.
-
The plate is incubated for 24-48 hours to allow for PXR activation and subsequent luciferase expression.[15][18]
-
The cell culture medium is removed, and the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
3. CYP Enzyme Induction Assay
-
Objective: To determine if a compound can induce the expression and activity of CYP enzymes in a cellular model.
-
Materials:
-
Cryopreserved human hepatocytes or a suitable hepatoma cell line (e.g., HepaRG).[19]
-
Cell culture medium and reagents.
-
Test compounds (ritonavir and cobicistat).
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4).
-
Reagents for RNA extraction and qRT-PCR or specific CYP substrates for activity measurement.
-
LC-MS/MS system.
-
-
Procedure:
-
Hepatocytes or hepatoma cells are cultured in multi-well plates.
-
The cells are treated with the test compounds, positive controls, and a vehicle control for 48-72 hours, with daily media changes.
-
For mRNA analysis:
-
Total RNA is extracted from the cells.
-
The expression levels of target CYP genes are quantified using qRT-PCR.
-
The fold induction of mRNA is calculated relative to the vehicle control.
-
-
For enzyme activity analysis:
-
The cells are washed and incubated with a cocktail of CYP-specific substrates.
-
The formation of metabolites is quantified by LC-MS/MS.
-
The fold induction of enzyme activity is calculated relative to the vehicle control.
-
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobicistat versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? [mdpi.com]
- 6. Induction effects of ritonavir: implications for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cobicistat compared to ritonavir to boost atazanavir in treatment naive patients | HIV i-Base [i-base.info]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. puracyp.com [puracyp.com]
- 18. puracyp.com [puracyp.com]
- 19. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Ritonavir (B1064), a potent antiretroviral agent, is a cornerstone of many HIV treatment regimens, primarily for its role as a pharmacokinetic enhancer. By inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, ritonavir boosts the plasma concentrations of other co-administered protease inhibitors.[1][2][3] However, the metabolism of ritonavir itself is a complex process, influenced by a host of factors, including an individual's genetic makeup. This guide provides a comparative analysis of how genetic polymorphisms in key metabolic enzymes and transporters can impact the pharmacokinetics of ritonavir, supported by experimental data and detailed methodologies.
Ritonavir is extensively metabolized in the liver, mainly by CYP3A enzymes, with a smaller contribution from CYP2D6.[2] Genetic variations in the genes encoding these enzymes, as well as in genes for drug transporters like P-glycoprotein (encoded by ABCB1), can lead to significant inter-individual differences in drug exposure and response.[4][5][6] Understanding these genetic influences is crucial for optimizing therapeutic efficacy and minimizing adverse effects.
Comparative Analysis of Pharmacokinetic Data
The impact of genetic polymorphisms on ritonavir pharmacokinetics has been the subject of numerous studies. However, the results are not always consistent, and the potent CYP3A inhibitory effect of ritonavir can sometimes obscure the influence of genetic variations in metabolizing enzymes.[7] The following table summarizes quantitative data from various studies investigating the association between specific genetic polymorphisms and the pharmacokinetic parameters of ritonavir, often in combination with lopinavir (B192967).
| Gene (Polymorphism) | Drug Combination | Study Population | Genotype Comparison | Key Pharmacokinetic Findings | Reference |
| CYP3A5 (A6986G) | Lopinavir/Ritonavir | 50 HIV-infected children | Not specified in detail | No statistically significant influence on lopinavir or ritonavir AUC or clearance. | [4] |
| ABCB1 (C3435T) | Lopinavir/Ritonavir | 50 HIV-infected children | Not specified in detail | No statistically significant influence on lopinavir or ritonavir AUC or clearance. | [4] |
| ABCB1 (G2677T) | Lopinavir/Ritonavir | 50 HIV-infected children | Not specified in detail | No statistically significant influence on lopinavir or ritonavir AUC or clearance. | [4] |
| *CYP3A5 (3 rs776746) | Lopinavir/Ritonavir | 39 HIV-1 infected patients on monotherapy | Presence vs. Absence of SNP | Associated with a mean lower level of lopinavir/ritonavir, though not statistically significant. | [5] |
| CYP3A4 (rs2687116) | Lopinavir/Ritonavir | 39 HIV-1 infected patients on monotherapy | Presence vs. Absence of SNP | Associated with a mean lower level of lopinavir/ritonavir, though not statistically significant. | [5] |
| ABCB1 (C3435T) | Lopinavir/Ritonavir | 113 HIV-infected men | CC vs. CT vs. TT | No influence of genotypes on lopinavir and ritonavir concentrations in plasma, semen, or saliva. | [8] |
| ABCB1 (C1236T) | Lopinavir/Ritonavir | 113 HIV-infected men | CC vs. CT vs. TT | No influence of genotypes on lopinavir and ritonavir concentrations in plasma, semen, or saliva. | [8] |
| ABCB1 (G2677T/A) | Lopinavir/Ritonavir | 113 HIV-infected men | Not specified in detail | No influence of genotypes on lopinavir and ritonavir concentrations in plasma, semen, or saliva. | [8] |
| ABCB1 (C3435T) | Saquinavir (B1662171) with/without Ritonavir | 30 healthy volunteers | CC vs. TT | No pronounced effect on saquinavir exposure. | [9] |
Experimental Protocols
The studies cited in this guide employed various methodologies to assess the impact of genetic polymorphisms on ritonavir metabolism. Below are detailed protocols for key experimental procedures.
Pharmacokinetic Analysis in HIV-Infected Children
-
Study Design: A prospective study was conducted with 50 HIV-infected children receiving lopinavir/ritonavir-based combination antiretroviral therapy for at least 4 weeks.[4]
-
Subject Demographics: The median age of the children was 11.2 years.[4]
-
Exclusion Criteria: Co-administration of medications known to interact with protease inhibitor metabolism was an exclusion criterion.[4]
-
Genotyping: DNA was extracted from peripheral blood mononuclear cells. The polymorphisms CYP3A5 A6986G, ABCB1 C3435T, and ABCB1 G2677T were analyzed.[4]
-
Pharmacokinetic Sampling and Analysis: Blood samples were collected to determine the area under the concentration-time curve (AUC) and clearance (CL) of lopinavir and ritonavir.[4]
-
Statistical Analysis: Associations between genotypes and pharmacokinetic parameters were evaluated.[4]
Genotyping and Drug Concentration Measurement in HIV-Infected Adults
-
Study Population: The study included 113 HIV-infected men on stable highly active antiretroviral therapy (HAART) containing ritonavir-boosted lopinavir.[8]
-
Sample Collection: Blood, semen, and saliva samples were collected 30-35 minutes before the scheduled morning dose to measure trough drug concentrations.[8]
-
Drug Concentration Measurement: Lopinavir and ritonavir concentrations were quantified using liquid chromatography/mass spectrometry (LC/MS/MS).[8]
-
Genotyping: The ABCB1 polymorphisms 1236C>T, 2677G>T/A, and 3435C>T were genotyped using the single base extension-termination method.[8]
-
Statistical Analysis: Univariate and multivariate regression analyses were performed to assess the influence of ABCB1 genotypes and haplotypes on drug concentrations.[8]
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the complex interactions involved in ritonavir metabolism and the methodologies used to study them, the following diagrams have been generated.
Caption: Ritonavir metabolic pathway and points of genetic influence.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 4. CYP3A5, ABCB1 and SLCO1B1 Polymorphisms and Pharmacokinetics and Virologic Outcome of Lopinavir/Ritonavir in HIV-infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential implications of CYP3A4, CYP3A5 and MDR-1 genetic variants on the efficacy of Lopinavir/Ritonavir (LPV/r) monotherapy in HIV-1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive association of ABCB1 C3435T genetic polymorphism with the efficacy or safety of lopinavir and ritonavir in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimal effect of MDR1 and CYP3A5 genetic polymorphisms on the pharmacokinetics of indinavir in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCB1 polymorphisms and the concentrations of lopinavir and ritonavir in blood, semen and saliva of HIV-infected men under antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of ABCB1 polymorphism on the pharmacokinetics of saquinavir alone and in combination with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolism of ritonavir (B1064), a potent antiretroviral agent and pharmacokinetic enhancer, by various cytochrome P450 (CYP) isozymes. Understanding the differential roles of these enzymes in ritonavir's biotransformation is crucial for predicting drug-drug interactions, optimizing therapeutic regimens, and mitigating potential toxicities. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Executive Summary
Ritonavir is primarily metabolized by the CYP3A subfamily, with CYP3A4 playing a major role.[1][2][3][4] However, other isozymes, including CYP3A5, CYP2D6, and to a lesser extent CYP2J2, also contribute to its biotransformation.[2][3][5] Ritonavir is a potent mechanism-based inhibitor of CYP3A4, leading to its widespread use as a pharmacokinetic booster for other drugs metabolized by this enzyme.[1][6][7][8][9][10] Its inhibitory effects on other CYP isozymes are generally less pronounced.[3][11] This guide delves into the kinetic parameters of ritonavir metabolism by these key isozymes, providing a basis for a deeper understanding of its complex pharmacokinetic profile.
Quantitative Comparison of Ritonavir Metabolism by CYP Isozymes
The following table summarizes the kinetic parameters for the metabolism of ritonavir by different CYP isozymes, based on in vitro studies. These values provide a quantitative measure of the efficiency and affinity of each isozyme for ritonavir.
| CYP Isozyme | Apparent Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) | Key Metabolites Formed | Reference |
| CYP3A4 | 0.04 - 0.5 | 0.68 - 1.4 | High | M1 (deacylation), M2 (hydroxylation), M11 (N-dealkylation) | [1][6][12] |
| CYP3A5 | 0.05 - 0.21 | 0.24 - 1.4 | High | M1, M2, M11 | [7][12] |
| CYP2D6 | Not explicitly reported, but contributes to metabolism | Not explicitly reported, but contributes to metabolism | Lower than CYP3A4/5 | M2 (hydroxylation), M7 (N-demethylation) | [2][5][6] |
| CYP2J2 | Not explicitly reported | Not explicitly reported | Modest contribution | A specific, minor metabolite | [5] |
Note: The reported kinetic parameters can vary between studies due to differences in experimental systems (e.g., human liver microsomes, recombinant enzymes).[13]
Comparative Inhibition of CYP Isozymes by Ritonavir
Ritonavir's clinical utility as a pharmacokinetic enhancer stems from its potent inhibitory effects on CYP enzymes, particularly CYP3A4. The table below compares its inhibitory potency against various isozymes.
| CYP Isozyme | IC50 (μM) | Ki (μM) | Type of Inhibition | Reference |
| CYP3A4 | 0.014 - 0.07 | 0.019 | Mechanism-based, Competitive | [6][11][14] |
| CYP2D6 | 2.5 | - | Competitive | [2] |
| CYP2C9/10 | 4.2 - 8.0 | - | Competitive | [2][11] |
| CYP2C19 | > 6 | - | Weaker Inhibition | [14] |
| CYP1A2 | > 150 | - | Negligible | [14] |
| CYP2B6 | > 6 | - | Weaker Inhibition | [14] |
Experimental Protocols
A standardized in vitro protocol to assess the metabolism of ritonavir by different CYP isozymes is crucial for reproducible and comparable results. Below is a detailed methodology synthesized from common practices in the field.[15][16][17][18]
Objective: To determine the kinetic parameters (Km and Vmax) of ritonavir metabolism by specific human CYP isozymes.
Materials:
-
Ritonavir standard
-
Recombinant human CYP isozymes (e.g., CYP3A4, CYP3A5, CYP2D6) co-expressed with NADPH-cytochrome P450 reductase in a membrane preparation (e.g., Supersomes™)
-
Human liver microsomes (HLM) as a composite enzyme source
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for metabolite analysis
Experimental Workflow:
Caption: Experimental workflow for in vitro ritonavir metabolism assay.
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare serial dilutions of ritonavir from the stock solution to cover a range of concentrations (e.g., 0.1 to 50 μM).
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order: potassium phosphate buffer, the specific recombinant CYP isozyme or HLM, and the ritonavir solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of specific ritonavir metabolites.
-
Develop a standard curve for each metabolite to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each ritonavir concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Km and Vmax.
-
Metabolic Pathways of Ritonavir
Ritonavir undergoes extensive metabolism primarily through oxidation. The major metabolic pathways are mediated by CYP3A4 and, to a lesser extent, CYP2D6.
Caption: Major metabolic pathways of ritonavir mediated by CYP isozymes.
The primary sites of metabolism on the ritonavir molecule include the thiazole (B1198619) rings and the isopropyl groups.[1][6] The formation of the hydroxylated metabolite (M2) is catalyzed by both CYP3A4/5 and CYP2D6.[2]
Conclusion
The metabolism of ritonavir is a complex process involving multiple CYP isozymes, with CYP3A4 being the most significant contributor.[1][2][3] Its potent, mechanism-based inhibition of CYP3A4 underpins its role as a pharmacokinetic enhancer.[6][7][9] However, the involvement of other enzymes like CYP2D6 and CYP2J2 highlights the need for a comprehensive understanding of its metabolic profile to anticipate and manage drug interactions effectively.[2][5] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with this important therapeutic agent. Further in vivo studies are essential to fully elucidate the clinical relevance of these in vitro findings, especially concerning the contribution of minor metabolic pathways.[5]
References
- 1. pnas.org [pnas.org]
- 2. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? [mdpi.com]
- 11. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. primo.lib.umn.edu [primo.lib.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 18. criver.com [criver.com]
For researchers, scientists, and drug development professionals, ensuring the stability of analytes in biological samples is paramount for generating reliable pharmacokinetic and bioequivalence data. This guide provides a comparative overview of the stability of the antiretroviral drug ritonavir (B1064) and its primary human metabolite in plasma, supported by experimental data and detailed protocols.
Ritonavir, a potent protease inhibitor, is widely used in the treatment of HIV infection, often as a pharmacokinetic enhancer for other antiretroviral drugs. Accurate measurement of ritonavir and its metabolites in plasma is crucial for therapeutic drug monitoring and clinical research. However, the integrity of these measurements can be compromised if the analytes degrade in the biological matrix after sample collection. This guide focuses on the stability of ritonavir and its major oxidative metabolite in human plasma, M-2, which is formed by hydroxylation at the methine carbon of the terminal isopropyl group and is the only significant metabolite detected in human plasma.
While extensive stability data for the parent drug, ritonavir, is available, specific, publicly accessible stability data for its M-2 metabolite remains limited. This guide presents available data for ritonavir and outlines best practices for establishing the stability of drug metabolites in biological matrices.
Comparative Stability of Ritonavir in Human Plasma
The following tables summarize the stability of ritonavir in human plasma under various storage and handling conditions, based on a validated high-performance liquid chromatographic (HPLC) method. These studies are essential for defining acceptable conditions for sample storage and processing to ensure data integrity.
Table 1: Short-Term and Post-Preparative Stability of Ritonavir in Human Plasma
| Condition | Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | CV (%) | N |
| 1 hour at 60°C | Ritonavir | 5035 | 4834 | 96 | 2.1 | 6 |
| 20140 | 20341 | 101 | 2.0 | 6 | ||
| 24 hours at 25°C | Ritonavir | 5035 | 4985 | 99 | 0.6 | 6 |
| 20140 | 20140 | 100 | 1.1 | 6 | ||
| 3 Freeze-Thaw Cycles (-20°C to Room Temperature) | Ritonavir | 5035 | 4985 | 99 | 1.5 | 6 |
| 20140 | 19939 | 99 | 1.7 | 6 |
Data sourced from Hoetelmans et al. (1998).[1]
Note: While the M-2 metabolite is the primary circulating metabolite of ritonavir, specific stability data for M-2 under these conditions are not provided in the cited literature. Best practice dictates that the stability of relevant metabolites should be individually assessed during bioanalytical method validation.
Experimental Protocols
The following is a detailed methodology for the determination of ritonavir stability in human plasma, adapted from established protocols.
Analyte Stability Assessment in Human Plasma
1. Preparation of Spiked Plasma Samples:
-
Human plasma, obtained from healthy, drug-free volunteers, is used as the biological matrix.
-
Stock solutions of ritonavir are prepared in a suitable organic solvent (e.g., methanol).
-
Working solutions are prepared by diluting the stock solution with the organic solvent.
-
Spiked plasma samples are prepared by adding a small volume (e.g., 5% of the total volume) of the working solution to blank plasma to achieve the desired low and high quality control (QC) concentrations.
2. Stability Experiments:
-
Short-Term Temperature Stability:
-
Replicate aliquots of low and high QC samples are stored at room temperature (25°C) for a specified period (e.g., 24 hours).
-
Another set of replicate aliquots is stored at an elevated temperature (e.g., 60°C) for a shorter duration (e.g., 1 hour) to assess stability under potential short-term heat exposure.
-
-
Freeze-Thaw Stability:
-
Replicate aliquots of low and high QC samples are subjected to multiple freeze-thaw cycles.
-
For each cycle, the samples are frozen at -20°C or -70°C for at least 12 hours and then thawed completely at room temperature.
-
A typical assessment involves three freeze-thaw cycles.
-
-
Long-Term Stability:
-
Replicate aliquots of low and high QC samples are stored at a specified temperature (e.g., -20°C or -70°C) for an extended period.
-
The stability is assessed at various time points (e.g., 1, 3, 6, and 12 months).
-
3. Sample Analysis:
-
After the specified storage or stress condition, the stability samples are processed and analyzed alongside a freshly prepared calibration curve and a set of freshly spiked QC samples (comparison samples).
-
Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile).
-
The supernatant is then analyzed using a validated bioanalytical method, such as LC-MS/MS.
4. Data Evaluation:
-
The mean concentration of the stability samples is compared to the mean concentration of the comparison samples.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the comparison samples.
Visualizing the Workflow
To better understand the process of validating analyte stability, the following diagrams illustrate the key workflows.
Caption: Workflow for assessing the stability of an analyte in a biological matrix.
Caption: Decision tree for determining analyte stability based on experimental results.
Conclusion and Recommendations
The stability of ritonavir in human plasma has been well-characterized, providing a solid foundation for clinical and research applications. However, the lack of specific, publicly available stability data for its primary metabolite, M-2, highlights a critical gap. It is imperative that bioanalytical methods developed for the simultaneous quantification of ritonavir and its metabolites include a thorough validation of the stability of each analyte.
For drug development professionals, it is recommended to:
-
Conduct comprehensive stability assessments for both the parent drug and its major metabolites in the relevant biological matrix as part of the bioanalytical method validation.
-
Evaluate stability under various conditions that mimic potential real-world scenarios, including short-term bench-top, multiple freeze-thaw cycles, and long-term storage.
-
Clearly document all stability data and define appropriate sample handling and storage procedures to ensure the integrity of clinical and preclinical samples.
By adhering to these principles, researchers can ensure the generation of high-quality, reliable data, which is fundamental to the successful development and therapeutic monitoring of ritonavir and other pharmaceutical compounds.
References
For Researchers, Scientists, and Drug Development Professionals
Ritonavir (B1064), a potent antiretroviral agent, is widely recognized for its profound impact on drug metabolism, primarily through the potent inhibition of cytochrome P450 3A4 (CYP3A4). This property has led to its extensive use as a pharmacokinetic enhancer, or "booster," for other drugs. As ritonavir undergoes metabolism, a critical question for drug development and clinical pharmacology is the extent to which its metabolites contribute to or modulate its drug-drug interaction (DDI) profile. This guide provides a comparative evaluation of the DDI potential of ritonavir and its metabolites, based on available experimental data.
Executive Summary
The DDI potential of ritonavir is predominantly attributed to the parent compound's potent, mechanism-based inactivation of CYP3A4. While several major metabolites of ritonavir have been identified, there is a scarcity of publicly available data directly evaluating their individual DDI potential. However, existing research provides some key insights:
-
Parent Drug (Ritonavir): A strong inhibitor of CYP3A4 and P-glycoprotein (P-gp). It also exhibits weaker inhibition of CYP2D6 and can induce CYP1A2, CYP2B6, CYP2C9, and CYP2C19, though CYP3A4 inhibition is the most clinically significant effect at boosting doses.
-
Metabolites: One of the primary metabolites, N-ritonavir (M1), has been identified as a time-dependent inactivator of CYP3A4, albeit with a lower potency compared to the parent drug. Conversely, a study involving a mixture of ritonavir metabolites indicated no significant inhibitory activity towards CYP3A4[1]. Data on the DDI potential of other major metabolites (M2, M7, M11) remains largely unavailable.
This guide will delve into the specifics of these findings, presenting the available quantitative data, outlining the experimental methodologies used to assess these interactions, and providing visual representations of the relevant pathways and workflows.
Comparative Analysis of CYP3A4 Inhibition
The primary mechanism behind ritonavir's role as a pharmacokinetic booster is its potent inhibition of CYP3A4. The following table summarizes the available quantitative data comparing the inhibitory potential of ritonavir and its M1 metabolite.
| Compound | Inhibition Type | IC50 (µM) | K_i (µM) | k_inact (min⁻¹) |
| Ritonavir | Time-dependent (Mechanism-based) | 0.014 - 0.034[2][3] | 0.019[2] | - |
| N-ritonavir (M1) | Time-dependent (Mechanism-based) | Not Reported | 1.4 | 0.33 |
IC50: Half-maximal inhibitory concentration; K_i: Inhibitory constant; k_inact: Rate of inactivation. Data for M1 metabolite is from a single in vitro study and may not be representative of its in vivo effect.
Ritonavir Metabolism
Ritonavir is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6. The major metabolic pathways include N-demethylation, hydroxylation, and cleavage of the thiazole (B1198619) groups, leading to the formation of several metabolites[1][2].
Transporter-Mediated Interactions
Ritonavir is a known inhibitor of the efflux transporter P-glycoprotein (P-gp)[4][5]. This inhibition contributes to its boosting effect by increasing the absorption and reducing the elimination of co-administered P-gp substrates. There is currently a lack of specific data on whether ritonavir's metabolites also interact with P-gp or other clinically relevant transporters.
Experimental Protocols
The evaluation of DDI potential is typically conducted through a series of in vitro experiments. Below is a detailed methodology for a common assay used to determine the time-dependent inhibition of CYP3A4.
In Vitro CYP3A4 Time-Dependent Inhibition Assay
Objective: To determine the kinetic parameters (K_i and k_inact) of time-dependent inhibition of CYP3A4 by a test compound (e.g., ritonavir or its metabolites).
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4 supersomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
Test inhibitor (ritonavir or metabolite)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Experimental Workflow:
Procedure:
-
Pre-incubation:
-
A mixture of HLMs (or recombinant CYP3A4) and the test inhibitor at various concentrations is prepared in the incubation buffer.
-
The reaction is initiated by adding the NADPH regenerating system.
-
This pre-incubation is carried out for different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for the potential formation of reactive metabolites and inactivation of the enzyme.
-
-
Incubation:
-
Following each pre-incubation time point, a specific CYP3A4 substrate (e.g., midazolam) is added to the mixture.
-
The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) during which the remaining active CYP3A4 metabolizes the substrate.
-
-
Quenching and Analysis:
-
The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
The samples are then centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the substrate's metabolite.
-
-
Data Analysis:
-
The rate of metabolite formation is plotted against the pre-incubation time for each inhibitor concentration.
-
The observed inactivation rate constant (k_obs) is determined from the slope of this plot.
-
The K_i and k_inact values are then calculated by plotting k_obs against the inhibitor concentration.
-
Conclusion and Future Directions
The available evidence strongly suggests that the significant DDI profile of ritonavir is primarily driven by the parent drug itself, particularly through its potent mechanism-based inhibition of CYP3A4. While the M1 metabolite has been shown to be a time-dependent inactivator of CYP3A4 in vitro, its potency appears to be lower than that of ritonavir. Furthermore, the observation that a mixture of ritonavir metabolites did not significantly inhibit CYP3A4 suggests that the overall contribution of metabolites to the DDI profile of ritonavir may be minimal[1].
A significant knowledge gap remains regarding the DDI potential of other major ritonavir metabolites (M2, M7, and M11) and their interactions with various CYP enzymes and drug transporters. Further in vitro studies are warranted to fully characterize the DDI profile of each major metabolite. Such data would provide a more complete understanding of the disposition of ritonavir and its potential for drug interactions, which is crucial for refining physiologically based pharmacokinetic (PBPK) models and for the continued safe and effective use of ritonavir as a pharmacokinetic enhancer. Researchers in drug development should consider these outstanding questions when evaluating the DDI potential of new chemical entities that may be co-administered with ritonavir-boosted regimens.
References
- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 3. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. m.youtube.com [m.youtube.com]
A comprehensive guide for researchers on the in vitro metabolism of ritonavir (B1064), comparing the utility of human liver microsomes and hepatocytes in preclinical drug development.
This guide provides a detailed comparison of ritonavir metabolite formation in two common in vitro systems: human liver microsomes (HLMs) and hepatocytes. While direct quantitative comparative data for ritonavir metabolism in human hepatocytes is not extensively available in the public domain, this guide synthesizes available information on ritonavir metabolism in HLMs and leverages comparative studies in rat models to provide researchers with a comprehensive understanding of the expected metabolic profiles in these systems.
Executive Summary
Human liver microsomes are a subcellular fraction rich in phase I metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a cost-effective and efficient tool for initial metabolic stability screening. In contrast, hepatocytes are intact liver cells containing a full complement of phase I and phase II enzymes, as well as transporters, offering a more holistic and physiologically relevant model of hepatic metabolism.
For ritonavir, studies in human liver microsomes have identified several major oxidative metabolites, primarily driven by CYP3A and CYP2D6 enzymes. Comparative studies in rat models suggest that while the overall metabolic profile of ritonavir may show only minor differences between microsomes and hepatocytes, with hydroxylation being a key pathway in both, the kinetics of metabolism can differ significantly. This guide will delve into the specifics of ritonavir metabolism in these systems, provide detailed experimental protocols, and present a conceptual framework for comparative metabolic studies.
Data Presentation: Ritonavir Metabolism Kinetics in Rat Models
As a surrogate for direct human comparative data, the following table summarizes the kinetic parameters for ritonavir metabolism in rat liver microsomes and suspended rat hepatocytes. These data highlight potential differences in enzyme affinity (Km) and maximum reaction velocity (Vmax) between the two systems.
| In Vitro System | Km (nM) | Vmax (nmol/min/g liver) |
| Rat Liver Microsomes | 5 - 42 | 2 - 26 |
| Suspended Rat Hepatocytes | 34 - 270 | 2 - 26 |
Source: Parker, A. J., & Houston, J. B. (2008). Rate-Limiting Steps in Hepatic Drug Clearance: Comparison of Hepatocellular Uptake and Metabolism with Microsomal Metabolism of Saquinavir, Nelfinavir, and Ritonavir. Drug Metabolism and Disposition, 36(7), 1375–1384.[1][2]
Key Metabolic Pathways of Ritonavir
Ritonavir undergoes extensive metabolism, primarily through oxidation. In human liver microsomes, the biotransformation is predominantly mediated by the cytochrome P450 enzymes CYP3A and CYP2D6.[3] This leads to the formation of three major metabolites: M1, M2, and M11.[3] The structures of these metabolites have been elucidated using mass spectrometry.[3]
While detailed metabolite profiling in human hepatocytes is less documented in publicly available literature, studies in rat hepatocytes indicate that hydroxylation is the main metabolic pathway, which is consistent with findings in microsomes.[4] However, the presence of phase II enzymes in hepatocytes could lead to the formation of conjugated metabolites (e.g., glucuronides) not observed in microsomal incubations.
Experimental Workflow for Comparative Metabolism Studies
The following diagram illustrates a general workflow for comparing the metabolic fate of a compound like ritonavir in liver microsomes and hepatocytes.
Caption: A generalized workflow for the comparative analysis of ritonavir metabolism in microsomes and hepatocytes.
Discussion of Expected Differences
The primary differences in metabolite formation between human liver microsomes and hepatocytes arise from the inherent dissimilarities of these in vitro systems:
-
Presence of Phase II Enzymes: Hepatocytes contain a full suite of phase II conjugation enzymes (e.g., UGTs, SULTs), which are largely absent in microsomes. This can result in the formation of glucuronide or sulfate (B86663) conjugates of ritonavir or its phase I metabolites in hepatocyte incubations, which would not be detected in microsomal systems.
-
Cofactor Availability: Microsomal assays require the addition of external cofactors, such as NADPH for CYP-mediated reactions. In contrast, hepatocytes maintain their own intracellular cofactor pools, which may more accurately reflect in vivo conditions.
-
Drug Transport: Hepatocytes possess active uptake and efflux transporters on their cell membranes. These transporters can influence the intracellular concentration of ritonavir, potentially affecting the rate and extent of its metabolism. Microsomes, being vesicular fragments of the endoplasmic reticulum, lack this complex transport machinery.
-
Cellular Environment: The integrated cellular environment of hepatocytes allows for the interplay between different metabolic pathways and cellular processes, which is not recapitulated in the simplified microsomal system.
Experimental Protocols
Ritonavir Metabolism in Human Liver Microsomes
This protocol is adapted from studies investigating ritonavir's metabolic pathways.[5]
-
Incubation Mixture Preparation: In a final volume of 190 µL, combine 1x phosphate-buffered saline (pH 7.4), 10 µM ritonavir, and 0.1 mg of human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1.0 mM).
-
Incubation: Incubate for 30 minutes at 37°C with gentle shaking.
-
Termination of Reaction: Terminate the reaction by adding 200 µL of acetonitrile.
-
Sample Processing: Vortex the mixture for 30 seconds and then centrifuge at 18,000 x g for 10 minutes to pellet the protein.
-
Analysis: Analyze the supernatant for ritonavir and its metabolites using a validated LC-MS/MS method.
Ritonavir Metabolism in Primary Human Hepatocytes
This protocol provides a general framework for studying drug metabolism in cultured human hepatocytes.[6]
-
Hepatocyte Culture: Plate primary human hepatocytes in a suitable format (e.g., 24-well plates) and culture according to established protocols to allow for cell attachment and monolayer formation.
-
Dosing: Remove the culture medium and add fresh medium containing the desired concentration of ritonavir (e.g., 1 µM).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At each time point, collect both the culture medium (supernatant) and the cells.
-
Metabolite Extraction from Medium: Precipitate protein from the culture medium by adding an appropriate volume of organic solvent (e.g., 3 volumes of cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Metabolite Extraction from Cells: Wash the cell monolayer with ice-cold phosphate-buffered saline. Lyse the cells using an appropriate method (e.g., sonication in a lysis buffer or addition of an organic solvent). Centrifuge to remove cell debris and collect the supernatant.
-
Analysis: Analyze the processed supernatant from both the medium and cell lysate for ritonavir and its metabolites using a validated LC-MS/MS method.
Conclusion
Both human liver microsomes and hepatocytes are valuable tools for investigating the metabolism of ritonavir. Microsomes offer a high-throughput and cost-effective method for identifying phase I metabolites and the primary CYP enzymes involved. Hepatocytes, while more complex and resource-intensive, provide a more physiologically relevant system that incorporates phase II metabolism and the influence of drug transporters. The choice of in vitro system should be guided by the specific research question. For a comprehensive understanding of ritonavir's metabolic fate, a combination of data from both systems is recommended. The insights from rat comparative studies, which show subtle differences in metabolic profiles but potentially significant kinetic variations, underscore the importance of carefully considering the limitations of each model when extrapolating results to predict human in vivo outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Rate-limiting steps in hepatic drug clearance: comparison of hepatocellular uptake and metabolism with microsomal metabolism of saquinavir, nelfinavir, and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV.[1] However, ritonavir itself is extensively metabolized into numerous major and minor metabolites. While the pharmacological activity of the parent drug is well-documented, the clinical significance of its minor metabolites remains an area of active investigation. Understanding the bioactivity, potential for toxicity, and drug-drug interactions of these metabolites is crucial for a comprehensive assessment of ritonavir's overall clinical profile.
This guide provides a comparative analysis of minor ritonavir metabolites, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key metabolic and experimental pathways.
Comparative Analysis of Ritonavir and its Minor Metabolites
Ritonavir undergoes extensive metabolism primarily mediated by CYP3A4 and to a lesser extent by CYP2D6.[2][3] This process generates a complex profile of metabolites, including both major and minor species. While the major metabolite, M-2 (isopropylthiazole oxidation metabolite), has been shown to possess antiviral activity comparable to the parent drug, it is present at low plasma concentrations.[2] The clinical significance of the numerous minor metabolites is less understood, but emerging evidence suggests they may contribute to both the therapeutic and adverse effects of ritonavir.
A metabolomic study in mice identified 26 ritonavir metabolites, 13 of which were novel. These included glycine-conjugated, N-acetylcysteine-conjugated, and ring-opened products.[4] The formation of some of these metabolites is linked to bioactivation pathways that may be associated with ritonavir-induced toxicity.[4][5]
Table 1: Identified Minor Metabolites of Ritonavir and their Known Characteristics
| Metabolite ID | Description | Formation Pathway | Known Clinical Significance | Reference |
| M1 | Deacylation product | CYP3A4/5 | Major metabolite | [6] |
| M7 | N-demethylation product (N-desmethyl ritonavir) | CYP3A4/5, CYP2D6 | Potent time-dependent inactivator of CYP3A4 | [6][7] |
| M11 | N-dealkylation product | CYP3A4/5 | Major metabolite | [6] |
| M1-1 | Glycine conjugated metabolite | Further metabolism of dealkylation product | Potentially associated with bioactivation and toxicity | [4] |
| M1-2 | N-acetylcysteine conjugated metabolite | Further metabolism of dealkylation product | Potentially associated with bioactivation and toxicity | [4] |
| M3, M12, M13, M15, M17-M19, M21, M22 | Novel metabolites (including ring-opened products) | CYP3A-dependent bioactivation pathways (proposed) | Potentially associated with ritonavir toxicity | [4] |
| CYP2J2-specific metabolite | Minor metabolite | CYP2J2 | May become quantitatively important in individuals with impaired CYP3A4/CYP2D6 function | [6] |
Quantitative Comparison of CYP3A4 Inhibition
A key aspect of ritonavir's clinical profile is its potent inhibition of CYP3A4. Studies have shown that at least one of its minor metabolites, N-desmethyl ritonavir (M7), also contributes to this effect.
Table 2: Comparative Inhibition of CYP3A4 by Ritonavir and N-desmethyl Ritonavir
| Compound | IC50 (µM) | Inhibition Mechanism | K_I (µM) | k_inact (min⁻¹) | Reference |
| Ritonavir | 0.014 - 0.05 | Time-dependent inactivation | 0.59 | 0.53 | [7][8] |
| N-desmethyl ritonavir (M7) | Not reported | Time-dependent inactivation | 1.4 | 0.33 | [7] |
These data indicate that while N-desmethyl ritonavir is a less potent inactivator of CYP3A4 than the parent drug (higher K_I and lower k_inact), it still exhibits significant time-dependent inhibition. This suggests that this minor metabolite likely contributes to the overall drug-drug interaction profile of ritonavir.
Signaling Pathways and Toxicity
The clinical significance of minor ritonavir metabolites may also be linked to their potential for inducing cellular toxicity and interacting with signaling pathways. Ritonavir has been shown to activate the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[5][6] Activation of PXR by ritonavir can lead to the induction of CYP3A4, which in turn can enhance the bioactivation of ritonavir and potentiate its hepatotoxicity.[6] While direct evidence for PXR activation by individual minor metabolites is limited, their formation through CYP3A-dependent bioactivation pathways suggests they could play a role in this toxicity mechanism.[4]
Furthermore, ritonavir has been shown to induce cytotoxicity in human endothelial cells through mitochondrial DNA damage and necrosis, a mechanism that could be relevant for its metabolites as well.[9]
Caption: Ritonavir Metabolism and Clinical Significance Overview.
Experimental Protocols
Metabolite Identification and Quantification using UPLC-TOFMS
This protocol is adapted from a study that identified novel ritonavir metabolites in mice.[4]
-
Sample Preparation:
-
Urine: Mix 40 µL of urine with 160 µL of 50% acetonitrile (B52724). Centrifuge at 18,000 x g for 10 minutes.
-
Feces: Homogenize 10 mg of feces in 100 µL of water. Add 200 µL of acetonitrile, vortex, and centrifuge at 18,000 x g for 10 minutes.
-
-
UPLC-TOFMS Analysis:
-
Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of 2% to 98% aqueous acetonitrile with 0.1% formic acid over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Waters SYNAPT G1 TOFMS in positive electrospray ionization mode.
-
-
Data Analysis:
-
Process data using MarkerLynx software to generate a multivariate data matrix.
-
Perform orthogonal projection to latent structures-discriminant analysis (OPLS-DA) on Pareto-scaled data using SIMCA-P+ software.
-
Caption: UPLC-TOFMS Workflow for Metabolite Profiling.
In Vitro CYP3A4 Inhibition Assay
This protocol is based on a method used to determine the time-dependent inhibition of CYP3A4 by ritonavir and its metabolite.[7]
-
Materials: Human liver microsomes (HLMs), ritonavir, test metabolite, NADPH regenerating system, and a CYP3A4 probe substrate (e.g., midazolam).
-
Procedure:
-
Pre-incubate HLMs with various concentrations of ritonavir or the test metabolite in the presence of the NADPH regenerating system at 37°C for different time points (0-30 minutes).
-
At each time point, dilute an aliquot of the pre-incubation mixture into a secondary incubation containing the CYP3A4 probe substrate.
-
After a short incubation, quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each pre-incubation time point.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (k_obs).
-
Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).
-
HIV-1 Protease Inhibition Assay (FRET-based)
This is a general protocol for assessing the antiviral activity of compounds by measuring the inhibition of HIV-1 protease.
-
Principle: The assay uses a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by HIV-1 protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Procedure:
-
In a microplate, add the test compound (e.g., a this compound) at various concentrations.
-
Add a solution of recombinant HIV-1 protease and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
References
- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? [mdpi.com]
- 2. Grapefruit–drug interactions - Wikipedia [en.wikipedia.org]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 4. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. JCI - Pregnane X receptor activation potentiates ritonavir hepatotoxicity [jci.org]
- 7. benchchem.com [benchchem.com]
- 8. JCI - Pregnane X receptor activation potentiates ritonavir hepatotoxicity [jci.org]
- 9. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Ritonavir (B1064) and its metabolites in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals engaged in work involving Ritonavir.
I. Understanding the Hazard
Ritonavir and its metabolites are recognized as environmentally persistent pharmaceutical pollutants with the potential for ecotoxicity.[1][2] Improper disposal can lead to the contamination of water systems, posing a risk to aquatic organisms.[1][2] Therefore, all waste containing Ritonavir and its metabolites must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6]
II. Waste Segregation and Handling
Proper segregation of waste streams is the first line of defense in safe laboratory practice. All materials that have come into contact with Ritonavir or its metabolites must be disposed of in designated hazardous waste containers.
Solid Waste:
-
Examples: Contaminated personal protective equipment (PPE) such as gloves and gowns, used vials, plasticware, and absorbent materials from spill cleanups.
-
Procedure:
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled "Hazardous Waste - Contains Ritonavir."
-
Keep the container closed when not in use.
-
Liquid Waste:
-
Examples: Unused experimental solutions, cell culture media containing the drug or its metabolites, and solvent rinses from contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a dedicated, shatter-proof, and leak-proof hazardous waste container.
-
The container must be clearly labeled "Hazardous Waste - Contains Ritonavir" and indicate the solvent system used (e.g., "Aqueous," "Methanol/Acetonitrile").
-
Never dispose of liquid waste containing Ritonavir or its metabolites down the drain. This practice is prohibited by the EPA.[3]
-
Sharps Waste:
-
Examples: Needles, syringes, and scalpels used in experiments with Ritonavir.
-
Procedure:
-
Dispose of all contaminated sharps immediately in a designated, puncture-resistant sharps container.
-
The container should be labeled "Sharps Waste - Contains Ritonavir."
-
III. Chemical Inactivation of Ritonavir-Containing Liquid Waste
For laboratories equipped to perform chemical degradation, the following protocols, based on forced degradation studies of Ritonavir, can be employed to break down the parent compound before collection by a certified hazardous waste management service.[7][8][9] These procedures should be performed in a certified chemical fume hood with appropriate PPE.
Quantitative Data for Chemical Degradation of Ritonavir:
| Degradation Method | Reagent Concentration | Temperature | Duration |
| Acidic Hydrolysis | 0.1 N Hydrochloric Acid (HCl) | 60°C | 1 hour |
| Basic Hydrolysis | 0.1 N Sodium Hydroxide (NaOH) | 60°C | 1 hour |
| Oxidative Degradation | 30% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours |
Experimental Protocols for Chemical Degradation:
1. Acidic Degradation:
- To your aqueous Ritonavir-containing waste, add an equal volume of 0.1 N HCl.
- Heat the solution in a water bath at 60°C for 1 hour.
- Allow the solution to cool to room temperature.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate) before collecting it in the designated hazardous liquid waste container.
2. Basic Degradation:
- To your aqueous Ritonavir-containing waste, add an equal volume of 0.1 N NaOH.
- Heat the solution in a water bath at 60°C for 1 hour.
- Allow the solution to cool to room temperature.
- Neutralize the solution with an appropriate acid (e.g., 0.1 N HCl) before collection.
3. Oxidative Degradation:
- To your Ritonavir-containing waste, add an appropriate volume of 30% H₂O₂.
- Let the solution stand at room temperature for 24 hours, protected from light.
- Collect the treated waste in the designated hazardous liquid waste container.
Important Note: While these procedures are effective at degrading the parent Ritonavir molecule, the resulting solution will contain degradation byproducts and must still be disposed of as hazardous chemical waste.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with Ritonavir and its metabolites.
Caption: Workflow for the safe disposal of Ritonavir metabolite waste.
V. Emergency Procedures: Spills
In the event of a spill of Ritonavir-containing materials:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including a lab coat, double gloves, and safety goggles. For large spills, a respirator may be necessary.
-
Containment: For liquid spills, cover with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleaning: Clean the area with a suitable laboratory disinfectant or detergent.
-
Disposal: All cleanup materials must be disposed of as hazardous solid waste.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with the handling and disposal of Ritonavir and its metabolites, ensuring a safe and compliant research environment.
References
- 1. jchr.org [jchr.org]
- 2. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiggin.com [wiggin.com]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. securewaste.net [securewaste.net]
- 6. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Ritonavir and its metabolites. Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
When handling Ritonavir or its metabolites, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. Ritonavir is classified as a hazardous substance, and its handling requires precautions similar to those for cytotoxic agents.[1]
Summary of Recommended PPE for Handling Ritonavir Metabolites
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or neoprene gloves (ASTM D6978-05 compliant).[2] | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling, and the inner glove worn when handling analytical machinery.[2] |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects the body from splashes and aerosol exposure. Over sleeves can be worn to minimize gown contamination.[2] |
| Eye Protection | Chemical splash goggles. A full-face shield should be worn if there is a risk of splashing.[1][4] | Protects the eyes from direct contact with the hazardous material. Contact lenses may absorb and concentrate irritants and should be used with caution.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling powders or if there is a risk of aerosol generation.[1][5] | Prevents inhalation of airborne particles. For large spills, a chemical cartridge-type respirator may be necessary.[6] |
| Additional PPE | Protective shoe covers and head covering.[1] | Minimizes the tracking of contaminants outside of the designated handling area. |
Operational Plan for Handling Ritonavir Metabolites
A systematic approach is critical to safely handle Ritonavir and its metabolites in a laboratory setting. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan for Ritonavir-Contaminated Waste
Proper disposal of waste contaminated with Ritonavir or its metabolites is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous chemical waste.[7]
Key Disposal Steps:
-
Segregation: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be segregated from non-hazardous waste.[8]
-
Containment: Place all contaminated waste into clearly labeled, sealed, and puncture-resistant containers.[9]
-
Labeling: Containers must be labeled as "Hazardous Waste" and include the chemical name "Ritonavir."[9]
-
Disposal: Arrange for disposal through an approved hazardous waste management vendor. Do not dispose of this waste in standard laboratory trash or down the drain.[9][10]
Experimental Protocols
Protocol for Donning and Doffing PPE
-
Donning Sequence:
-
Wash hands thoroughly.
-
Don the disposable gown, ensuring complete coverage.
-
Don the first pair of gloves, tucking the gown cuffs underneath.
-
Don the second pair of gloves over the gown cuffs.
-
Don respiratory protection (if required).
-
Don eye and face protection.
-
-
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the gown by rolling it inside out.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Protocol for Spill Management
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: This includes double gloves, a gown, eye protection, and respiratory protection.
-
Contain the Spill: Use absorbent pads to gently cover and contain the spill. For powders, dampen the material with water to prevent it from becoming airborne.[1]
-
Clean the Area: Work from the outer edges of the spill inward. Place all contaminated materials into a hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a rinse with water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Incident: Follow institutional procedures for reporting chemical spills.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pppmag.com [pppmag.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
